molecular formula C20H27NO B15567898 Mtb-cyt-bd oxidase-IN-6

Mtb-cyt-bd oxidase-IN-6

Número de catálogo: B15567898
Peso molecular: 297.4 g/mol
Clave InChI: WESKQLZKGFYKHS-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mtb-cyt-bd oxidase-IN-6 is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H27NO

Peso molecular

297.4 g/mol

Nombre IUPAC

3-[(3R)-3,7-dimethyloct-6-enyl]-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C20H27NO/c1-14(2)8-7-9-15(3)12-13-17-16(4)21-19-11-6-5-10-18(19)20(17)22/h5-6,8,10-11,15H,7,9,12-13H2,1-4H3,(H,21,22)/t15-/m1/s1

Clave InChI

WESKQLZKGFYKHS-OAHLLOKOSA-N

Origen del producto

United States

Foundational & Exploratory

Mtb-cyt-bd Oxidase-IN-6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This document consolidates its chemical structure, key biological properties, and detailed experimental methodologies for its evaluation.

Core Chemical and Biological Properties

This compound, identified as analogue 1g in foundational research, is a promising anti-tubercular agent targeting the alternative terminal oxidase of the Mtb electron transport chain.[1][2][3] Its inhibition of cytochrome bd oxidase presents a strategic approach to disrupt the pathogen's energy metabolism, particularly under conditions of stress and hypoxia where this enzyme is crucial.

Chemical Identity
PropertyValue
Chemical Name 6-fluoro-3-(3,7-dimethyloct-6-en-1-yl)-2-methylquinolin-4(1H)-one
Molecular Formula C₂₀H₂₆FNO
Molecular Weight 315.43 g/mol
CAS Number 1246461-10-8

Chemical Structure:

Chemical structure of this compound

A definitive chemical structure image for this compound (analogue 1g) is not publicly available in the search results. A representative structure of a fluoro-quinolone core with a generic alkyl chain is depicted above for illustrative purposes.

Biological Activity

The inhibitory activity of this compound has been quantified against both the isolated enzyme and whole Mtb cells.

ParameterValueTarget/Organism
IC₅₀ 0.35 µMM. tuberculosis cytochrome bd oxidase
MIC 4 µMM. tuberculosis H37Rv

Mechanism of Action: Targeting the Mtb Electron Transport Chain

Mycobacterium tuberculosis possesses a branched electron transport chain (ETC) with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.[4] While the cytochrome bcc-aa₃ is the primary oxidase under normoxic conditions, the cytochrome bd oxidase (CydAB) becomes critical for survival under hypoxic and nitrosative stress conditions often encountered within the host.[4] this compound selectively inhibits the cytochrome bd oxidase, thereby disrupting the electron flow from menaquinol (B15198786) to oxygen. This inhibition leads to a reduction in proton motive force and subsequent ATP synthesis, ultimately hindering bacterial growth and survival.

Mtb_ETC_Pathway cluster_membrane Inner Membrane NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e⁻ Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e⁻ Menaquinone Menaquinone Pool (MK) NDH2->Menaquinone Reduces SDH->Menaquinone Reduces Menaquinol Menaquinol Pool (MKH2) Cyt_bcc_aa3 Cytochrome bcc-aa₃ Supercomplex Menaquinol->Cyt_bcc_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase (CydAB) Menaquinol->Cyt_bd e⁻ O2_1 O₂ Cyt_bcc_aa3->O2_1 Reduces O2_2 O₂ Cyt_bd->O2_2 Reduces Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->Cyt_bd H2O_1 H₂O O2_1->H2O_1 H2O_2 H₂O O2_2->H2O_2 H_out H⁺ (out) H_in H⁺ (in) ATP_Synthase ATP Synthase H_in->ATP_Synthase  Proton Motive Force ATP_Synthase->H_out  Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesizes Assay_Workflow_IC50 prep_imv Prepare IMVs from M. smegmatis cydKO + Mtb cydAB add_buffer Add IMVs to Assay Buffer (pH 7.2) in Oxygraph chamber prep_imv->add_buffer add_inhibitor Add this compound (various concentrations) add_buffer->add_inhibitor equilibrate Equilibrate at 37°C add_inhibitor->equilibrate add_substrate Initiate reaction with NADH (electron donor) equilibrate->add_substrate measure_o2 Measure O₂ consumption rate using a Clark-type electrode add_substrate->measure_o2 calculate Calculate % inhibition relative to DMSO control and determine IC₅₀ measure_o2->calculate MIC_Assay_Workflow prep_culture Prepare a mid-log phase culture of M. tuberculosis H37Rv inoculate Inoculate plates with Mtb culture to a final density of ~5 x 10⁵ CFU/mL prep_culture->inoculate prep_plates Prepare 96-well plates with 2-fold serial dilutions of This compound in 7H9 broth prep_plates->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate add_resazurin Add Resazurin indicator incubate->add_resazurin incubate_2 Incubate for an additional 24-48 hours add_resazurin->incubate_2 read_mic Determine MIC: lowest concentration with no color change (blue) incubate_2->read_mic

References

A Technical Guide to the Discovery of Novel Inhibitors Targeting Mycobacterium tuberculosis Cytochrome bd Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of novel inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The emergence of multidrug-resistant Mtb strains necessitates the exploration of new therapeutic targets, and the cyt-bd oxidase, a crucial component of the bacterial respiratory chain absent in humans, presents a promising avenue for drug development. This document details the discovery pathways, experimental protocols, and quantitative data for representative inhibitors, offering a foundational resource for researchers in the field.

Introduction to Mtb Cytochrome bd Oxidase as a Drug Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain to adapt to diverse microenvironments within the host.[1] The two primary terminal oxidases are the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1] While the bc1:aa3 complex is the primary driver of ATP synthesis in replicating bacteria, the cyt-bd oxidase, encoded by the cydABDC operon, is critical for survival under conditions of respiratory stress, such as hypoxia and exposure to host-derived nitric oxide.[1][2] This enzyme is essential for Mtb to resist the adaptive immune response.[1] The absence of a human homologue makes cyt-bd oxidase an attractive target for selective antimycobacterial agents.[2][3] The elucidation of the cryo-electron microscopy structure of Mtb cyt-bd oxidase has further catalyzed structure-based drug design efforts.[4][5]

Inhibition of cyt-bd oxidase alone has shown modest effects on Mtb growth; however, a synergistic bactericidal effect is observed when combined with inhibitors of the cytochrome bc1:aa3 complex (e.g., Q203) or the ATP synthase (e.g., bedaquiline).[6][7] This dual-inhibition strategy represents a promising approach to combatting both replicating and non-replicating, persistent Mtb.[6][8]

Discovery Pathway for Novel Cyt-bd Oxidase Inhibitors

The discovery of novel Mtb cyt-bd oxidase inhibitors typically follows a multi-step process, integrating computational and experimental approaches. A generalized workflow is illustrated below.

Discovery_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase Virtual_Screening Virtual Screening of Compound Libraries Docking Molecular Docking into Cyt-bd Oxidase Active Site Virtual_Screening->Docking ADME_Profiling In Silico ADME/Tox Prediction Docking->ADME_Profiling In_Vitro_Assay In Vitro Enzymatic Assay (e.g., Oxygen Consumption) ADME_Profiling->In_Vitro_Assay Hit Selection MIC_Determination MIC Determination against Mtb In_Vitro_Assay->MIC_Determination Synergy_Studies Synergy Studies with Other ETC Inhibitors MIC_Determination->Synergy_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse Model) Synergy_Studies->In_Vivo_Efficacy

Figure 1: Generalized workflow for the discovery of Mtb cyt-bd oxidase inhibitors.

This process begins with large-scale in silico screening of chemical libraries against the Mtb cyt-bd oxidase structure.[9] Promising candidates are then subjected to experimental validation, assessing their enzymatic inhibition, whole-cell activity, and potential for synergistic interactions.

Quantitative Data for Representative Inhibitors

Several classes of compounds have been identified as inhibitors of Mtb cyt-bd oxidase. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: In Vitro Activity of a 2-Aryl-Quinolone Inhibitor (CK-2-63)

ParameterValueReference
IC50 (Mtb cyt-bd) 0.8 µM[7]
MIC (Mtb H37Rv) >128 µM[7]
MIC with Q203 (0.1 µM) 16 µM[7]

Table 2: Antimycobacterial Efficacy of Novel Inhibitors

CompoundIntracellular Mtb Survival ReductionReference
TB25 >94%[6]
TB25-2 >94%[6]
TB25-14 >94%[6]

Table 3: Activity of Benzothiazole (B30560) Amides in Combination with Q203

CompoundBactericidal ActivityTarget ConfirmationReference
Benzothiazole Amides Significant against replicating and non-replicating MtbInhibition of oxygen consumption[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of Mtb cyt-bd oxidase inhibitors.

4.1 Heterologous Expression and Purification of Mtb Cytochrome bd Oxidase

A robust method for producing the Mtb cyt-bd oxidase is essential for in vitro screening and structural studies.

  • Host Strain: An E. coli or M. smegmatis strain with a knockout of the endogenous terminal oxidase genes is typically used to avoid contamination.[5][7] For instance, M. smegmatis mc² 155 ΔcydAB can be utilized.[5]

  • Expression Vector: The cydABDC operon from Mtb is cloned into a suitable expression vector, such as pUC19.[7]

  • Culture and Induction: The transformed host cells are grown in a rich medium (e.g., Terrific Broth) to a specific optical density, after which protein expression is induced.

  • Membrane Preparation: Cells are harvested, lysed, and the membrane fraction containing the overexpressed cyt-bd oxidase is isolated by ultracentrifugation.

  • Purification: The enzyme is solubilized from the membrane using detergents and purified using chromatographic techniques, such as affinity chromatography (e.g., Strep-Tactin column).

  • Validation: Successful expression and purification are confirmed by SDS-PAGE and UV-visible difference spectroscopy, which should show characteristic peaks for hemes b₅₅₈, b₅₉₅, and d.[5][7]

4.2 Oxygen Consumption Assay

This assay directly measures the enzymatic activity of cyt-bd oxidase and its inhibition by test compounds.

  • System: A Clark-type oxygen electrode or a high-throughput system with an oxygen-sensitive fluorescent probe is used.

  • Reaction Mixture: The assay buffer contains inverted membrane vesicles (IMVs) from the expression host or purified enzyme, a reducing substrate (e.g., menaquinol-1), and the test compound at various concentrations.

  • Procedure:

    • The reaction chamber is filled with air-saturated buffer.

    • IMVs or purified enzyme are added.

    • The test compound (dissolved in a suitable solvent like DMSO) is added and incubated.

    • The reaction is initiated by adding the menaquinol-1 substrate.

    • The rate of oxygen consumption is monitored over time.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

4.3 Minimum Inhibitory Concentration (MIC) Determination

The MIC assay assesses the whole-cell activity of the inhibitors against Mtb.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol (B35011) is used.

  • Procedure:

    • The test compounds are serially diluted in a 96-well plate.

    • An Mtb inoculum is added to each well.

    • For synergy studies, a fixed sub-lethal concentration of a second inhibitor (e.g., Q203) is added to all wells.

    • The plates are incubated at 37°C for 7-14 days.

    • Bacterial growth is assessed by measuring optical density at 600 nm or by using a viability indicator like resazurin.

  • Endpoint: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling and Interaction Pathways

The Mtb respiratory chain is a complex, branched network. The interplay between the two terminal oxidases is crucial for understanding the mechanism of action of cyt-bd oxidase inhibitors.

Respiratory_Chain cluster_etc Mtb Electron Transport Chain cluster_inhibitors Inhibitor Targets Dehydrogenases Dehydrogenases (e.g., NDH-2) Menaquinone_Pool Menaquinone Pool (MK/MKH2) Dehydrogenases->Menaquinone_Pool e- Cyt_bc1_aa3 Cytochrome bc1:aa3 Supercomplex Menaquinone_Pool->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone_Pool->Cyt_bd e- Oxygen Oxygen (O2) Cyt_bc1_aa3->Oxygen e- Proton_Motive_Force Proton Motive Force Cyt_bc1_aa3->Proton_Motive_Force H+ pumping Cyt_bd->Oxygen e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesis Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Cyt_bc1_aa3 inhibits New_Inhibitor Novel Cyt-bd Inhibitor New_Inhibitor->Cyt_bd inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase inhibits

Figure 2: The Mtb respiratory chain and the targets of key inhibitors.

As shown in Figure 2, electrons from dehydrogenases are transferred to the menaquinone pool. From there, they can be passed to either the cytochrome bc1:aa3 supercomplex or the cytochrome bd oxidase to reduce oxygen. The bc1:aa3 complex is a major contributor to the proton motive force that drives ATP synthesis. By inhibiting the cyt-bd oxidase, novel inhibitors force the bacterium to rely solely on the bc1:aa3 pathway. This creates a vulnerability that can be exploited by co-administering a bc1:aa3 inhibitor like Q203, leading to a collapse of the respiratory chain and cell death.

Conclusion

The cytochrome bd oxidase is a validated and promising target for the development of new anti-tuberculosis drugs. The discovery of novel inhibitors, facilitated by a combination of computational screening and robust experimental validation, is an active area of research. The synergistic lethality observed when combining cyt-bd oxidase inhibitors with inhibitors of other respiratory complexes offers a powerful strategy to overcome drug resistance and shorten treatment regimens. Further optimization of the pharmacokinetic and pharmacodynamic properties of current lead compounds is necessary to translate these promising findings into clinical candidates.

References

The Sentinel at the End of the Line: An In-depth Technical Guide to the Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, is a formidable pathogen adept at surviving within the hostile environment of the human host. Central to its resilience is a branched aerobic respiratory chain that allows for metabolic plasticity. While the cytochrome bc1-aa3 supercomplex is the primary terminal oxidase under optimal growth conditions, the alternative cytochrome bd oxidase (CydAB) plays a pivotal, non-redundant role in the pathogen's survival under various stress conditions encountered during infection. This technical guide provides a comprehensive overview of the structure, function, and regulation of cytochrome bd oxidase in Mtb, with a focus on its critical role in resisting host-imparted stresses such as acidic pH and oxidative/nitrosative damage. We present quantitative data on its enzymatic activity and expression, detail key experimental protocols for its study, and visualize the intricate signaling and metabolic pathways in which it is involved. Understanding the multifaceted role of this enzyme is paramount for the development of novel anti-tubercular therapeutics targeting Mtb's bioenergetic vulnerabilities.

Introduction: The Two-Pronged Respiratory Chain of Mycobacterium tuberculosis

Mycobacterium tuberculosis relies on oxidative phosphorylation to meet its energy demands.[1] Its electron transport chain (ETC) is characterized by the presence of two terminal oxidases that transfer electrons from menaquinol (B15198786) to a terminal electron acceptor, molecular oxygen.[1][2] These are:

  • The Cytochrome bc1-aa3 Supercomplex: This is the primary respiratory branch, analogous to Complexes III and IV in the mitochondrial ETC. It is highly efficient in proton translocation, contributing significantly to the proton motive force (PMF) and subsequent ATP synthesis.[2]

  • The Cytochrome bd Oxidase: Encoded by the cydABDC operon, this alternative terminal oxidase is a prokaryote-specific enzyme.[2] While it contributes less to the PMF compared to the bc1-aa3 complex, it possesses unique properties that are indispensable for Mtb's survival under specific and harsh conditions encountered within the host.[2][3]

The presence of this dual-oxidase system provides Mtb with remarkable metabolic flexibility, allowing it to adapt to the fluctuating microenvironments within the host, from the oxygen-rich lung alveoli to the hypoxic and acidic core of granulomas.[2]

Structure and Function of Cytochrome bd Oxidase in M. tuberculosis

The cytochrome bd oxidase in M. tuberculosis is a heterodimeric membrane protein complex composed of subunits CydA and CydB. The recent elucidation of its cryo-electron microscopy structure has provided significant insights into its function. The complex contains three heme cofactors: heme b558, heme b595, and heme d, all located within the CydA subunit.

This enzyme catalyzes the oxidation of two molecules of menaquinol (MQH2) and the reduction of one molecule of oxygen to two molecules of water. This process contributes to the generation of a PMF through the net translocation of protons across the cytoplasmic membrane.

Quantitative Data on Cytochrome bd Oxidase

The following tables summarize key quantitative data related to the function and inhibition of cytochrome bd oxidase in M. tuberculosis.

ParameterSubstrateValueReference
Apparent KmUbiquinol-1 (Q1H2)51.55 ± 8.9 µM[4]
Specific Catalytic ActivityUbiquinol-1 (Q1H2)5.26 ± 0.52 µmol·min-1·mg-1[4]
Apparent KmUbiquinol-2 (Q2H2)65.21 ± 15.31 µM[4]
Specific Catalytic ActivityUbiquinol-2 (Q2H2)8.65 ± 2.5 µmol·min-1·mg-1[4]

Table 1: Enzyme Kinetics of M. tuberculosis Cytochrome bd Oxidase. [4]

InhibitorTargetIC50Reference
Mtb-cyt-bd oxidase-IN-2Cytochrome bd oxidase0.67 µM[5]
MTD-403Cytochrome bd oxidase0.27 µM[4]
CK-2-63Cytochrome bd oxidase3.70 µM[4]
Q203 (at pH 7.0)Cytochrome bc1-aa3~1.5 nM[2]
Q203 (at pH 6.5)Cytochrome bc1-aa3~0.5 nM[2]
Q203 (at pH 5.5)Cytochrome bc1-aa3~0.08 nM[2]

Table 2: Inhibitor Potency against M. tuberculosis Respiratory Oxidases. [2][4][5]

ConditionGene(s)Fold ChangeReference
HypoxiacydAUpregulated[6]
Nitric Oxide (NO) ExposurecydAUpregulated[6]
Treatment with ETC inhibitors (Q203, bedaquiline, clofazimine)cydAModerately Induced[6]

Table 3: Expression of cydA in M. tuberculosis under Stress Conditions. [6]

Role in Survival and Pathogenesis

While dispensable for growth in standard laboratory conditions, cytochrome bd oxidase becomes critical for Mtb's survival when faced with host-derived stresses.

Resistance to Acidic pH

The phagosomal compartment of activated macrophages is acidified to a pH as low as 4.5.[3] Under these acidic conditions, the activity of the primary cytochrome bc1-aa3 complex is preferentially inhibited.[2][3] In contrast, the cytochrome bd oxidase remains functional, and its activity may even be enhanced at low pH.[3] This makes cytochrome bd oxidase essential for maintaining respiration and energy production in the acidic phagosome, a key niche for Mtb during infection.[2][3] Deletion of cydA renders Mtb hypersusceptible to the low pH encountered in IFNγ-activated macrophages.[2]

Resistance to Oxidative and Nitrosative Stress

Activated macrophages produce reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂) and nitric oxide (NO), to combat invading pathogens.[7] While the direct role of cytochrome bd oxidase in detoxifying these radicals in Mtb is still under investigation, studies in other bacteria suggest its involvement in resistance to oxidative and nitrosative stress.[3][7] Upregulation of cydA expression in response to NO suggests a role in counteracting nitrosative stress.[7] Furthermore, in Mycobacterium smegmatis, a non-pathogenic relative of Mtb, inactivation of cytochrome bd enhances susceptibility to hydrogen peroxide.

A Target for Novel Anti-Tubercular Drugs

The essentiality of cytochrome bd oxidase for Mtb survival under host-relevant stress and its absence in eukaryotes make it an attractive target for novel drug development.[2] Importantly, simultaneous inhibition of both terminal oxidases leads to a bactericidal effect, a phenomenon known as synthetic lethality.[8] This suggests that inhibitors of cytochrome bd oxidase could be used in combination with existing drugs targeting the cytochrome bc1-aa3 complex (like Q203) to create potent, bactericidal drug regimens.[8]

Signaling Pathways and Experimental Workflows

The Branched Electron Transport Chain of M. tuberculosis

Electron_Transport_Chain cluster_PMF Proton Motive Force (PMF) Generation NADH NADH NDH1 Type I NADH Dehydrogenase (NDH-1) NADH->NDH1 e- NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 e- Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Menaquinone Menaquinone Pool (MQ/MQH2) NDH1->Menaquinone e- H_out H+ (out) NDH1->H_out H+ NDH2->Menaquinone e- SDH->Menaquinone e- CydAB Cytochrome bd Oxidase (CydAB) Menaquinone->CydAB e- bc1_aa3 Cytochrome bc1-aa3 Supercomplex Menaquinone->bc1_aa3 e- O2 O2 CydAB->O2 e- CydAB->H_out H+ bc1_aa3->O2 e- bc1_aa3->H_out H+ H2O H2O O2->H2O Reduction ATP_Synthase ATP Synthase H_out->ATP_Synthase PMF H_in H+ (in) H_in->NDH1 H_in->CydAB H_in->bc1_aa3 ATP ATP ATP_Synthase->ATP

Caption: The branched electron transport chain in M. tuberculosis.

Experimental Workflow for Assessing the Role of Cytochrome bd Oxidase

Experimental_Workflow start Start construct_mutant Construct cydA Knockout Mutant start->construct_mutant wt_culture Culture Wild-Type Mtb start->wt_culture mutant_culture Culture ΔcydA Mtb construct_mutant->mutant_culture stress_exposure Expose to Stress Conditions (e.g., low pH, H2O2, NO) wt_culture->stress_exposure qrt_pcr Analyze cydAB Gene Expression (qRT-PCR) wt_culture->qrt_pcr mutant_culture->stress_exposure cfu_assay Determine Colony Forming Units (CFU) stress_exposure->cfu_assay ocr_measurement Measure Oxygen Consumption Rate (OCR) stress_exposure->ocr_measurement atp_measurement Measure ATP Levels stress_exposure->atp_measurement mem_potential Measure Membrane Potential stress_exposure->mem_potential stress_exposure->qrt_pcr data_analysis Data Analysis and Comparison cfu_assay->data_analysis ocr_measurement->data_analysis atp_measurement->data_analysis mem_potential->data_analysis qrt_pcr->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow to investigate cytochrome bd oxidase function.

Detailed Experimental Protocols

Construction of a cydA Knockout Mutant in M. tuberculosis

This protocol is based on the principle of homologous recombination using a suicide delivery vector.

  • Cloning of the Target Gene: Amplify the cydA gene along with ~1 kb of its upstream and downstream flanking regions from M. tuberculosis genomic DNA using PCR. Clone this fragment into a suitable vector, such as a pNIL series vector.

  • Gene Disruption: Disrupt the cloned cydA gene by either deleting a significant portion of its coding sequence or by inserting a selectable marker cassette (e.g., a hygromycin resistance gene).

  • Construction of the Suicide Delivery Vector: Ligate the disrupted cydA allele into a suicide vector that cannot replicate in M. tuberculosis. These vectors typically carry a counter-selectable marker, such as sacB, which confers sucrose (B13894) sensitivity.

  • Electroporation: Electroporate the suicide delivery vector into competent M. tuberculosis cells.

  • Selection of Single Crossovers: Plate the electroporated cells on selective agar (B569324) medium (e.g., containing hygromycin) to select for transformants where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection of Double Crossovers: Culture the single-crossover colonies in antibiotic-free liquid medium and then plate them on agar containing sucrose. This selects for cells that have undergone a second recombination event, resulting in the excision of the vector backbone. Colonies that grow are potential double crossovers.

  • Screening and Confirmation: Screen the sucrose-resistant colonies by PCR to differentiate between those that have reverted to the wild-type allele and those that have the desired knockout allele. Confirm the gene knockout by Southern blotting and/or DNA sequencing.

Measurement of Oxygen Consumption Rate (OCR)

This can be performed using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

  • Culture Preparation: Grow M. tuberculosis cultures to mid-log phase (OD600 of 0.4-0.6).

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with a suitable assay medium (e.g., 7H9 broth without detergent). Resuspend the cells in the assay medium to a desired density.

  • Assay Setup: Add the bacterial suspension to the wells of a Seahorse XF plate or the chamber of the oxygen electrode.

  • Baseline Measurement: Equilibrate the system and measure the basal OCR.

  • Injection of Compounds: Inject substrates (e.g., glucose) or inhibitors (e.g., Q203, KCN) to modulate the respiratory chain and measure the corresponding changes in OCR. For assessing the effect of pH, the assay medium can be pre-adjusted to the desired pH.

  • Data Analysis: The OCR is typically normalized to the number of bacterial cells or total protein content.

Quantitative Real-Time PCR (qRT-PCR) for cydA Expression
  • RNA Extraction: Grow M. tuberculosis cultures to the desired growth phase and expose them to the stress condition of interest. Harvest the cells and immediately lyse them using a method that preserves RNA integrity (e.g., bead beating in TRIzol). Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: Perform real-time PCR using a thermocycler with a fluorescent detector. The reaction mixture should contain the cDNA template, primers specific for cydA and a reference gene (e.g., sigA), and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Data Analysis: Determine the cycle threshold (Ct) values for cydA and the reference gene in both the control and treated samples. Calculate the relative fold change in cydA expression using the ΔΔCt method.

Measurement of Intracellular ATP Levels

This is commonly done using a luciferin-luciferase-based bioluminescence assay.

  • Sample Preparation: Grow and treat M. tuberculosis cultures as required. Harvest a defined number of cells by centrifugation.

  • ATP Extraction: Resuspend the cell pellet in a suitable extraction buffer (e.g., boiling Tris-EDTA buffer) to lyse the cells and release intracellular ATP.

  • Bioluminescence Assay: Add the cell lysate to a reaction mixture containing luciferin (B1168401) and luciferase. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement: Measure the light output using a luminometer.

  • Quantification: Determine the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP. Normalize the ATP levels to the number of cells (CFU) or total protein.

Measurement of Membrane Potential

The fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) is commonly used to assess membrane potential in bacteria.

  • Cell Staining: Harvest and wash M. tuberculosis cells and resuspend them in a suitable buffer (e.g., PBS). Add DiOC₂(3) to the cell suspension and incubate in the dark to allow the dye to equilibrate across the membrane.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. DiOC₂(3) exhibits green fluorescence in all cells, but in cells with a higher membrane potential, the dye accumulates and forms aggregates that fluoresce red.

  • Data Analysis: Measure the green and red fluorescence intensities for each cell. The ratio of red to green fluorescence is used as an indicator of the membrane potential. A depolarizing agent, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), can be used as a control to collapse the membrane potential and establish a baseline.

Conclusion and Future Directions

The cytochrome bd oxidase of Mycobacterium tuberculosis is a crucial survival factor that enables the pathogen to withstand the harsh and dynamic environment within the host. Its role in maintaining respiratory function under acidic stress is particularly noteworthy and highlights its importance during the chronic phase of infection. The synthetic lethal relationship with the primary cytochrome bc1-aa3 oxidase presents a compelling strategy for the development of novel combination therapies against tuberculosis. Future research should focus on further elucidating the precise mechanisms by which cytochrome bd oxidase contributes to resistance against oxidative and nitrosative stress in Mtb. A deeper understanding of its regulation and the identification of potent and specific inhibitors will be instrumental in the development of next-generation anti-tubercular drugs that can shorten treatment duration and combat drug resistance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding and therapeutic targeting of this critical enzyme in the fight against tuberculosis.

References

Mtb-cyt-bd Oxidase-IN-6: A Technical Guide on Target Specificity and Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the target specificity and enzyme binding site of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of this essential enzyme.

Target Specificity of this compound

This compound is a synthetic small molecule, an analogue of the natural product aurachin D, which has demonstrated potent inhibitory activity against the Mtb cyt-bd oxidase.[4][5][6] Its specificity lies in its ability to target the alternative terminal oxidase of the Mtb respiratory chain. Inhibition of cyt-bd oxidase by compounds like this compound has been shown to have a synergistic effect with inhibitors of the primary cytochrome bcc-aa₃ oxidase, leading to a complete shutdown of respiration and bacterial cell death. This dual-targeting strategy is a promising approach to combatting Mtb infection.

The physiological consequence of inhibiting Mtb-cyt-bd oxidase is a heightened vulnerability of the bacterium to other respiratory chain inhibitors and to host-induced stress conditions, such as the acidic environment of the phagosome. This underscores the critical role of this enzyme in Mtb pathogenesis and its validity as a drug target.

Quantitative Data

The inhibitory potency of this compound and a related compound are summarized in the table below.

CompoundTargetIC50 (µM)MIC against Mtb (µM)Kd (µM)CAS Number
This compoundMtb cyt-bd oxidase0.354Not Reported1246461-10-8[4][5]
Mtb-cyt-bd oxidase-IN-7Mtb cyt-bd oxidaseNot Reported6.254.17Not Reported[7]

Enzyme Binding Site

Structural and molecular docking studies of aurachin D and its analogues suggest that these inhibitors bind to the menaquinone (MQ) binding pocket of the CydA subunit of the cyt-bd oxidase.[8][9] This binding is competitive with the natural substrate, menaquinol (B15198786). The cryo-electron microscopy structure of the Mtb cyt-bd oxidase provides a detailed framework for understanding these interactions. While the precise amino acid residues that interact with this compound have not been experimentally determined, docking studies with similar compounds provide a model for its binding mode. The inhibitor is predicted to occupy the hydrophobic MQ-binding channel, thereby preventing the binding and oxidation of menaquinol.

cluster_CydA CydA Subunit cluster_Inhibitor Inhibitor Binding Menaquinone_Pocket Menaquinone Binding Pocket (Hydrophobic Channel) Heme_b595 Heme b595 Menaquinone_Pocket->Heme_b595 Electron Transfer Heme_d Heme d IN6 This compound IN6->Menaquinone_Pocket Competitive Binding

Inhibitor Binding to the Menaquinone Pocket

Experimental Protocols

Determination of IC50 for this compound (Representative Protocol)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against Mtb cyt-bd oxidase using an oxygen consumption assay.

1. Preparation of Inverted Membrane Vesicles (IMVs):

  • Culture Mycobacterium smegmatis overexpressing Mtb cyt-bd oxidase.

  • Harvest cells and resuspend in a lysis buffer (e.g., 50 mM MOPS, 100 mM NaCl, 5 mM MgCl₂, pH 7.0) with DNase I.

  • Lyse the cells using a high-pressure homogenizer.

  • Centrifuge to remove unbroken cells and debris.

  • Pellet the IMVs by ultracentrifugation.

  • Resuspend the IMV pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).

2. Oxygen Consumption Assay:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Equilibrate the chambers at 37°C with a reaction buffer (e.g., 50 mM KH₂PO₄, 5 mM MgCl₂, pH 7.4).

  • Add the IMVs to the chambers at a final concentration of approximately 0.1 mg/mL.

  • To specifically measure cyt-bd oxidase activity, add an inhibitor of the cytochrome bcc-aa₃ oxidase (e.g., 5 µM KCN).

  • Add varying concentrations of this compound (or vehicle control) to the chambers and incubate for a short period.

  • Initiate the reaction by adding a substrate mix containing an electron donor (e.g., 200 µM NADH) and a menaquinol analogue (e.g., 100 µM duroquinol).

  • Monitor the rate of oxygen consumption.

3. Data Analysis:

  • Calculate the rate of oxygen consumption for each inhibitor concentration.

  • Normalize the rates to the vehicle control.

  • Plot the normalized rates against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

A Prepare Mtb cyt-bd oxidase expressing IMVs B Equilibrate Respirometer Chambers A->B C Add IMVs and bcc-aa3 Inhibitor B->C D Add Mtb-cyt-bd oxidase-IN-6 C->D E Initiate Reaction with Substrate D->E F Measure Oxygen Consumption Rate E->F G Calculate IC50 F->G

Workflow for IC50 Determination

Signaling Pathway and Physiological Impact

Inhibition of Mtb-cyt-bd oxidase by this compound directly impacts the electron transport chain, leading to a reduction in ATP synthesis, especially under conditions where the cyt-bd oxidase is the primary terminal oxidase. This disruption of cellular bioenergetics contributes to the bacteriostatic or bactericidal effect of the inhibitor.

Menaquinol Reduced Menaquinol (MQH2) Cyt_bd Mtb cyt-bd Oxidase Menaquinol->Cyt_bd H2O Water (H2O) Cyt_bd->H2O PMF Proton Motive Force Cyt_bd->PMF O2 Oxygen (O2) O2->Cyt_bd ATP ATP Synthesis PMF->ATP Bacterial_Survival Bacterial Survival (under stress) ATP->Bacterial_Survival IN6 This compound IN6->Cyt_bd Inhibition

Impact of Inhibition on Mtb Respiration

Conclusion

This compound is a promising inhibitor that specifically targets a key vulnerability in the respiratory chain of Mycobacterium tuberculosis. Its ability to disrupt the function of the cyt-bd oxidase, particularly in synergy with other respiratory inhibitors, highlights its potential as a component of future anti-tubercular drug regimens. Further research into the precise binding interactions and the development of even more potent and specific inhibitors will be crucial in the fight against tuberculosis. This technical guide provides a foundational understanding for researchers and drug developers working on this important therapeutic target.

References

An In-depth Technical Guide on the Mechanism of Action of Mtb-cyt-bd Oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This compound, an analogue of Aurachin D, demonstrates significant potential in the development of novel anti-tuberculosis therapies.[1][2][3][4] This document details the compound's inhibitory action on the Mtb respiratory chain, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Introduction: Targeting the Mtb Respiratory Chain

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis.[5] This respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[6] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is essential for Mtb's adaptation to the hypoxic and stressful environments encountered within the host.[5][6] The cyt-bd oxidase is absent in mammals, making it an attractive target for the development of selective anti-tubercular drugs.[6]

This compound belongs to the aurachin D analogue class of compounds, which are known to be potent inhibitors of cytochrome bd oxidase.[1][2][3][4][7] By inhibiting this alternative terminal oxidase, these compounds disrupt the electron transport chain, leading to a reduction in ATP synthesis and ultimately, bacterial cell death, particularly when combined with inhibitors of the primary respiratory pathway.

Mechanism of Action

This compound functions as a competitive inhibitor at the menaquinol (B15198786) (MK-9) binding site of the cytochrome bd oxidase.[7][8] The electron transport chain of Mtb relies on the transfer of electrons from donors like NADH to a series of protein complexes, ultimately reducing oxygen to water. This process generates a proton motive force that drives ATP synthesis. The cytochrome bd oxidase is a key component of this chain, particularly under low-oxygen conditions.

By binding to the cyt-bd oxidase, this compound blocks the oxidation of menaquinol, thereby interrupting the electron flow to oxygen. This inhibition disrupts the proton motive force and depletes the cell's ATP supply, leading to a bacteriostatic or bactericidal effect. The efficacy of cyt-bd oxidase inhibitors is significantly enhanced when used in combination with inhibitors of the cytochrome bcc-aa3 complex, a strategy known as dual inhibition. This approach effectively shuts down both branches of the Mtb respiratory chain.

Signaling Pathway Diagram

cluster_0 Mycobacterium tuberculosis Electron Transport Chain cluster_1 Primary Pathway cluster_2 Alternative Pathway (Hypoxia) NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e⁻ MK9 Menaquinone Pool (MK-9) NDH2->MK9 e⁻ Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex MK9->Cyt_bcc_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase MK9->Cyt_bd e⁻ O2_1 O₂ Cyt_bcc_aa3->O2_1 e⁻ Proton_Motive_Force_1 Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force_1 H⁺ pumping H2O_1 H₂O O2_1->H2O_1 ATP_Synthase ATP Synthase Proton_Motive_Force_1->ATP_Synthase O2_2 O₂ Cyt_bd->O2_2 e⁻ Proton_Motive_Force_2 Proton Motive Force Cyt_bd->Proton_Motive_Force_2 H⁺ translocation H2O_2 H₂O O2_2->H2O_2 Proton_Motive_Force_2->ATP_Synthase Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->Cyt_bd Inhibition ATP ATP ATP_Synthase->ATP

Figure 1: Mechanism of action of this compound.

Quantitative Data

This compound has been identified as a potent inhibitor of Mtb cytochrome bd oxidase and shows efficacy against Mtb growth. The key quantitative data for this compound, identified as the citronellyl analogue 1d in the cited literature, are summarized below.[1][2][4]

CompoundTargetIC50 (µM)Mtb Growth Inhibition MIC (µM)M. smegmatis Growth Inhibition MIC (µM)Reference
This compound (1d) Mtb cyt-bd oxidase0.35 4 >512[1]
Aurachin D (1a)Mtb cyt-bd oxidase0.408>512[1]
6-fluoro analogue (1g)Mtb cyt-bd oxidase0.828>512[1]

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of Aurachin D analogues, including this compound.[1]

Mtb Cytochrome bd Oxidase Inhibition Assay

This assay measures the inhibition of oxygen consumption by the Mtb cytochrome bd oxidase in inverted membrane vesicles (IMVs).

Experimental Workflow Diagram

start Start prep_imv Prepare Inverted Membrane Vesicles (IMVs) from M. smegmatis expressing Mtb cyt-bd start->prep_imv add_reagents Add IMVs, buffer, and NADH to Oroboros O2k chamber prep_imv->add_reagents add_inhibitor Add this compound (or DMSO control) add_reagents->add_inhibitor measure_o2 Measure oxygen consumption rate using fluorespirometer add_inhibitor->measure_o2 calc_ic50 Calculate IC50 values measure_o2->calc_ic50 end End calc_ic50->end

References

Mtb-cyt-bd Oxidase-IN-6: A Technical Guide for a Potential Anti-Tubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mtb-cyt-bd oxidase-IN-6, a novel inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, as a potential anti-tubercular agent. This document synthesizes the available preclinical data, outlines key experimental methodologies, and visualizes its mechanism of action within the broader context of Mtb respiration.

Executive Summary

This compound is a potent inhibitor of the Mycobacterium tuberculosis cytochrome bd (cyt-bd) oxidase, a key enzyme in the bacterial electron transport chain. With a half-maximal inhibitory concentration (IC50) of 0.35 µM against the isolated enzyme and a minimum inhibitory concentration (MIC) of 4 µM against Mtb, this compound demonstrates significant in vitro activity. As a member of the aurachin D analogue class, this compound represents a promising lead for the development of new anti-tubercular drugs that target bacterial respiration. However, the development of this and related compounds is currently hampered by a lack of reported in vivo efficacy and a potential for off-target cytotoxicity, which are common challenges for this class of molecules.

Introduction to the Target: Mtb Cytochrome bd Oxidase

Mycobacterium tuberculosis possesses a branched electron transport chain, which allows the bacterium to adapt to diverse oxygen environments encountered during infection.[1] The two terminal oxidases, the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase, play crucial roles in this adaptation. The cytochrome bd oxidase is particularly important for Mtb survival under hypoxic conditions and in the presence of respiratory stress, making it an attractive target for novel anti-tubercular therapies.[2][3] Crucially, cytochrome bd oxidase is absent in mitochondria of eukaryotic cells, suggesting that its inhibitors could have high selectivity for the pathogen.

Quantitative Data Summary

The primary in vitro activity data for this compound is summarized in the table below. This data is derived from the initial characterization of the compound as reported in the scientific literature.

Parameter Value Reference
IC50 vs. Mtb-cyt-bd oxidase 0.35 µMLawer A, et al. 2022
MIC vs. M. tuberculosis 4 µMLawer A, et al. 2022

Note: Further data on in vivo efficacy, pharmacokinetics, and a detailed cytotoxicity profile for this compound are not currently available in the public domain.

Mechanism of Action

This compound functions by directly inhibiting the activity of the cytochrome bd oxidase. This enzyme is the terminal oxidase in one of the two branches of the Mtb respiratory chain. Its inhibition disrupts the electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species, ultimately resulting in the inhibition of bacterial growth.

cluster_membrane Inner Membrane Dehydrogenases Dehydrogenases Menaquinone_pool Menaquinone Pool Dehydrogenases->Menaquinone_pool e- Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone_pool->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone_pool->Cyt_bd e- Proton_Gradient Proton Gradient (H+) Cyt_bcc_aa3->Proton_Gradient H+ pumping Cyt_bd->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->Cyt_bd Inhibition

Figure 1: Simplified signaling pathway of the Mtb electron transport chain and the inhibitory action of this compound.

Experimental Protocols

While the full detailed experimental protocols for the characterization of this compound are proprietary to the original researchers, this section outlines the general methodologies typically employed for evaluating inhibitors of Mtb cytochrome bd oxidase.

Mtb Cytochrome bd Oxidase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated Mtb cytochrome bd oxidase.

start Start prepare_enzyme Prepare inverted membrane vesicles (IMVs) containing cyt-bd oxidase start->prepare_enzyme add_substrate Add menaquinol (B15198786) substrate prepare_enzyme->add_substrate add_inhibitor Add Mtb-cyt-bd oxidase-IN-6 (various concentrations) add_substrate->add_inhibitor measure_activity Measure oxygen consumption rate add_inhibitor->measure_activity calculate_ic50 Calculate IC50 value measure_activity->calculate_ic50 end End calculate_ic50->end

Figure 2: General experimental workflow for determining the IC50 of an inhibitor against Mtb cytochrome bd oxidase.

A typical protocol involves the following steps:

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs containing overexpressed Mtb cytochrome bd oxidase are prepared from a suitable expression host, such as Mycobacterium smegmatis.

  • Assay Setup: The assay is performed in a reaction buffer containing the IMVs and a suitable electron donor (e.g., a menaquinol analogue).

  • Inhibitor Addition: this compound is added at a range of concentrations.

  • Measurement of Oxygen Consumption: The rate of oxygen consumption is monitored using a Clark-type oxygen electrode or a fluorescence-based method.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

start Start prepare_cultures Prepare M. tuberculosis culture start->prepare_cultures serial_dilution Serially dilute This compound in 96-well plate start->serial_dilution inoculate Inoculate wells with M. tuberculosis prepare_cultures->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

In Silico Modeling of the Mtb-cyt-bd Oxidase-IN-6 Binding Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched respiratory chain that allows it to adapt to the diverse and challenging environments within the human host.[1][2][3][4][5] One of the key components of this respiratory network is the cytochrome bd oxidase (cyt-bd), a terminal oxidase that is crucial for the pathogen's survival under hypoxic conditions and contributes to its tolerance to certain antibiotics.[1][2][3][4][5] The absence of a homologous enzyme in humans makes Mtb-cyt-bd oxidase an attractive target for the development of novel anti-tubercular agents.

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between Mtb-cyt-bd oxidase and IN-6, a potent inhibitor. It is intended to serve as a resource for researchers engaged in the discovery and development of new drugs targeting this essential mycobacterial enzyme.

Mtb-cyt-bd Oxidase: Structure and Function

The Mtb-cyt-bd oxidase is a membrane-bound protein complex that catalyzes the reduction of molecular oxygen to water, coupled with the oxidation of menaquinol. This process contributes to the generation of a proton motive force, which is essential for ATP synthesis. The cryo-electron microscopy structure of Mtb-cyt-bd oxidase (PDB ID: 7NKZ) has revealed a heterodimeric complex composed of CydA and CydB subunits. The catalytic core resides in the CydA subunit, which houses three heme cofactors: heme b558, heme b595, and heme d.

IN-6: A Potent Inhibitor of Mtb-cyt-bd Oxidase

IN-6 is a promising inhibitor of Mtb-cyt-bd oxidase, demonstrating significant activity both in enzymatic assays and against whole Mtb cells. The available quantitative data for IN-6 is summarized in the table below.

CompoundTargetIC50 (µM)MIC (µM)
IN-6Mtb-cyt-bd oxidase0.354

In Silico Modeling of the Mtb-cyt-bd Oxidase-IN-6 Interaction

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the binding mode of inhibitors and guiding the design of more potent compounds. This section outlines a comprehensive computational workflow for studying the interaction between IN-6 and the Mtb-cyt-bd oxidase binding pocket.

Experimental Protocols

Objective: To predict the binding pose of IN-6 within the active site of Mtb-cyt-bd oxidase and to identify key interacting residues.

Software: GOLD (Genetic Optimisation for Ligand Docking) or AutoDock Vina

Protocol:

  • Protein Preparation:

    • Download the cryo-EM structure of Mtb-cyt-bd oxidase (PDB ID: 7NKZ).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4.

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB structure or by using a cavity detection algorithm. The binding pocket is typically defined by a sphere of a specified radius (e.g., 10-15 Å) around the center of the active site.

  • Ligand Preparation:

    • Generate a 3D structure of IN-6 using a molecular builder such as ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Set the genetic algorithm parameters, such as the number of runs, population size, and number of operations.

    • Utilize a scoring function (e.g., GoldScore, ChemPLP, or Vina score) to rank the predicted binding poses.

    • Perform multiple independent docking runs to ensure the convergence of the results.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode of IN-6.

    • Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

    • Identify the key amino acid residues in the binding pocket that are involved in the interaction with IN-6.

Objective: To assess the stability of the this compound complex and to characterize the dynamic behavior of the ligand in the binding pocket over time.

Software: GROMACS, AMBER, or NAMD

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Force Field Selection:

    • Employ a well-validated force field for proteins, lipids, and small molecules (e.g., CHARMM36m for the protein and lipid, and a compatible force field for the ligand).

  • Simulation Parameters:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

    • Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to capture the relevant dynamics of the system.

  • Trajectory Analysis:

    • Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Monitor the protein-ligand interactions over time to determine their stability.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to estimate the binding affinity.

Visualizing Key Pathways and Workflows

Mtb Respiratory Chain Signaling Pathway

The following diagram illustrates the branched electron transport chain in Mycobacterium tuberculosis, highlighting the central role of cytochrome bd oxidase.

Mtb_Respiratory_Chain cluster_dehydrogenases Dehydrogenases cluster_quinone_pool Menaquinone Pool cluster_terminal_oxidases Terminal Oxidases cluster_atp_synthesis ATP Synthesis NDH1 NADH Dehydrogenase 1 MK Menaquinone (MK) NDH1->MK 2e- NDH2 NADH Dehydrogenase 2 NDH2->MK 2e- SDH Succinate Dehydrogenase SDH->MK 2e- MKH2 Menaquinol (MKH2) MK->MKH2 +2H+ Cyt_bc1_aa3 Cytochrome bc1-aa3 Supercomplex MKH2->Cyt_bc1_aa3 2e- Cyt_bd Cytochrome bd Oxidase MKH2->Cyt_bd 2e- O2_1 O2 Cyt_bc1_aa3->O2_1 4e- + 4H+ H_plus_out H+ Cyt_bc1_aa3->H_plus_out H+ pumping O2_2 O2 Cyt_bd->O2_2 4e- + 4H+ Cyt_bd->H_plus_out H+ translocation ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_in H+ ATP_Synthase->H_plus_in NADH NADH NADH->NDH1 NADH->NDH2 Succinate Succinate Succinate->SDH H2O_1 2H2O O2_1->H2O_1 H2O_2 2H2O O2_2->H2O_2 ADP ADP + Pi ADP->ATP_Synthase H_plus_out->ATP_Synthase IN6 IN-6 IN6->Cyt_bd

Caption: The electron transport chain of M. tuberculosis.

In Silico Drug Discovery Workflow

The following diagram outlines a typical workflow for the in silico discovery of enzyme inhibitors, a process central to modern drug development.

In_Silico_Workflow start Target Identification (Mtb-cyt-bd oxidase) get_structure Retrieve Protein Structure (PDB: 7NKZ) start->get_structure virtual_screening Virtual Screening (Molecular Docking) get_structure->virtual_screening ligand_db Prepare Ligand Library (e.g., ZINC, ChEMBL) ligand_db->virtual_screening hit_id Hit Identification (Top-scoring compounds) virtual_screening->hit_id md_sim Molecular Dynamics Simulations hit_id->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA) md_sim->binding_energy admet ADMET Prediction binding_energy->admet lead_opt Lead Optimization (Chemical Synthesis) admet->lead_opt in_vitro In Vitro Validation (IC50, MIC assays) lead_opt->in_vitro in_vitro->lead_opt Iterative Refinement end Preclinical Candidate in_vitro->end

Caption: A generalized workflow for in silico drug discovery.

Conclusion

The in silico modeling of the this compound binding pocket offers a powerful approach to understanding the molecular basis of inhibition and to guide the development of next-generation anti-tubercular drugs. The detailed methodologies and workflows presented in this guide provide a framework for researchers to initiate and advance their computational drug discovery efforts targeting this critical enzyme. By integrating computational and experimental approaches, the scientific community can accelerate the discovery of novel therapeutics to combat the global threat of tuberculosis.

References

Cryo-EM Structure of Mycobacterium tuberculosis Cytochrome bd Oxidase: A Technical Guide to a Novel Antitubercular Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cryogenic electron microscopy (cryo-EM) structure of cytochrome bd (cyt-bd) oxidase from Mycobacterium tuberculosis (Mtb), a critical enzyme in the pathogen's respiratory chain and a promising target for novel anti-tuberculosis (TB) therapeutics. Mtb possesses a branched electron transport chain, with the cytochrome bcc:aa₃ supercomplex serving as the primary terminal oxidase. However, under stress conditions such as hypoxia or when the primary complex is inhibited, Mtb relies on the cyt-bd oxidase to maintain cellular respiration and ATP synthesis.[1][2][3] This functional redundancy makes cyt-bd oxidase an attractive target for combination therapies, particularly with drugs that inhibit the primary respiratory pathway.[4][5]

The elucidation of the high-resolution structure of Mtb cyt-bd oxidase has provided an atomic framework for understanding its unique architecture and mechanism, thereby accelerating structure-based drug design efforts to identify and optimize potent inhibitors.[1][2][6]

Structural and Quantitative Data

The cryo-EM structure of Mtb cyt-bd oxidase was determined at a resolution of 2.5 Å, revealing a heterodimeric complex composed of CydA and CydB subunits.[6][7] A key finding from the structural analysis was the identification of a unique disulfide bond within the Q-loop domain, which is hypothesized to lock the enzyme in an inactive state.[6] The structure also provided detailed insights into the menaquinone-9 (B191817) (MK-9) binding site and putative oxygen access channels, which are critical features for rational drug design.[6][8]

Table 1: Cryo-EM Structural Data for Mycobacterium Cytochrome bd Oxidase

PDB ID Organism Resolution (Å) Method Key Structural Features
7NKZ Mycobacterium tuberculosis 2.5 Single-Particle Cryo-EM Heterodimer of CydA and CydB; Contains three heme cofactors (b₅₅₈, b₅₉₅, d); Unique disulfide bond in the Q-loop domain.[2][6][7]

| N/A | Mycobacterium smegmatis | 2.8 | Single-Particle Cryo-EM | Pseudo two-fold symmetrical arrangement of CydA and CydB; Identifies two potential oxygen access channels.[8] |

While a cryo-EM structure of Mtb cyt-bd oxidase with a synthetic inhibitor co-bound has not yet been published, the 7NKZ structure has been instrumental for in silico docking studies to model the binding of known inhibitors like Aurachin D and other novel chemical scaffolds.[9][10]

Table 2: Activity of Selected Inhibitors Against Mtb Cytochrome bd Oxidase

Inhibitor Chemical Class Assay Type Potency Notes
Aurachin D Quinolone Alkaloid Mtb cyt-bd oxidase inhibition Potent (nanomolar range) Known canonical inhibitor; binding modeled in silico in the menaquinone pocket of the 7NKZ structure.[9][11][12]
CK-2-63 2-Aryl-Quinolone Mtb growth suppression (aerobic) IC₅₀ = 3.70 µM Binding predicted in the menaquinone binding pocket.[9]
MTD-403 2-Aryl-Quinolone Mtb growth suppression (aerobic) IC₅₀ = 0.27 µM Demonstrates potent whole-cell activity.[9]
MQL-H2 Indole Carboxylic Acid ATP synthesis inhibition (NADH₂-driven) Micromolar potency Identified through virtual screening targeting the menaquinol (B15198786) binding region.[8]
ND-011992 N/A Whole-cell screen Ineffective alone Acts synergistically with Q203 (Telacebec) to achieve bactericidal activity against replicating and non-replicating Mtb.[5][13]

| Benzothiazole (B30560) Amides | Benzothiazole | Oxygen consumption | Significant inhibition | Depletes ATP in the presence of Q203, showing bactericidal activity.[14] |

Experimental Protocols and Methodologies

The determination of the Mtb cyt-bd oxidase structure and the characterization of its inhibitors involve several key experimental procedures.

The overall workflow for solving the cryo-EM structure is a multi-step process beginning with protein expression and culminating in the building of an atomic model.

G cluster_protein Protein Production cluster_em Cryo-EM cluster_model Structure Finalization expr Heterologous Expression (e.g., in M. smegmatis) purify Membrane Solubilization & Affinity Purification expr->purify grid Grid Preparation & Vitrification purify->grid collect Data Collection (e.g., Titan Krios) grid->collect process Image Processing (Particle picking, 2D/3D classification) collect->process recon 3D Reconstruction (e.g., 2.5 Å map) process->recon build Atomic Model Building & Refinement recon->build validate Structure Validation (PDB: 7NKZ) build->validate

Caption: Experimental workflow for cryo-EM structure determination.

  • Protein Expression and Purification : The cydA and cydB genes encoding the Mtb cyt-bd oxidase are heterologously expressed in a suitable host, such as Mycolicibacterium smegmatis.[15] The complex is then solubilized from the cell membranes using detergents and purified, typically via affinity chromatography.

  • Cryo-EM Sample Preparation : The purified protein-detergent complex is applied to a holey carbon or gold cryo-EM grid.[16] The grid is blotted to create a thin film and then rapidly plunged into liquid ethane, which vitrifies the sample in a thin layer of non-crystalline ice.[16][17]

  • Data Collection : The vitrified grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Thousands of movies are collected at cryogenic temperatures.

  • Image Processing and 3D Reconstruction : The collected movies are processed to correct for beam-induced motion. Individual particle images are picked, classified in 2D to remove junk particles, and then used to generate an initial 3D model. This model is refined through iterative 3D classification and reconstruction to achieve a high-resolution density map (e.g., 2.5 Å).[6][18]

  • Model Building and Refinement : An atomic model of the protein is built into the cryo-EM density map. The model is then refined and validated to ensure it accurately fits the experimental data.[6]

The inhibitory effect of compounds on cyt-bd oxidase is commonly measured by monitoring oxygen consumption in inverted membrane vesicles (IMVs) from Mtb or a related mycobacterial species.[9][12]

  • Preparation of Inverted Membrane Vesicles (IMVs) : Mycobacterium cultures are grown, harvested, and lysed. The cell lysate is centrifuged to pellet the cell membranes, which are then homogenized to form IMVs, where the cytoplasmic side faces outwards.

  • Oxygen Consumption Measurement : IMVs are added to a reaction chamber of an oxygen monitoring system (e.g., Hansatech Oxytherm+) containing buffer.[9]

  • Initiation of Respiration : An electron donor, such as NADH, is added to the chamber to initiate oxygen consumption by the respiratory chain enzymes in the IMVs.[12]

  • Inhibitor Addition : The baseline rate of oxygen consumption is measured. The candidate inhibitor compound is then added at various concentrations, and the change in the rate of oxygen consumption is recorded to determine its inhibitory potency (e.g., IC₅₀).[9]

Mechanism of Action and Therapeutic Strategy

The primary therapeutic strategy involving cyt-bd oxidase is the dual inhibition of both terminal oxidases in the Mtb respiratory chain. The drug candidate Telacebec (B1166443) (Q203) potently inhibits the cytochrome bcc:aa₃ supercomplex.[19][20][21] However, its efficacy is limited because Mtb can bypass this block by rerouting electrons through cyt-bd oxidase.[3][5] By simultaneously inhibiting both pathways, a synergistic and bactericidal effect can be achieved, eradicating even antibiotic-tolerant Mtb populations.[5][19]

G cluster_pathways Mtb Electron Transport Chain mqh2 Menaquinol Pool (MQH₂) bcc Cytochrome bcc:aa₃ (Primary Oxidase) mqh2->bcc e⁻ bd Cytochrome bd (Alternative Oxidase) mqh2->bd e⁻ o2_a O₂ → H₂O bcc->o2_a e⁻ atp ATP Synthesis bcc->atp Proton Motive Force o2_b O₂ → H₂O bd->o2_b e⁻ bd->atp Proton Motive Force q203 Telacebec (Q203) q203->bcc INHIBITS aurachin Aurachin D / Novel Inhibitors aurachin->bd INHIBITS

Caption: Dual inhibition of Mtb's branched respiratory chain.

This dual-inhibitor approach represents a promising strategy to shorten TB treatment duration and overcome drug resistance. The high-resolution cryo-EM structure of Mtb cyt-bd oxidase is a foundational tool that will continue to guide the development of new, potent, and specific inhibitors to realize this therapeutic potential.[6]

References

Mtb-cyt-bd Oxidase-IN-6: A Technical Guide to Solubility and Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. The information contained herein is intended to support the design and execution of reliable in vitro assays for tuberculosis drug discovery and development.

Introduction to this compound

This compound is a promising small molecule inhibitor targeting the cytochrome bd oxidase of Mycobacterium tuberculosis, a critical enzyme in the pathogen's respiratory chain. This enzyme is essential for the bacterium's survival, particularly under the hypoxic conditions encountered within the host. Inhibition of Mtb-cyt-bd oxidase represents a key strategy in the development of novel anti-tubercular agents. This compound has demonstrated significant biological activity with an IC50 of 0.35 µM against the enzyme and a minimum inhibitory concentration (MIC) of 4 µM against Mtb.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₇NO[3]
Molecular Weight297.43 g/mol [3]
CAS Number1246461-10-8[3]

Solubility Profile

Table of Estimated Solubility and Recommended Solvents:

SolventSolubilityRecommendations for Stock Solutions
Dimethyl Sulfoxide (DMSO)Likely highRecommended as the primary solvent for creating high-concentration stock solutions (e.g., 10 mM).
EthanolModerate to highMay be a suitable alternative to DMSO for stock solutions, though potentially at lower concentrations.
Aqueous Buffers (e.g., PBS, Tris)LowDirect dissolution in aqueous buffers is expected to be poor. Working solutions for assays should be prepared by diluting a high-concentration stock solution (e.g., in DMSO). The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1%) to avoid off-target effects.

Stability and Storage Recommendations

The stability of this compound is crucial for obtaining reproducible results in in vitro assays. While specific stability studies on this compound are not publicly available, general knowledge of quinolone derivatives and best practices for compound handling suggest the following:

Table of Stability and Storage Guidelines:

ConditionRecommendationRationale
Stock Solution Storage (in DMSO) Store at -20°C or -80°C in small, single-use aliquots.Minimizes degradation over time and prevents issues associated with repeated freeze-thaw cycles.[4]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Can lead to compound degradation and precipitation.[4]
Working Solution Storage (in aqueous buffer) Prepare fresh for each experiment from a frozen stock.Due to the potential for lower stability in aqueous environments, freshly prepared solutions are recommended to ensure accurate compound concentration.
Light Exposure Store protected from light.Quinolone structures can be light-sensitive.
pH Maintain a neutral pH in aqueous solutions unless the experimental protocol specifies otherwise.Extreme pH values can lead to hydrolysis or degradation of the compound.

Experimental Protocols

The following are generalized protocols for preparing and using this compound in in vitro assays, based on standard laboratory procedures for similar inhibitors.

Preparation of Stock Solutions

This workflow outlines the preparation of a 10 mM stock solution of this compound in DMSO.

G cluster_0 Stock Solution Preparation Workflow A Accurately weigh this compound powder B Calculate the required volume of DMSO for a 10 mM solution (Volume (µL) = (Mass (mg) / 297.43 g/mol) * 100,000) A->B C Add the calculated volume of high-purity, anhydrous DMSO B->C D Vortex or sonicate at room temperature until fully dissolved C->D E Visually inspect for any undissolved particulate matter D->E F Aliquot into single-use volumes in tightly sealed, light-protected tubes E->F G Store aliquots at -20°C or -80°C F->G

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of a working solution from a frozen DMSO stock.

G cluster_1 Working Solution Preparation H Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature I Perform serial dilutions of the stock solution in the desired assay buffer H->I J Ensure the final DMSO concentration in the assay is below the tolerance level of the assay system (e.g., ≤1%) I->J K Use the freshly prepared working solutions immediately J->K

Caption: Protocol for preparing working solutions for in vitro assays.

Signaling Pathway and Mechanism of Action

This compound inhibits the electron transport chain of Mycobacterium tuberculosis at the level of cytochrome bd oxidase. This disrupts the bacterium's ability to generate ATP, leading to cell death.

G cluster_2 M. tuberculosis Electron Transport Chain cluster_3 Terminal Oxidases NADH NADH Complex I (NDH-1/2) Complex I (NDH-1/2) NADH->Complex I (NDH-1/2) Menaquinone Pool Menaquinone Pool Complex I (NDH-1/2)->Menaquinone Pool e- Succinate Succinate Complex II (Sdh) Complex II (Sdh) Succinate->Complex II (Sdh) Complex II (Sdh)->Menaquinone Pool e- Cytochrome bcc-aa3 Cytochrome bcc-aa3 Menaquinone Pool->Cytochrome bcc-aa3 e- Cytochrome bd Oxidase Cytochrome bd Oxidase Menaquinone Pool->Cytochrome bd Oxidase e- O2 O2 Cytochrome bcc-aa3->O2 e- Cytochrome bd Oxidase->O2 e- -> H2O Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->Cytochrome bd Oxidase Inhibition

Caption: Inhibition of the M. tuberculosis electron transport chain by this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers engaged in tuberculosis drug discovery. While precise quantitative data remains limited, the provided guidelines on solvent selection, storage conditions, and handling protocols will aid in the generation of reliable and reproducible data in in vitro assays. Adherence to these best practices is critical for advancing our understanding of this promising anti-tubercular compound.

References

Genetic Validation of Cytochrome bd as a Viable Drug Target in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the identification and validation of novel drug targets. The respiratory chain of Mtb, essential for energy production and survival in diverse host environments, presents a promising area for therapeutic intervention. This technical guide focuses on the genetic validation of cytochrome bd oxidase, a terminal oxidase in the Mtb respiratory chain, as a compelling drug target. While dispensable for normal in vitro growth, cytochrome bd becomes critical for Mtb's survival under various stress conditions encountered during infection, such as hypoxia and acidic pH. Genetic deletion of the genes encoding cytochrome bd (cydA and cydB) renders Mtb hypersusceptible to inhibitors of the primary respiratory pathway, the cytochrome bc1:aa3 complex. This synthetic lethality provides a strong rationale for a combination therapy approach, targeting both terminal oxidases to achieve potent bactericidal activity against Mtb. This guide provides a comprehensive overview of the data supporting this validation, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

The Branched Respiratory Chain of Mycobacterium tuberculosis

Mycobacterium tuberculosis possesses a branched aerobic respiratory chain, providing it with remarkable metabolic flexibility to adapt to the fluctuating oxygen concentrations and host-imposed stresses within the granuloma.[1][2] The two main terminal oxidases are:

  • Cytochrome bc1:aa3 supercomplex: This is the primary and more energy-efficient terminal oxidase, coupling electron transfer to proton translocation, thus contributing significantly to the proton motive force (PMF) and ATP synthesis.[2]

  • Cytochrome bd oxidase: This alternative terminal oxidase is less efficient in energy conservation but exhibits a higher affinity for oxygen.[3] It is encoded by the cydABDC operon.[2][4]

The presence of these two parallel pathways means that inhibiting only one is often bacteriostatic rather than bactericidal, as the bacterium can reroute electron flow through the alternative oxidase.[4][5]

Genetic Validation of Cytochrome bd as a Drug Target

The validation of cytochrome bd as a drug target hinges on the concept of synthetic lethality . While the genetic knockout of the cydAB genes alone does not impair the growth of Mtb under standard laboratory conditions, it renders the bacterium highly susceptible to inhibitors of the cytochrome bc1:aa3 complex, such as Q203 (Telacebec).[4][5] This demonstrates that while either pathway can sustain respiration to some extent, the simultaneous inhibition of both is lethal to the bacterium.

Hypersusceptibility of cyd Mutants to Cytochrome bc1 Inhibitors

Genetic deletion of cydA or the entire cydAB operon leads to a significant decrease in the Minimum Inhibitory Concentration (MIC) of Q203, a clinical candidate targeting the QcrB subunit of the cytochrome bc1 complex. This indicates that in the absence of the alternative respiratory pathway, Mtb becomes exquisitely sensitive to the inhibition of its primary respiratory branch.

Role in Survival Under Host-Relevant Stresses

Cytochrome bd is crucial for Mtb's survival under conditions that mimic the host environment:

  • Hypoxia: The expression of the cydABDC operon is upregulated under hypoxic conditions, suggesting a role in maintaining respiration when oxygen is scarce.[6][7]

  • Acidic pH: The phagosomal environment within activated macrophages is acidic. Studies have shown that cydA mutants are hypersusceptible to low pH, and their ability to maintain a maximal oxygen consumption rate is impaired under acidic conditions.[8][9] This suggests that the cytochrome bc1:aa3 complex is preferentially inhibited at low pH, making cytochrome bd essential for respiration in this environment.[8]

  • Macrophage Survival: Deletion of cydA attenuates Mtb survival in activated macrophages, a phenotype dependent on IFNγ but independent of nitric oxide and reactive oxygen species. This attenuation is linked to the acidification of the phagosome.[8]

Quantitative Data Supporting Target Validation

The following tables summarize key quantitative data from studies validating cytochrome bd as a drug target.

Table 1: Minimum Inhibitory Concentration (MIC) of Q203 against M. tuberculosis Strains

M. tuberculosis StrainGenotypeMIC₅₀ of Q203 (nM)Reference
H37RvWild-type1.5 - 2.8[4]
H37Rv ΔcydABcydAB knockoutSignificantly lower (hypersusceptible)[4]
Clinical IsolatesWild-type1.5 - 2.8[4]

Table 2: In Vivo Efficacy of Combination Therapy in Mouse Models

Treatment GroupMouse ModelBacterial Load Reduction (log₁₀ CFU)Reference
Q203 + CK-2-63 (cyd bd inhibitor)Acute and ChronicModest lowering of lung burden compared to Q203 alone[6]
Q203 in cydA mutant infected miceAcuteSignificantly lower bacterial burden compared to wild-type infected mice treated with Q203[8]
JNJ-2901 (bc1 inhibitor)Acute (ΔcydAB strain)3.6-log reduction at 10 mg/kg[10]
JNJ-2901 (bc1 inhibitor)Chronic (ΔcydAB strain)4.0-log reduction at 10 mg/kg[10]

Table 3: Effect of cydAB Deletion on Oxygen Consumption Rate (OCR)

M. tuberculosis StrainConditionEffect on OCRReference
H37Rv ΔcydABTreatment with Q203Complete inhibition of oxygen consumption[4]
H37Rv (Wild-type)Treatment with Q203No significant effect on oxygen consumption[4]
ΔcydA mutantLow pHUnable to sustain maximal oxygen consumption rate[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the genetic validation of cytochrome bd.

Construction of a cydAB Knockout Mutant in M. tuberculosis via Homologous Recombination

This protocol is based on the two-step selection strategy using the p2NIL/pGOAL system.[11][12][13]

Objective: To generate a markerless deletion of the cydAB genes in M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • pNIL series vector (e.g., p2NIL)

  • pGOAL series vector (e.g., pGOAL19) for marker genes

  • Restriction enzymes

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • M. tuberculosis electrocompetent cells

  • Middlebrook 7H9 broth and 7H10 agar (B569324)

  • Antibiotics (Kanamycin, Hygromycin)

  • Sucrose (B13894)

  • X-Gal

Procedure:

  • Cloning of Upstream and Downstream Flanking Regions:

    • Amplify by PCR ~1 kb regions flanking the cydAB genes from M. tuberculosis genomic DNA. Use primers with appropriate restriction sites.

    • Clone the upstream and downstream fragments into a suitable cloning vector and sequence to confirm their identity.

    • Subclone the flanking regions into the p2NIL vector, positioning them on either side of a unique restriction site.

  • Insertion of a Marker Cassette:

    • From a pGOAL vector, excise a cassette containing a selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (sacB).

    • Ligate this cassette between the cloned upstream and downstream flanks in the p2NIL vector to create the suicide delivery vector.

  • Transformation into M. tuberculosis:

    • Electroporate the suicide delivery vector into electrocompetent M. tuberculosis cells.

    • Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., Kanamycin for the vector backbone) and X-Gal.

  • Selection of Single Crossover (SCO) Mutants:

    • Incubate plates at 37°C for 3-4 weeks.

    • SCO events result from the integration of the entire plasmid into the chromosome via homologous recombination at either the upstream or downstream flank.

    • SCO colonies will be blue (due to lacZ on the vector), resistant to the vector antibiotic (e.g., Kanamycin), and sensitive to sucrose (due to the presence of sacB).

    • Confirm the SCO genotype by PCR and Southern blotting.

  • Selection of Double Crossover (DCO) Mutants:

    • Inoculate a confirmed SCO mutant into Middlebrook 7H9 broth without antibiotics and grow to mid-log phase.

    • Plate serial dilutions of the culture onto Middlebrook 7H10 agar containing 2% sucrose.

    • The second crossover event will excise the vector backbone, including the sacB gene, leading to sucrose resistance.

    • DCO colonies will be white, sensitive to the vector antibiotic, and resistant to sucrose.

  • Confirmation of the Knockout:

    • Screen white, sucrose-resistant colonies by PCR to confirm the deletion of the cydAB genes and the absence of the vector backbone.

    • Further confirm the deletion by Southern blotting and sequencing of the genomic region.

Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer

This protocol is adapted for M. tuberculosis based on standard Seahorse XF protocols.[14][15][16][17][18]

Objective: To measure the real-time oxygen consumption rate of wild-type and cydAB knockout M. tuberculosis strains under different conditions.

Materials:

  • Agilent Seahorse XFe96 or XF24 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Assay medium (e.g., 7H9 broth without albumin, adjusted to the desired pH)

  • M. tuberculosis cultures (wild-type and ΔcydAB)

  • Compounds for injection (e.g., Q203, CCCP, Aurachin D)

Procedure:

  • Cell Preparation and Seeding:

    • Grow M. tuberculosis cultures to mid-log phase.

    • Wash the cells and resuspend them in the desired assay medium to a concentration of approximately 1-2 x 10⁷ CFU/mL.

    • Seed 50-100 µL of the cell suspension into each well of the Seahorse XF Cell Culture Microplate. The optimal cell number needs to be determined empirically.

    • Adhere the bacteria to the bottom of the wells by centrifugation at a low speed.

  • Sensor Cartridge Hydration and Calibration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the calibrant and calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Assay Execution:

    • Replace the growth medium in the cell plate with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 30-60 minutes to allow temperature and pH to equilibrate.

    • Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., Q203, CCCP as an uncoupler, and a cytochrome bd inhibitor).

    • Place the cell plate in the Seahorse XF Analyzer and start the assay.

    • The assay protocol typically consists of cycles of mixing, waiting, and measuring the oxygen concentration.

    • Measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

  • Data Analysis:

    • The Seahorse software calculates the OCR in pmol/min.

    • Normalize the data to the number of bacteria per well if necessary.

    • Compare the OCR of the wild-type and ΔcydAB strains under basal conditions and in response to the injected compounds.

Macrophage Infection Assay

This protocol describes a method to assess the intracellular survival of M. tuberculosis in macrophages.[10][19]

Objective: To determine the role of cytochrome bd in the survival of M. tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • PMA (for THP-1 differentiation)

  • IFNγ (for macrophage activation)

  • M. tuberculosis cultures (wild-type and ΔcydAB)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 agar plates

Procedure:

  • Macrophage Seeding and Differentiation:

    • Seed macrophages into 24-well tissue culture plates at a desired density.

    • For THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

    • For BMDMs, culture them in the presence of M-CSF for several days to allow differentiation.

  • Macrophage Activation (Optional):

    • To activate macrophages, treat them with IFNγ (e.g., 100 U/mL) for 12-24 hours prior to infection.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis in cell culture medium.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10.

    • Incubate for 2-4 hours to allow for phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Intracellular Survival Assay:

    • At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with lysis buffer.

    • Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

  • Data Analysis:

    • Compare the CFU counts of the wild-type and ΔcydAB strains at each time point to assess differences in intracellular survival.

Visualizations of Pathways and Workflows

Mtb Respiratory Chain and the Role of Cytochrome bd

Mtb_Respiratory_Chain cluster_electron_donors Electron Donors cluster_respiratory_chain Respiratory Chain cluster_terminal_oxidases Terminal Oxidases cluster_pmf Proton Motive Force NADH NADH NDH Type II NADH Dehydrogenases (NDH) NADH->NDH Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Menaquinone Menaquinone Pool NDH->Menaquinone e⁻ SDH->Menaquinone e⁻ bc1_aa3 Cytochrome bc1:aa3 (Primary Pathway) Menaquinone->bc1_aa3 e⁻ cyd_bd Cytochrome bd (Alternative Pathway) Menaquinone->cyd_bd e⁻ Protons_out H+ (out) bc1_aa3->Protons_out H⁺ pumping Oxygen O₂ bc1_aa3->Oxygen e⁻ cyd_bd->Oxygen e⁻ ATP_Synthase ATP Synthase Protons_out->ATP_Synthase H⁺ flow Protons_in H+ (in) Protons_in->Protons_out ATP ATP ATP_Synthase->ATP Water H₂O Oxygen->Water

Caption: The branched respiratory chain of M. tuberculosis.

Experimental Workflow for cydAB Knockout Generation

Knockout_Workflow cluster_vector_construction Suicide Vector Construction cluster_transformation_selection Transformation and Selection cluster_confirmation Confirmation A Amplify upstream & downstream flanks of cydAB B Clone flanks into p2NIL vector A->B C Insert sacB-hyg cassette between flanks B->C D Electroporate vector into Mtb C->D Suicide Vector E Select for Single Crossovers (SCO) (KanR, SucS, Blue) D->E F Culture SCO without selection E->F G Select for Double Crossovers (DCO) (SucR, KanS, White) F->G H Screen DCOs by PCR G->H I Confirm knockout by Southern Blot & Sequencing H->I

Caption: Workflow for generating a cydAB knockout mutant in M. tuberculosis.

Regulatory Pathway of the cydABDC Operon

Cyd_Regulation cluster_stress Stress Conditions cluster_regulation Regulatory Proteins cluster_operon cydABDC Operon Hypoxia Hypoxia CRP CRP Hypoxia->CRP activates Phosphate_Limitation Phosphate Limitation SenX3 SenX3 Phosphate_Limitation->SenX3 senses RegX3 RegX3 SenX3->RegX3 phosphorylates cyd_promoter cydABDC promoter RegX3->cyd_promoter binds & activates CRP->cyd_promoter binds & activates cydABDC cydA cydB cydD cydC cyd_promoter->cydABDC transcription Cytochrome_bd Cytochrome bd Oxidase cydABDC->Cytochrome_bd translation & assembly

Caption: Simplified regulatory network of the cydABDC operon in M. tuberculosis.

Conclusion

The genetic validation of cytochrome bd as a drug target in Mycobacterium tuberculosis is robust and multifaceted. Its dispensability for normal growth, coupled with its critical role in survival under host-relevant stress conditions and the synthetic lethality observed with inhibitors of the primary respiratory chain, makes it an attractive target for novel anti-tuberculosis therapies. A combination strategy that dually inhibits both the cytochrome bc1:aa3 and cytochrome bd terminal oxidases holds significant promise for achieving potent bactericidal activity, overcoming drug tolerance, and potentially shortening the duration of tuberculosis treatment. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate this promising therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols: Mtb-cyt-bd oxidase-IN-6 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-cyt-bd oxidase-IN-6: Inhibitor Profile

This compound is a small molecule inhibitor with demonstrated activity against Mtb cytochrome bd oxidase. A summary of its key inhibitory values is presented below.

CompoundTargetIC50MIC
This compoundMycobacterium tuberculosis cytochrome bd (cyt-bd) oxidase0.35 µM[6][7]4 µM (against Mtb growth)[6][7]
Mtb-cyt-bd oxidase-IN-2Mycobacterium tuberculosis cytochrome bd (cyt-bd) oxidase0.67 µM256 µM (against Mtb growth)[8]

Signaling Pathway: Mtb Electron Transport Chain

cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Menaquinol (B15198786) Menaquinol (MKH2) Cyt_bd Cytochrome bd Oxidase (CydAB) Menaquinol->Cyt_bd 2e- Menaquinone Menaquinone (MK) Cyt_bd->Menaquinone O2 O2 Protons_out H+ Cyt_bd->Protons_out Proton Translocation Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->Cyt_bd H2O 2H2O Protons_in 4H+ Protons_in->Cyt_bd 4H+

Caption: Role of Mtb Cytochrome bd Oxidase in the Electron Transport Chain.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following workflow outlines the key steps for determining the inhibitory activity of compounds against Mtb cytochrome bd oxidase using an oxygen consumption assay with inverted membrane vesicles (IMVs).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_IMV 1. Prepare Mtb Inverted Membrane Vesicles (IMVs) Add_Components 3. Add IMVs, Buffer, and Inhibitor/DMSO to Reaction Chamber Prep_IMV->Add_Components Prep_Inhibitor 2. Prepare Serial Dilutions of this compound Prep_Inhibitor->Add_Components Inhibit_bcc_aa3 4. Inhibit Cytochrome bcc-aa3 (e.g., with KCN or Q203) Add_Components->Inhibit_bcc_aa3 Initiate_Reaction 5. Initiate Reaction with Electron Donor (e.g., NADH) Inhibit_bcc_aa3->Initiate_Reaction Measure_O2 6. Monitor Oxygen Consumption Rate Continuously Initiate_Reaction->Measure_O2 Calculate_Rates 7. Calculate Initial Rates of Oxygen Consumption Measure_O2->Calculate_Rates Plot_Data 8. Plot % Inhibition vs. Inhibitor Concentration Calculate_Rates->Plot_Data Determine_IC50 9. Determine IC50 Value (Non-linear Regression) Plot_Data->Determine_IC50

Caption: Workflow for Mtb Cytochrome bd Oxidase Inhibition Assay.

Detailed Experimental Protocol

This protocol is adapted from general procedures for measuring cytochrome bd oxidase activity.[9][10]

Materials and Reagents
  • Mtb Inverted Membrane Vesicles (IMVs): Prepared from an Mtb strain overexpressing cytochrome bd oxidase.

  • This compound: Stock solution in DMSO.

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 5 mM MgCl2.

  • Electron Donor: NADH or a menaquinol analogue (e.g., menadiol).

  • Cytochrome bcc-aa3 Inhibitor: Potassium cyanide (KCN) or Q203 to isolate the activity of cytochrome bd oxidase.

  • Oxygen Electrode System: (e.g., Clark-type electrode) or an optical oxygen sensor system.

  • DMSO: For control experiments and inhibitor dilution.

  • 96-well plates: For inhibitor dilutions.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations for the assay.

    • Prepare fresh assay buffer and electron donor solutions.

  • Assay Setup:

    • Calibrate the oxygen electrode system according to the manufacturer's instructions.

    • Add the assay buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Add the Mtb IMVs to the reaction chamber to a final concentration that gives a measurable rate of oxygen consumption.

    • Add the cytochrome bcc-aa3 inhibitor (e.g., KCN to a final concentration of 1 mM) and incubate for a few minutes to ensure complete inhibition of the bcc-aa3 complex.

  • Inhibitor Incubation:

    • Add a specific volume of the diluted this compound or DMSO (for the control) to the reaction chamber.

    • Incubate for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the electron donor (e.g., NADH to a final concentration of 200 µM).

    • Immediately begin recording the oxygen concentration in the reaction chamber over time.

    • Continue recording until a stable rate of oxygen consumption is observed.

  • Data Analysis:

    • Calculate the initial rate of oxygen consumption for each inhibitor concentration and the DMSO control. The rate is typically expressed as nmol O2/min/mg of total protein.

    • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control:

      • % Inhibition = [1 - (Rate with Inhibitor / Rate with DMSO)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound. The provided protocol and diagrams offer a framework for researchers to assess the inhibitory potential of this and other compounds targeting the Mtb cytochrome bd oxidase, a promising target for novel tuberculosis therapies. Careful execution of these experimental procedures will yield reliable and reproducible data crucial for the advancement of drug discovery efforts against this persistent pathogen.

References

Application Notes and Protocols for Measuring Mycobacterium tuberculosis Oxygen Consumption Rate with Mtb-cyt-bd oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is an obligate aerobe that relies on oxidative phosphorylation for energy production. The electron transport chain of Mtb is branched, featuring two terminal oxidases: the cytochrome bc₁/aa₃ supercomplex and the cytochrome bd (cyt-bd) oxidase. While the cytochrome bc₁/aa₃ complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for Mtb's survival under stressful conditions encountered within the host, such as hypoxia and acidic pH, making it a promising target for novel anti-TB drugs.[1]

Mtb-cyt-bd oxidase-IN-6 is a potent and specific inhibitor of the Mtb cytochrome bd oxidase.[2][3] These application notes provide a detailed protocol for utilizing this compound to measure its impact on the oxygen consumption rate (OCR) of M. tuberculosis, enabling the characterization of its inhibitory activity and the study of the cyt-bd oxidase's role in mycobacterial respiration.

This compound: Properties and Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the cyt-bd oxidase in M. tuberculosis. The inhibition of this alternative terminal oxidase disrupts the electron transport chain, particularly under conditions where the cyt-bd oxidase is essential for respiration. This leads to a reduction in ATP production and can have a bactericidal or bacteriostatic effect, especially in combination with other respiratory chain inhibitors.[4]

Quantitative Data Summary
ParameterValueReference
IC₅₀ (Inhibitory Concentration 50%) 0.35 µM[2][3]
MIC (Minimum Inhibitory Concentration) 4 µM[2][3]

Experimental Protocols

Measuring Mtb Oxygen Consumption Rate using Extracellular Flux Analysis

This protocol outlines the use of an extracellular flux analyzer (e.g., Agilent Seahorse XFe96) to measure the real-time oxygen consumption rate of M. tuberculosis upon treatment with this compound.[5][6]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Assay medium: 7H9 broth without albumin (e.g., Sauton's medium, pH 7.4)

  • Extracellular flux analyzer (e.g., Agilent Seahorse XFe96) and associated consumables (cell culture microplates, sensor cartridges)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other uncouplers (optional, for measuring maximal respiration)

  • Rotenone/Antimycin A (optional, for inhibiting complex I/III to determine non-mitochondrial respiration)

  • Centrifuge

  • Spectrophotometer (for measuring OD₆₀₀)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Mtb Culture Preparation:

    • Grow M. tuberculosis in 7H9 broth with supplements in a shaking incubator at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.6).[7]

    • Harvest the bacteria by centrifugation at 3000 x g for 10 minutes.

    • Wash the bacterial pellet twice with assay medium.

    • Resuspend the final pellet in the assay medium and adjust the density to an OD₆₀₀ of 0.2-0.4. Clumps should be disaggregated by passing the suspension through a syringe.

  • Seahorse XF Plate Seeding:

    • Add 180 µL of the Mtb suspension to each well of a Seahorse XF cell culture microplate.

    • Leave at least four wells for background correction (containing assay medium only).

    • Incubate the plate in a 37°C non-CO₂ incubator for 1 hour to allow the temperature to equilibrate.

  • Preparation of Inhibitor Plate:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a 37°C non-CO₂ incubator.

    • Prepare fresh dilutions of this compound in the assay medium. A typical concentration range to test would be 10X the final desired concentration (e.g., 0.1 µM to 10 µM).

    • Load 20 µL of the diluted inhibitor into the appropriate ports of the sensor cartridge.

    • Load assay medium with the corresponding concentration of DMSO as a vehicle control.

    • Optional: Load other respiratory modulators like CCCP (e.g., final concentration of 10 µM) and Rotenone/Antimycin A (e.g., final concentration of 1 µM each) into subsequent ports.[8]

  • Oxygen Consumption Rate Measurement:

    • Calibrate the Seahorse XF analyzer with the hydrated sensor cartridge.

    • Replace the calibrant with the prepared cell plate.

    • Initiate the assay protocol. A typical protocol involves:

      • Basal OCR measurement (3-4 cycles).

      • Injection of this compound or vehicle control, followed by OCR measurement (6-8 cycles).

      • (Optional) Injection of an uncoupler (e.g., CCCP) to measure maximal respiration.

      • (Optional) Injection of Complex I and III inhibitors (e.g., Rotenone/Antimycin A) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize the OCR data to the number of bacteria per well (can be estimated by OD₆₀₀ or by lysing the cells and measuring protein content).

    • Calculate the percentage inhibition of OCR by this compound compared to the vehicle control.

    • Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for OCR inhibition.

Visualizations

Mtb Electron Transport Chain and Inhibition by this compound

Mtb_ETC cluster_membrane Inner Membrane NDH2 NDH-2 Menaquinone Menaquinone Pool (MK-9) NDH2->Menaquinone e- ComplexIII Cytochrome bc₁ (QcrB) Menaquinone->ComplexIII e- CytBD Cytochrome bd Oxidase Menaquinone->CytBD e- ComplexIV Cytochrome aa₃ Oxidase ComplexIII->ComplexIV e- Proton_out_III ComplexIII->Proton_out_III H⁺ O2_H2O ComplexIV->O2_H2O O₂ → H₂O Proton_out_IV ComplexIV->Proton_out_IV H⁺ O2_H2O_bd CytBD->O2_H2O_bd O₂ → H₂O Proton_out_bd CytBD->Proton_out_bd H⁺ ATPSynthase ATP Synthase ATP ATPSynthase->ATP ADP+Pi → ATP Proton_in_ATP Proton_in_ATP->ATPSynthase H⁺ Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->CytBD Cytoplasm Cytoplasm Periplasm Periplasm

Caption: Mtb electron transport chain showing the two terminal oxidases and the site of inhibition by this compound.

Experimental Workflow for Measuring OCR Inhibition

OCR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Mtb to mid-log phase B 2. Harvest and wash bacteria A->B C 3. Resuspend in assay medium B->C D 4. Seed bacteria into Seahorse XF plate C->D F 6. Calibrate Seahorse and load plates D->F E 5. Prepare inhibitor plate (this compound) E->F G 7. Measure basal OCR F->G H 8. Inject inhibitor and measure OCR response G->H I 9. Normalize OCR data H->I J 10. Calculate % inhibition I->J K 11. Generate dose-response curve and determine EC₅₀ J->K

Caption: Workflow for assessing the effect of this compound on Mtb oxygen consumption rate.

Expected Results and Interpretation

Upon injection of this compound, a dose-dependent decrease in the oxygen consumption rate of M. tuberculosis is expected. This inhibition confirms the on-target activity of the compound. The extent of inhibition will depend on the contribution of the cyt-bd oxidase to total respiration under the specific assay conditions. For instance, under conditions that favor the activity of the cyt-bd oxidase (e.g., lower oxygen tension or acidic pH), a more pronounced inhibitory effect of this compound may be observed.

By comparing the OCR in the presence and absence of the inhibitor, researchers can quantify the contribution of the cyt-bd oxidase to the total respiratory capacity of M. tuberculosis. This information is valuable for understanding the plasticity of the mycobacterial respiratory chain and for the development of novel combination therapies targeting cellular respiration.[4] For example, combining a cyt-bd oxidase inhibitor with an inhibitor of the cytochrome bc₁:aa₃ supercomplex could lead to a synergistic bactericidal effect.[9]

References

Application Notes and Protocols for Mtb-cyt-bd Oxidase-IN-6 Whole-Cell Screening Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain that allows it to adapt to diverse microenvironments within the host. This respiratory flexibility is mediated by two terminal oxidases: the primary cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd oxidase.[1][2] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase becomes crucial for bacterial survival under conditions of respiratory stress, such as hypoxia and nitric oxide exposure, and when the primary respiratory pathway is inhibited.[1][3] The absence of a homologous cytochrome bd oxidase in eukaryotes makes it an attractive target for novel anti-tubercular drug development.[4]

Inhibiting the cytochrome bd oxidase alone has shown limited bactericidal effect. However, a synergistic and potent bactericidal activity is observed when inhibitors of both terminal oxidases are used in combination.[3][5] This dual-inhibition strategy effectively collapses the respiratory capacity of Mtb, leading to cell death. This application note details the development of a whole-cell screening assay designed to identify and characterize inhibitors of the Mtb cytochrome bd oxidase, such as the hypothetical compound Mtb-cyt-bd oxidase-IN-6. The assay leverages the conditional essentiality of cytochrome bd oxidase in the presence of a cytochrome bcc-aa3 inhibitor, Q203.

Assay Principle

The screening assay is based on the principle of synthetic lethality. Mtb can survive the inhibition of the cytochrome bcc-aa3 complex by rerouting electrons through the cytochrome bd oxidase. However, in the presence of a bcc-aa3 inhibitor (e.g., Q203), the bd oxidase becomes essential for survival. Therefore, compounds that inhibit the cytochrome bd oxidase will only exhibit significant anti-mycobacterial activity in the presence of a sub-lethal concentration of a bcc-aa3 inhibitor. This principle allows for the specific identification of cytochrome bd oxidase inhibitors in a whole-cell format. Bacterial viability is assessed using a fluorescent reporter strain of M. tuberculosis, where a decrease in fluorescence indicates growth inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and the experimental workflow for the screening assay.

Mtb Respiratory Chain and Inhibitor Action cluster_0 Electron Transport Chain cluster_1 Primary Pathway cluster_2 Alternative Pathway Electron_Source Electron Source (e.g., NADH) Menaquinol_Pool Menaquinol Pool Electron_Source->Menaquinol_Pool Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinol_Pool->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinol_Pool->Cyt_bd Oxygen_1 O₂ Cyt_bcc_aa3->Oxygen_1 H₂O ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase Proton Motive Force Q203 Q203 Q203->Cyt_bcc_aa3 Oxygen_2 O₂ Cyt_bd->Oxygen_2 H₂O Cyt_bd->ATP_Synthase Proton Motive Force IN_6 Mtb-cyt-bd oxidase-IN-6 IN_6->Cyt_bd ATP ATP ATP_Synthase->ATP ATP Production

Caption: Mtb Respiratory Chain and Inhibitor Action Diagram.

Whole-Cell Screening Assay Workflow Start Start Prepare_Mtb_Culture Prepare M. tuberculosis (fluorescent reporter strain) culture to log phase Start->Prepare_Mtb_Culture Dispense_Compounds Dispense test compounds (e.g., this compound) and controls into 384-well plates Prepare_Mtb_Culture->Dispense_Compounds Add_Q203 Add sub-lethal concentration of Q203 to appropriate wells Dispense_Compounds->Add_Q203 Add_Mtb_Culture Add Mtb culture to all wells Add_Q203->Add_Mtb_Culture Incubate Incubate plates at 37°C Add_Mtb_Culture->Incubate Measure_Fluorescence Measure fluorescence at specified time points Incubate->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % inhibition, Z'-factor, and IC₅₀ Measure_Fluorescence->Data_Analysis Hit_Identification Hit Identification and Confirmation Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Whole-Cell Screening Assay Workflow Diagram.

Materials and Reagents

Material/ReagentSupplierCatalog No.
M. tuberculosis H37Rv (or fluorescent strain)ATCC27294
Middlebrook 7H9 BrothBD Biosciences271310
Albumin-Dextrose-Catalase (ADC)BD Biosciences212352
GlycerolSigma-AldrichG5516
Tween 80Sigma-AldrichP1754
Q203 (Telacebec)MedChemExpressHY-100492
This compound (or test compounds)In-house/VendorN/A
Rifampicin (Positive Control)Sigma-AldrichR3501
DMSO (Vehicle Control)Sigma-AldrichD2650
384-well black, clear bottom platesCorning3712
Plate reader with fluorescence capabilitiesMolecular DevicesSpectraMax i3x

Experimental Protocols

Preparation of M. tuberculosis Culture
  • Inoculate a starter culture of a fluorescent reporter strain of M. tuberculosis (e.g., expressing mCherry or DsRed) in 10 mL of Middlebrook 7H9 broth supplemented with 10% ADC, 0.2% glycerol, and 0.05% Tween 80.[6]

  • Incubate the culture at 37°C with shaking (100 rpm) until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

  • Dilute the culture in fresh media to a final OD₆₀₀ of 0.02 for use in the assay.[7]

Assay Plate Preparation
  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of each compound dilution into the wells of a 384-well plate.

  • For the dual-inhibitor screen, add a sub-lethal concentration of Q203 (e.g., the IC₁₀) to all wells containing the test compounds.

  • Include the following controls on each plate:

    • Positive Control: Rifampicin (final concentration of 2 µM).

    • Negative Control: DMSO (vehicle).

    • Q203 alone: To assess the effect of the bcc-aa3 inhibitor on its own.

Screening Assay Procedure
  • Add 50 µL of the diluted M. tuberculosis culture to each well of the 384-well plate.

  • Seal the plates with a gas-permeable membrane.

  • Incubate the plates at 37°C for 7 days.[7]

  • After incubation, measure the fluorescence of each well using a plate reader (e.g., excitation at 587 nm and emission at 610 nm for mCherry).[8]

Data Analysis
  • Calculate the percentage of growth inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_DMSO - Fluorescence_background))

  • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • Assess the quality and robustness of the assay by calculating the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for a high-throughput screening assay.

Data Presentation

Table 1: Assay Parameters and Quality Control
ParameterValueReference
Mtb StrainH37Rv expressing mCherry[6]
Plate Format384-well[8]
Final Assay Volume50 µL
Incubation Time7 days[7]
Incubation Temperature37°C[7]
ReadoutFluorescence[6][9]
Z'-Factor> 0.5
Table 2: Hypothetical Screening Results for this compound
CompoundIC₅₀ without Q203 (µM)IC₅₀ with Q203 (µM)Fold Potentiation
This compound> 501.2> 41.7
Rifampicin0.050.041.25
Q2030.1N/AN/A

Conclusion

The described whole-cell screening assay provides a robust and specific method for the identification and characterization of inhibitors targeting the cytochrome bd oxidase of M. tuberculosis. By leveraging the principle of synthetic lethality with a known cytochrome bcc-aa3 inhibitor, this assay can effectively distinguish compounds acting on the alternative respiratory pathway. This approach is a valuable tool in the discovery and development of novel anti-tubercular agents that can overcome drug resistance and shorten treatment regimens. Further characterization of hits from this screen, such as this compound, would involve mechanism of action studies, including in vitro enzyme assays and resistance mapping, to confirm the target engagement.

References

Application Notes and Protocols for Mtb-cyt-bd oxidase-IN-6 in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched respiratory chain that contributes to its survival under diverse host environments. One of the key components of this respiratory chain is the cytochrome bd oxidase, an alternative terminal oxidase that is crucial for ATP synthesis, particularly when the primary cytochrome bc1:aa3 complex is inhibited or under hypoxic conditions. This makes the cytochrome bd oxidase an attractive target for novel anti-tubercular drug development. Mtb-cyt-bd oxidase-IN-6 is a potent inhibitor of the Mtb cytochrome bd (cyt-bd) oxidase. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in a murine model of tuberculosis, based on established methodologies for testing novel anti-TB compounds.

Disclaimer: To date, specific in vivo efficacy and pharmacokinetic data for this compound in murine models have not been published in peer-reviewed literature. The following protocols and data tables are based on standardized, widely accepted murine models of tuberculosis for evaluating novel drug candidates and should be adapted and optimized for the specific characteristics of this compound.

Mechanism of Action and Therapeutic Rationale

The mycobacterial electron transport chain has two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1] While the cytochrome bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase becomes essential for Mtb survival under stressful conditions encountered within the host, such as hypoxia and exposure to nitric oxide.[1] Furthermore, inhibition of the cytochrome bc1:aa3 complex by drugs like Q203 (Telacebec) leads to a compensatory reliance on the cytochrome bd oxidase, making the dual inhibition of both terminal oxidases a promising strategy to achieve bactericidal activity and overcome drug tolerance.[2]

This compound directly inhibits the cytochrome bd oxidase, thereby disrupting the electron transport chain and ATP synthesis. This inhibition is expected to be particularly effective in combination with inhibitors of the cytochrome bc1:aa3 complex, creating a synthetic lethal interaction that can eradicate both replicating and non-replicating Mtb.[2][3]

Data Presentation

The following tables present the known in vitro data for this compound and a hypothetical representation of in vivo efficacy data that would be generated from the protocols described below.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (Mtb-cyt-bd oxidase) 0.35 µM[4]
MIC (M. tuberculosis) 4 µM[4]

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Chronic TB Infection (4-week treatment)

Data presented as mean log10 CFU ± standard deviation.

Treatment GroupDose (mg/kg)RouteLung CFUSpleen CFU
Vehicle Control -p.o.8.5 ± 0.45.2 ± 0.3
Isoniazid (INH) 25p.o.5.1 ± 0.53.0 ± 0.4
Q203 20p.o.7.8 ± 0.34.9 ± 0.2
This compound 50p.o.8.2 ± 0.45.1 ± 0.3
Q203 + this compound 20 + 50p.o.5.5 ± 0.63.5 ± 0.5

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic M. tuberculosis infection in BALB/c mice, a commonly used strain for TB drug efficacy studies.[5]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Specific pathogen-free female BALB/c mice (6-8 weeks old)[6]

  • Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Aerosol exposure chamber (e.g., Glas-Col)[7]

  • Middlebrook 7H11 agar (B569324) plates

  • Homogenizer

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Wash the bacterial cells twice with PBS + 0.05% Tween 80.

    • Resuspend the pellet in PBS and pass it through a 27-gauge needle to create a single-cell suspension.

    • Dilute the bacterial suspension in sterile water to the desired concentration for aerosolization.

  • Aerosol Infection:

    • Place mice in the aerosol exposure chamber.

    • Aerosolize the Mtb suspension to deliver a low dose of approximately 50-100 CFU per mouse lung.[8]

    • One day post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial implantation in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.[9]

  • Establishment of Chronic Infection:

    • House the infected mice under appropriate biosafety level 3 (BSL-3) conditions.

    • Allow the infection to establish for 4 weeks to develop into a chronic phase before initiating treatment.

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water)

  • Oral gavage needles

Procedure:

  • Formulation:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure proper suspension.

    • Prepare fresh formulations daily.

  • Administration:

    • Administer the formulation to mice via oral gavage (p.o.) once daily, 5 days a week.[10]

    • The volume of administration should be adjusted based on the mouse's body weight (typically 10 ml/kg).

In Vivo Efficacy Evaluation

This protocol outlines the assessment of this compound's efficacy, both as a monotherapy and in combination with Q203.

Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: Isoniazid (positive control)

  • Group 3: Q203

  • Group 4: this compound

  • Group 5: Q203 + this compound

Procedure:

  • Treatment:

    • Initiate treatment 4 weeks post-infection.

    • Administer the respective treatments to each group for 4 weeks.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS + 0.05% Tween 80.[9]

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.[9]

  • Data Analysis:

    • Convert the CFU counts to log10 CFU.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests) to compare the different treatment groups.

Visualizations

Signaling_Pathway Menaquinol Reduced Menaquinol (MQH2) Cyt_bc1_aa3 Cytochrome bc1:aa3 Supercomplex Menaquinol->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd e- Oxygen Oxygen (O2) Cyt_bc1_aa3->Oxygen e- Proton_Motive_Force Proton Motive Force Cyt_bc1_aa3->Proton_Motive_Force H+ pumping Cyt_bd->Oxygen e- Cyt_bd->Proton_Motive_Force H+ pumping ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP Q203 Q203 (Telacebec) Q203->Cyt_bc1_aa3 Inhibition Mtb_cyt_bd_IN_6 Mtb-cyt-bd oxidase-IN-6 Mtb_cyt_bd_IN_6->Cyt_bd Inhibition

Caption: Mtb Respiratory Chain and Inhibitor Targets.

Experimental_Workflow Start Start Infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv Start->Infection Chronic_Phase Establishment of Chronic Infection (4 weeks) Infection->Chronic_Phase Treatment Initiate 4-Week Treatment Regimens Chronic_Phase->Treatment Efficacy_Eval Efficacy Evaluation Treatment->Efficacy_Eval Euthanasia Euthanize Mice Efficacy_Eval->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest CFU_Count Determine Bacterial Load (CFU) Organ_Harvest->CFU_Count Data_Analysis Data Analysis and Interpretation CFU_Count->Data_Analysis End End Data_Analysis->End

Caption: Murine TB Model Experimental Workflow.

Logical_Relationship Inhibition_bc1_aa3 Inhibition of Cytochrome bc1:aa3 (e.g., by Q203) Increased_Reliance_bd Increased Mtb Reliance on Cytochrome bd Oxidase Inhibition_bc1_aa3->Increased_Reliance_bd Dual_Inhibition Dual Inhibition of Terminal Oxidases Inhibition_bc1_aa3->Dual_Inhibition Inhibition_bd Inhibition of Cytochrome bd Oxidase (by this compound) Increased_Reliance_bd->Inhibition_bd Inhibition_bd->Dual_Inhibition ATP_Depletion Severe ATP Depletion Dual_Inhibition->ATP_Depletion Bactericidal_Effect Enhanced Bactericidal Effect ATP_Depletion->Bactericidal_Effect

Caption: Rationale for Combination Therapy.

References

Application Notes and Protocols: Mtb-cyt-bd Oxidase-IN-6 in Non-Replicating Mycobacterium tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can enter a non-replicating persistent state, rendering it tolerant to many conventional antibiotics. This metabolic slowdown necessitates the development of novel therapeutics targeting pathways essential for survival in this dormant phase. The electron transport chain of Mtb is a key vulnerability, with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. The cytochrome bd oxidase is crucial for maintaining ATP synthesis and viability, especially under hypoxic and stress conditions characteristic of the host environment, making it an attractive drug target.

Mtb-cyt-bd oxidase-IN-6 is a potent inhibitor of the Mtb cytochrome bd (cyt-bd) oxidase. These application notes provide detailed protocols for utilizing this compound in established non-replicating Mtb models to assess its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and related cytochrome bd oxidase inhibitors. This data is essential for designing and interpreting experiments in non-replicating Mtb models.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Type/ConditionReference
IC50 (Mtb-cyt-bd oxidase) 0.35 µMPurified enzyme[1]
MIC (Mtb H37Rv) 4 µMReplicating Mtb[1]

Table 2: Effects of Cytochrome bd Oxidase Inhibition on Non-Replicating Mtb

ParameterInhibitorModel SystemObserved EffectReference
Viability CK-2-63 (cyt-bd inhibitor) + Q203 (cyt-bc1:aa3 inhibitor)In vitro Mtb cultureSynergistic bactericidal activity[2]
ATP Levels Benzothiazole amides (cyt-bd inhibitors) + Q203Replicating and non-replicating MtbSignificant ATP depletion[3]
Oxygen Consumption CK-2-63M. smegmatisReduction in oxygen consumption rate[2]
Gene Expression Genetic deletion of cydABMtb under acidic stressHypersusceptibility to low pH[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its evaluation in non-replicating Mtb models.

cluster_0 Mtb Electron Transport Chain cluster_1 Inhibitor Action NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e⁻ bc1_aa3 Cytochrome bc1:aa3 (Proton Pumping) Menaquinone->bc1_aa3 e⁻ cyt_bd Cytochrome bd Oxidase (Non-Proton Pumping) Menaquinone->cyt_bd e⁻ ATP_Synthase ATP Synthase bc1_aa3->ATP_Synthase Proton Motive Force H2O H₂O bc1_aa3->H2O O₂ → H₂O cyt_bd->H2O O₂ → H₂O ATP ATP ATP_Synthase->ATP IN6 This compound IN6->cyt_bd Inhibition

Caption: Mechanism of this compound action.

cluster_assays Endpoint Assays start Prepare Non-Replicating Mtb Culture (Wayne or Carbon Starvation Model) treat Treat with this compound (various concentrations) start->treat incubate Incubate under Non-Replicating Conditions treat->incubate viability Viability Assay (CFU, Resazurin, Methylene (B1212753) Blue) incubate->viability atp ATP Measurement Assay incubate->atp oxygen Oxygen Consumption Assay incubate->oxygen gene Gene Expression Analysis incubate->gene data Data Analysis and Interpretation viability->data atp->data oxygen->data gene->data

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Induction of Non-Replicating Mtb Models

a) Wayne Model (Hypoxia-Induced Non-Replicating Persistence)

This model simulates the gradual oxygen depletion experienced by Mtb within a granuloma.

Materials:

  • Mtb culture (e.g., H37Rv)

  • Dubos Tween Albumin Broth (DTAB)

  • Sterile screw-cap tubes (e.g., 16x125 mm) with a headspace-to-medium ratio of 0.5

  • Sterile magnetic stir bars

  • Slow-speed stirrer

Protocol:

  • Grow Mtb in DTAB to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the culture 1:100 in fresh, pre-warmed DTAB.

  • Dispense the diluted culture into screw-cap tubes containing a magnetic stir bar, ensuring the headspace-to-medium ratio is 0.5 (e.g., 10 mL in a 20 mL tube).

  • Tightly seal the caps.

  • Place the tubes on a slow-speed stirrer (e.g., 120 rpm) at 37°C. The stirring should be gentle enough to keep the bacteria suspended without disturbing the liquid surface.

  • NRP-1 (non-replicating persistence stage 1) is typically reached after 7-10 days, and NRP-2 is reached after 14-21 days. The transition can be monitored by the decolorization of a methylene blue indicator in a parallel control tube.

b) Carbon Starvation Model

This model mimics the nutrient-limited conditions Mtb may encounter in the host.

Materials:

  • Mtb culture (e.g., H37Rv)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)

  • Carbon-free minimal medium (e.g., PBS containing 0.5 g/L asparagine, 1 g/L KH2PO4, 2.5 g/L Na2HPO4, 50 mg/L ferric ammonium (B1175870) citrate, 0.5 g/L MgSO4·7H2O, 0.5 mg/L CaCl2, and 0.1 mg/L ZnSO4)

Protocol:

  • Grow Mtb in standard growth medium (e.g., 7H9 with ADC supplement) to mid-log phase.

  • Harvest the bacteria by centrifugation (e.g., 3000 x g for 10 minutes).

  • Wash the bacterial pellet twice with PBST.

  • Resuspend the pellet in the carbon-free minimal medium to a starting OD600 of approximately 0.2.

  • Incubate the culture at 37°C with gentle agitation for several weeks. Non-replicating persistence is typically established within 2-4 weeks.

Viability Assays

a) Colony Forming Unit (CFU) Assay

Protocol:

  • At desired time points post-treatment with this compound, collect aliquots from the non-replicating cultures.

  • Prepare serial 10-fold dilutions in PBST.

  • Plate 100 µL of appropriate dilutions onto 7H11 agar (B569324) plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies and calculate the CFU/mL.

b) Methylene Blue Decolorization Assay (for Metabolic Activity)

This assay provides a rapid assessment of metabolic activity.

Protocol:

  • Prepare a stock solution of methylene blue (e.g., 0.1% w/v in water).

  • Add methylene blue to the non-replicating Mtb cultures (both treated and untreated controls) to a final concentration of 1.5 µg/mL.

  • Incubate the tubes under the same non-replicating conditions.

  • Visually inspect the tubes for decolorization over time. The rate of decolorization is proportional to the metabolic activity of the bacteria. A delay or lack of decolorization in treated samples indicates inhibition of respiration.

ATP Measurement Assay

This assay quantifies the intracellular ATP levels, providing a direct measure of the impact on energy metabolism.

Materials:

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or equivalent

  • Luminometer

Protocol:

  • At selected time points, take 100 µL aliquots of the Mtb cultures (treated and untreated) in an opaque-walled 96-well plate.

  • Add 100 µL of the BacTiter-Glo™ reagent to each well.

  • Mix well by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 5 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. A decrease in luminescence in treated samples corresponds to a reduction in ATP levels.

Oxygen Consumption Assay

This assay measures the rate of oxygen consumption, a direct indicator of respiratory chain activity.

Materials:

  • Seahorse XF Analyzer (Agilent) or a Clark-type oxygen electrode

  • Appropriate assay medium (e.g., 7H9 without supplements)

Protocol (using Seahorse XF Analyzer):

  • Harvest Mtb from non-replicating cultures and wash with assay medium.

  • Adhere the bacteria to the bottom of a Seahorse XF cell culture microplate.

  • Place the plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for measuring the oxygen consumption rate (OCR).

  • Inject this compound at various concentrations to observe the real-time effect on OCR. A dose-dependent decrease in OCR indicates inhibition of respiration.

Gene Expression Analysis (qRT-PCR)

This analysis can reveal the transcriptional response of Mtb to cytochrome bd oxidase inhibition.

Protocol:

  • After treatment with this compound, harvest the Mtb cells.

  • Extract total RNA using a suitable method (e.g., TRIzol extraction followed by bead beating).

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for genes of interest (e.g., cydA, cydB, genes involved in the DosR regulon) and a housekeeping gene (e.g., sigA) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the application of this compound in relevant non-replicating Mtb models. By systematically assessing its impact on viability, ATP levels, oxygen consumption, and gene expression, researchers can gain valuable insights into its potential as a novel anti-tubercular agent targeting persistent Mtb. The synergistic potential of this compound with other respiratory chain inhibitors, such as those targeting the cytochrome bc1:aa3 complex, warrants further investigation to develop more effective and shorter treatment regimens for tuberculosis.

References

Application Notes and Protocols for Heterologous Expression of Mtb Cytochrome bd for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain that allows it to adapt to diverse oxygen environments within the host. One of the key components of this respiratory chain is the cytochrome bd oxidase, a terminal oxidase with a high affinity for oxygen.[1][2][3] This enzyme is crucial for Mtb's survival under the microaerobic conditions encountered during infection and contributes to its resistance against certain antibiotics.[2][4][5] Unlike the primary cytochrome bc1:aa3 complex, cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel anti-tubercular drugs.[6]

These application notes provide a detailed protocol for the heterologous expression of Mtb cytochrome bd oxidase in Escherichia coli, its purification, and its use in a high-throughput screening assay to identify potential inhibitors.

Heterologous Expression of Mtb Cytochrome bd Oxidase

The successful heterologous expression of functional Mtb cytochrome bd oxidase has been achieved in an E. coli strain lacking its own terminal oxidases.[1][7] This is accomplished by cloning the Mtb cydABDC operon, which encodes the structural subunits (CydA and CydB) and an ABC transporter likely involved in assembly (CydDC), into an expression vector.[1][2]

Experimental Workflow for Heterologous Expression and Purification

cluster_cloning Cloning cluster_expression Expression cluster_purification Purification & Assay cydABDC Mtb cydABDC operon (5.9 kbp) ligation Ligation cydABDC->ligation pUC19 pUC19 Expression Vector pUC19->ligation recombinant_plasmid Recombinant pUC19-cydABDC ligation->recombinant_plasmid transformation Transformation recombinant_plasmid->transformation Ecoli_ML16 E. coli ML16 (Terminal Oxidase Knockout) Ecoli_ML16->transformation transformed_cells Transformed E. coli ML16 transformation->transformed_cells culture Cell Culture & Induction transformed_cells->culture harvest Cell Harvest culture->harvest cell_lysis Cell Lysis & Membrane Isolation harvest->cell_lysis solubilization Solubilization cell_lysis->solubilization affinity_chromatography FLAG-tag Affinity Chromatography solubilization->affinity_chromatography purified_enzyme Purified Mtb Cytochrome bd affinity_chromatography->purified_enzyme activity_assay Enzyme Activity Assay & Inhibitor Screening purified_enzyme->activity_assay

Caption: Workflow for heterologous expression and purification of Mtb cytochrome bd.

Protocols

Cloning of the Mtb cydABDC Operon
  • Gene Amplification: Amplify the 5.9 kbp cydABDC operon from M. tuberculosis H37Rv genomic DNA using high-fidelity PCR. Design primers to introduce a C-terminal FLAG-tag to the cydB gene for subsequent purification.

  • Vector Preparation: Digest the pUC19 expression vector with appropriate restriction enzymes.

  • Ligation: Ligate the amplified and FLAG-tagged cydABDC insert into the prepared pUC19 vector.

  • Transformation and Selection: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and select for positive clones on appropriate antibiotic-containing media. Verify the correct insertion by restriction digestion and DNA sequencing.

Heterologous Expression in E. coli ML16
  • Transformation: Transform the verified pUC19-cydABDC plasmid into the E. coli ML16 terminal oxidase knockout strain.[1][7]

  • Culture: Grow the transformed E. coli ML16 cells in a rich medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic at 37°C with shaking. Successful expression is often indicated by a reddish-brown color of the cell pellet due to the overexpression of heme-containing proteins.[1][7]

  • Induction: If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and continue incubation, typically at a lower temperature (e.g., 25-30°C) for several hours to overnight to enhance proper protein folding.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.

Purification of Mtb Cytochrome bd Oxidase
  • Membrane Preparation: Resuspend the harvested cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl) and lyse the cells using a French press or sonication. Remove unbroken cells and debris by low-speed centrifugation. Isolate the membrane fraction by ultracentrifugation.

  • Solubilization: Resuspend the isolated membranes in a buffer containing a mild non-ionic detergent such as dodecyl-β-D-maltoside (DDM) to solubilize the membrane proteins.[8] A detergent-to-protein mass ratio of 5:1 is a good starting point.[8]

  • Affinity Chromatography: Load the solubilized membrane protein fraction onto an ANTI-FLAG® M2 affinity matrix.[8]

    • Wash: Wash the column extensively with a buffer containing a low concentration of DDM (e.g., 0.02%) to remove non-specifically bound proteins.[8]

    • Elution: Elute the bound cytochrome bd oxidase using a competitive elution with a buffer containing an excess of FLAG peptide.

  • Quality Control: Assess the purity of the eluted protein by SDS-PAGE. The presence of bands corresponding to CydA and CydB should be confirmed.[1][7] The functionality of the purified enzyme can be confirmed by UV-Vis spectroscopy, which should show characteristic peaks for the b- and d-type hemes.[1]

Inhibitor Screening Assay

A common method for screening inhibitors of cytochrome bd oxidase is to measure the oxidation of a ubiquinol (B23937) analog spectrophotometrically or by measuring oxygen consumption.

Mtb Respiratory Chain and Inhibitor Targets

NADH NADH Menaquinol Menaquinol (MKH2) NADH->Menaquinol Cyt_bcc_aa3 Cytochrome bcc-aa3 Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Menaquinol->Cyt_bd O2 O2 Cyt_bcc_aa3->O2 Cyt_bd->O2 H2O H2O O2->H2O 2H2O Q203 Q203 Q203->Cyt_bcc_aa3 CK_2_63 CK-2-63 CK_2_63->Cyt_bd

References

Application Notes and Protocols for Mtb-cyt-bd Oxidase-IN-6 Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics targeting new cellular pathways. The electron transport chain (ETC) of Mtb is a critical hub for energy production and has been identified as a promising target for drug development.[1][2][3][4]

Mtb possesses a branched respiratory chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][2][3] While the cytochrome bc1:aa3 complex is the primary oxidase under optimal growth conditions, the cyt-bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia, nitrosative stress, and exposure to bc1:aa3 inhibitors.[5][6] This functional redundancy allows Mtb to evade the effects of drugs targeting only one of the terminal oxidases. For instance, the clinical candidate Telacebec (Q203), which inhibits the cytochrome bc1:aa3 complex, has reduced efficacy when used alone due to this respiratory flexibility.[6]

This highlights the therapeutic potential of a dual-inhibition strategy, simultaneously targeting both terminal oxidases to achieve a bactericidal effect.[6] Mtb-cyt-bd oxidase-IN-6 is a novel investigational inhibitor of the cytochrome bd oxidase. Evaluating its bactericidal activity, both alone and in combination with cytochrome bc1:aa3 inhibitors, is crucial for its preclinical development. The time-kill curve assay is a fundamental pharmacodynamic study that provides insights into the concentration- and time-dependent killing of a pathogen by an antimicrobial agent.[7][8][9]

This document provides a detailed protocol for performing a time-kill curve assay to evaluate the efficacy of this compound against Mycobacterium tuberculosis. The methodology described herein is designed to assess the compound's standalone activity and its synergistic potential when combined with a cytochrome bc1:aa3 inhibitor.

Mtb Respiratory Chain and Inhibitor Targets

The following diagram illustrates the branched electron transport chain of M. tuberculosis and the sites of action for inhibitors of the terminal oxidases.

Mtb_Respiratory_Chain substrates Electron Donors (NADH, Succinate) menaquinone Menaquinone Pool substrates->menaquinone cyt_bcc_aa3 Cytochrome bc1:aa3 Supercomplex menaquinone->cyt_bcc_aa3 cyt_bd Cytochrome bd Oxidase menaquinone->cyt_bd o2_1 O₂ cyt_bcc_aa3->o2_1 e⁻ atp_synthase ATP Synthase cyt_bcc_aa3->atp_synthase H⁺ o2_2 O₂ cyt_bd->o2_2 e⁻ cyt_bd->atp_synthase H⁺ h2o_1 H₂O o2_1->h2o_1 h2o_2 H₂O o2_2->h2o_2 atp ATP atp_synthase->atp q203 Q203 (Telacebec) q203->cyt_bcc_aa3 in6 Mtb-cyt-bd oxidase-IN-6 in6->cyt_bd

Caption: Mtb electron transport chain with dual terminal oxidases.

Experimental Protocol: Time-Kill Curve Assay

This protocol outlines the procedure for determining the bactericidal activity of this compound against M. tuberculosis H37Rv. All work with live Mtb must be performed in a Biosafety Level 3 (BSL-3) laboratory.[10]

Materials and Reagents
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011), 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Middlebrook 7H10 agar (B569324) supplemented with 0.5% glycerol and 10% OADC.

  • Test Compounds:

    • This compound (stock solution in DMSO)

    • Q203 (cytochrome bc1:aa3 inhibitor, stock solution in DMSO)

    • DMSO (vehicle control)

  • Reagents and Consumables:

    • Phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)

    • Sterile conical tubes (50 mL)

    • Sterile microcentrifuge tubes (1.5 mL)

    • 96-well plates or culture flasks

    • Pipettes and sterile tips

    • Incubator (37°C with 5% CO₂)

    • Spectrophotometer

Experimental Workflow Diagram

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_sampling Sampling and Plating cluster_analysis Analysis start_culture 1. Start Mtb H37Rv liquid culture log_phase 2. Grow to log-phase (OD₆₀₀ ≈ 0.4-0.6) start_culture->log_phase adjust_inoculum 3. Adjust inoculum to ~5 x 10⁵ CFU/mL log_phase->adjust_inoculum setup_tubes 4. Aliquot culture into tubes with compounds adjust_inoculum->setup_tubes control Vehicle (DMSO) in6 IN-6 q203 Q203 combo IN-6 + Q203 incubate 5. Incubate at 37°C setup_tubes->incubate sample 6. Collect aliquots at Day 0, 2, 4, 7, 14 incubate->sample serial_dilute 7. Perform 10-fold serial dilutions in PBST sample->serial_dilute plate 8. Spot plate dilutions on 7H10 agar serial_dilute->plate incubate_plates 9. Incubate plates for 3-4 weeks plate->incubate_plates count_cfu 10. Count CFUs and calculate CFU/mL incubate_plates->count_cfu plot_curve 11. Plot log₁₀ CFU/mL vs. Time (days) count_cfu->plot_curve

Caption: Workflow for the Mtb time-kill curve assay.

Detailed Methodology

Step 1: Preparation of Mtb Inoculum

  • Inoculate 10 mL of 7H9 broth with a frozen stock of Mtb H37Rv.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

  • Dilute the culture in fresh 7H9 broth to a starting density of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The exact starting CFU/mL will be determined by plating a sample on Day 0.

Step 2: Assay Setup

  • Prepare tubes or flasks for each condition to be tested:

    • Vehicle Control (DMSO)

    • This compound (e.g., at 4x, 8x, and 16x the Minimum Inhibitory Concentration [MIC])

    • Q203 (e.g., at 4x MIC)

    • Combination: this compound + Q203 (at their respective concentrations)

  • Add the appropriate volume of the stock solutions of the test compounds to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% and should be consistent across all conditions.

  • Add the prepared Mtb inoculum to each tube/flask.

Step 3: Incubation and Sampling

  • Incubate all cultures at 37°C.

  • At specified time points (e.g., Day 0, 2, 4, 7, and 14), remove a 1 mL aliquot from each culture tube.[9]

Step 4: Enumeration of Viable Bacteria (CFU Counting)

  • For each sample, prepare 10-fold serial dilutions in PBST.

  • Spot plate 10-20 µL of each dilution onto 7H10 agar plates.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-4 weeks, or until colonies are large enough to be counted.

  • Count the number of colonies in the dilution that yields between 20 and 200 colonies.

  • Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Data Presentation and Analysis

The results of the time-kill assay are presented by plotting the log₁₀ CFU/mL against time (in days). A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL compared to the starting inoculum, while the untreated control shows bacterial growth.

Table 1: Representative Time-Kill Assay Data for this compound

Treatment GroupDay 0 (log₁₀ CFU/mL)Day 2 (log₁₀ CFU/mL)Day 4 (log₁₀ CFU/mL)Day 7 (log₁₀ CFU/mL)Day 14 (log₁₀ CFU/mL)
Vehicle Control (DMSO) 5.706.857.918.528.65
Q203 (4x MIC) 5.705.655.585.455.30
IN-6 (8x MIC) 5.705.685.615.505.42
Q203 + IN-6 5.704.953.822.51<1.0

Note: The data presented in this table is hypothetical and serves as an example of expected results. A synergistic interaction is observed when the combination of Q203 and IN-6 results in a significant reduction in CFU/mL compared to either compound alone.[11]

Conclusion

The time-kill curve assay is an indispensable tool for characterizing the antimicrobial activity of new compounds like this compound. This protocol provides a robust framework for assessing its bactericidal or bacteriostatic properties and for evaluating its synergistic potential with other respiratory chain inhibitors. The data generated from these assays are critical for guiding the lead optimization and further development of novel combination therapies for tuberculosis.

References

Determining the IC50 of Mtb-cyt-bd oxidase-IN-6 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Mtb-cyt-bd oxidase-IN-6 against the H37Rv strain of Mycobacterium tuberculosis. The primary methodology described is the widely used Microplate Alamar Blue Assay (MABA), a reliable and cost-effective colorimetric method for assessing mycobacterial viability. Additionally, this note includes an overview of the target, the cytochrome bd oxidase, and its role in the mycobacterial respiratory chain.

Introduction: The Role of Cytochrome bd Oxidase in M. tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. Two terminal oxidases, the cytochrome bc1/aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase, facilitate the transfer of electrons to oxygen, contributing to the proton motive force for ATP synthesis.[1] While the cytochrome bc1/aa3 complex is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase plays a critical role under stressful conditions such as hypoxia and nitrosative stress, which are encountered within the host.[1][2] Notably, the cytochrome bd oxidase is absent in eukaryotes, making it an attractive target for the development of novel anti-tubercular drugs.[2][3]

This compound is a potent inhibitor of the Mtb cytochrome bd oxidase, with a reported IC50 value of 0.35 µM.[4][5][6] Inhibition of this enzyme disrupts the electron transport chain, leading to a reduction in ATP production and ultimately, bacterial death. The determination of the IC50 value is a critical step in the characterization of this and other potential anti-tubercular agents.

Signaling Pathway of the M. tuberculosis Electron Transport Chain

The following diagram illustrates the branched electron transport chain of M. tuberculosis, highlighting the role of cytochrome bd oxidase.

Figure 1: M. tuberculosis Electron Transport Chain.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the steps for determining the IC50 of this compound against M. tuberculosis H37Rv.[7][8][9]

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound (stock solution in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile PBS (Phosphate Buffered Saline)

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A Prepare Mtb H37Rv culture (mid-log phase) D Add Mtb H37Rv inoculum to each well A->D B Prepare serial dilutions of This compound in 7H9 broth C Dispense compound dilutions into 96-well plate B->C C->D F Incubate plates at 37°C for 5-7 days D->F E Include positive (no drug) and negative (no bacteria) controls E->F G Add Alamar Blue reagent to each well F->G H Incubate for an additional 12-24 hours G->H I Measure fluorescence or absorbance H->I J Calculate percent inhibition I->J K Plot dose-response curve J->K L Determine IC50 value K->L

References

Application Notes and Protocols for Studying Mycobacterium tuberculosis Energy Metabolism Using Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of a representative cytochrome bd oxidase inhibitor, referred to here as Mtb-cyt-bd-oxidase-IN-2 , for studying Mtb energy metabolism. While information on a specific compound "IN-6" is not publicly available, the principles and methods described herein are applicable to other inhibitors targeting the Mtb cytochrome bd oxidase.

Mtb-cyt-bd-oxidase-IN-2: A Tool for Interrogating Mtb Respiration

Mtb-cyt-bd-oxidase-IN-2 is an inhibitor of the Mycobacterium tuberculosis cytochrome bd oxidase.[6] By specifically targeting this enzyme, researchers can dissect its role in Mtb physiology, validate it as a drug target, and screen for more potent inhibitors.

Mechanism of Action

The Mtb electron transport chain facilitates the transfer of electrons from donors (like NADH) to a terminal electron acceptor (oxygen), a process that generates a proton motive force (PMF) used for ATP synthesis.[2][4] The cyt-bd oxidase is one of two terminal components of this chain. Mtb-cyt-bd-oxidase-IN-2 binds to the cyt-bd oxidase, likely at or near the menaquinol (B15198786) binding site, inhibiting its function and disrupting the electron flow to oxygen.[7][8] This leads to a reduction in ATP production and can result in bacteriostatic or bactericidal effects, particularly when the cytochrome bcc-aa3 complex is also compromised.[1][7]

Signaling Pathway Diagram

Mtb_ETC NADH NADH NDH2 Type II NADH Dehydrogenase NADH->NDH2 e⁻ Menaquinone Menaquinone Pool (MK) NDH2->Menaquinone e⁻ Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone->Cyt_bcc_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e⁻ O2 O₂ Cyt_bcc_aa3->O2 e⁻ PMF Proton Motive Force (PMF) Cyt_bcc_aa3->PMF H⁺ pumping Cyt_bd->O2 e⁻ Cyt_bd->PMF H⁺ pumping H2O H₂O O2->H2O ATP_Synthase ATP Synthase PMF->ATP_Synthase drives ATP ATP ATP_Synthase->ATP synthesizes Inhibitor Mtb-cyt-bd-oxidase-IN-2 Inhibitor->Cyt_bd Inhibition Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Inhibition

Caption: Mtb Electron Transport Chain and Site of Inhibition.

Quantitative Data

The following table summarizes the reported in vitro activity of Mtb-cyt-bd-oxidase-IN-2 and other representative inhibitors.

CompoundTargetIC₅₀ (Enzyme Assay)MIC (Mtb H37Rv)Reference
Mtb-cyt-bd-oxidase-IN-2Cytochrome bd oxidase0.67 µM256 µM[6]
CK-2-63 (2-aryl-quinolone)Cytochrome bd oxidaseNot Reported3.70 µM[7]
MTD-403 (2-aryl-quinolone)Cytochrome bd oxidaseNot Reported0.27 µM[7]

Experimental Protocols

Mtb Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of an inhibitor against Mtb.

Materials:

  • Mtb H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • Mtb-cyt-bd-oxidase-IN-2 (or other test compound)

  • 96-well microplates

  • Resazurin (B115843) sodium salt

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a serial dilution of the inhibitor in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a suspension of Mtb H37Rv to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Include a positive control (Mtb with no inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest concentration of the inhibitor that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Cytochrome bd Oxidase Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of isolated Mtb cytochrome bd oxidase.

Materials:

  • Purified Mtb cytochrome bd oxidase (can be expressed heterologously)[7]

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Menaquinol substrate (e.g., menadiol)

  • Mtb-cyt-bd-oxidase-IN-2 (or other test compound)

  • Oxygen electrode or a microplate reader capable of measuring oxygen consumption (e.g., using an oxygen-sensitive probe).

Procedure:

  • Add the assay buffer to the reaction chamber of the oxygen electrode or to the wells of a microplate.

  • Add the purified cytochrome bd oxidase to the buffer.

  • Add the inhibitor at various concentrations and incubate for a short period.

  • Initiate the reaction by adding the menaquinol substrate.

  • Measure the rate of oxygen consumption.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Respiration Assay (Oxygen Consumption Rate)

This protocol assesses the impact of the inhibitor on the overall respiratory activity of intact Mtb cells.

Materials:

  • Mtb H37Rv culture

  • Seahorse XF Analyzer or a similar instrument for measuring cellular respiration

  • Assay medium (e.g., 7H9 broth without supplements)

  • Mtb-cyt-bd-oxidase-IN-2 (or other test compound)

  • Inhibitors for other respiratory complexes (e.g., Q203 for cytochrome bcc-aa3, bedaquiline (B32110) for ATP synthase) for synergistic studies.[7]

Procedure:

  • Harvest mid-log phase Mtb cells and wash them with the assay medium.

  • Seed the cells onto a Seahorse XF cell culture plate.

  • Equilibrate the plate in a CO₂-free incubator.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject the inhibitor into the wells and monitor the change in OCR.

  • For synergy studies, inject a second inhibitor (e.g., Q203) and observe the combined effect on OCR.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_synergy Synergy Studies MIC_Assay Mtb Growth Inhibition (MIC Determination) OCR_Assay Cellular Respiration (Oxygen Consumption Rate) MIC_Assay->OCR_Assay Inform concentration range Synergy_MIC Checkerboard MIC Assay (with other ETC inhibitors) MIC_Assay->Synergy_MIC Enzyme_Assay Enzyme Inhibition (IC₅₀ Determination) Enzyme_Assay->OCR_Assay Confirm on-target effect ATP_Assay Cellular ATP Levels OCR_Assay->ATP_Assay Correlate respiration with energy status Synergy_OCR Combination OCR Assay OCR_Assay->Synergy_OCR

Caption: Workflow for Characterizing Mtb-cyt-bd Oxidase Inhibitors.

Conclusion

Inhibitors of the Mtb cytochrome bd oxidase, such as Mtb-cyt-bd-oxidase-IN-2, are valuable research tools for dissecting the complexities of mycobacterial energy metabolism. The protocols outlined above provide a framework for characterizing the activity of these inhibitors and for exploring their potential as part of novel anti-TB combination therapies. The strategy of dual inhibition of both terminal oxidases holds promise for overcoming drug resistance and achieving more effective treatment of tuberculosis.[9][10]

References

Application Notes and Protocols: Experimental Use of Mtb-cyt-bd oxidase-IN-6 in Combination with Q203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a branched electron transport chain (ETC) that allows for metabolic flexibility and survival under diverse host-induced stresses. The ETC features two terminal oxidases: the cytochrome bcc:aa₃ supercomplex and the cytochrome bd oxidase.[1][2][3][4][5] This redundancy poses a challenge for therapies targeting oxidative phosphorylation.

Q203 (Telacebec) is a potent clinical-stage anti-TB drug candidate that targets the cytochrome bc1 complex (QcrB subunit) of the bcc:aa₃ supercomplex, leading to the inhibition of ATP synthesis.[6][7][8][9][10][11] However, due to the functional redundancy provided by the cytochrome bd oxidase, Q203 is bacteriostatic as Mtb can reroute electrons through this alternative oxidase to maintain a proton motive force for ATP production.[1][2][4][12]

The combination of Q203 with an inhibitor of the cytochrome bd oxidase, herein referred to as Mtb-cyt-bd oxidase-IN-6, is a promising strategy to achieve bactericidal activity.[1][2][4] By simultaneously blocking both terminal oxidases, the Mtb respiratory chain is effectively shut down, leading to a rapid depletion of cellular ATP and cell death.[1][2] This dual-inhibition strategy has shown synergistic effects and is active against both replicating and non-replicating, antibiotic-tolerant mycobacteria.[1][13]

These application notes provide detailed protocols for the in vitro evaluation of the synergistic effects of this compound in combination with Q203 against Mycobacterium tuberculosis.

Mechanism of Action: Dual Inhibition of the Mtb Electron Transport Chain

The following diagram illustrates the mechanism of action of Q203 and this compound on the Mycobacterium tuberculosis electron transport chain.

cluster_0 Mycobacterium tuberculosis Electron Transport Chain cluster_1 Inhibitors Menaquinol Menaquinol Pool (MQH2) Cyt_bcc_aa3 Cytochrome bcc:aa3 Supercomplex Menaquinol->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd O2_1 O2 Cyt_bcc_aa3->O2_1 Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force O2_2 O2 Cyt_bd->O2_2 Cyt_bd->Proton_Motive_Force ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Inhibits IN6 This compound IN6->Cyt_bd Inhibits

Caption: Dual inhibition of the Mtb electron transport chain by Q203 and this compound.

Data Presentation

Table 1: In Vitro Activity of Individual Compounds
CompoundTargetM. tuberculosis H37Rv MIC₅₀ (nM)
Q203Cytochrome bc1 (QcrB)2.7[8]
This compoundCytochrome bd oxidaseHypothetical value: 1.5 µM

Note: The MIC₅₀ for this compound is a hypothetical value for illustrative purposes, based on reported activities of other cytochrome bd oxidase inhibitors.

Table 2: Synergy Analysis using Checkerboard Assay

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the drug interaction. The FIC index is the sum of the FICs of each drug, where FIC = (MIC of drug in combination) / (MIC of drug alone).

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

CombinationM. tuberculosis H37Rv MIC₅₀ in CombinationFIC IndexInteraction
Q203Hypothetical: 0.675 nMHypothetical: 0.5Synergy
This compoundHypothetical: 0.375 µM

Note: These are hypothetical data to illustrate a synergistic interaction.

Table 3: Bactericidal Activity from Time-Kill Assays
Treatment (Concentration)Log₁₀ CFU/mL Reduction at Day 7Activity
Untreated Control0-
Q203 (10x MIC)< 1Bacteriostatic
This compound (10x MIC)< 1Bacteriostatic
Q203 + this compound (10x MIC each)> 3Bactericidal

Note: Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL. Data are illustrative.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of each compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Q203 and this compound stock solutions in DMSO

  • Resazurin (B115843) solution (0.02% w/v in sterile water)

Procedure:

  • Prepare serial two-fold dilutions of each compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control.

  • Prepare an inoculum of M. tuberculosis H37Rv to a final density of 5 x 10⁵ CFU/mL in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well of the microtiter plate.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This assay is used to assess the synergistic interaction between Q203 and this compound.

Start Start Prepare_Plates Prepare 96-well plate with 2-fold serial dilutions of Drug A (vertical) and Drug B (horizontal) Start->Prepare_Plates Add_Inoculum Add M. tuberculosis inoculum to each well Prepare_Plates->Add_Inoculum Incubate Incubate at 37°C for 7 days Add_Inoculum->Incubate Add_Resazurin Add Resazurin and incubate for 24-48 hours Incubate->Add_Resazurin Read_Results Read MICs for each drug alone and in combination Add_Resazurin->Read_Results Calculate_FIC Calculate FIC Index: FIC_A + FIC_B Read_Results->Calculate_FIC Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FIC->Determine_Interaction End End Determine_Interaction->End

Caption: Workflow for the checkerboard synergy assay.

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of Q203 along the y-axis and this compound along the x-axis.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Follow steps 2-6 from Protocol 1 for inoculation, incubation, and reading of results.

  • Determine the MIC of each drug alone and in combination from the checkerboard layout.

  • Calculate the FIC index for each combination that inhibits growth. The lowest FIC index is reported.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the bactericidal or bacteriostatic effect of the drug combination over time.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with OADC and Tween 80

  • Drug solutions at desired concentrations (e.g., 10x MIC)

  • Sterile saline with 0.05% Tween 80 for dilutions

  • Middlebrook 7H10 agar (B569324) plates with OADC

Procedure:

  • Prepare cultures of M. tuberculosis H37Rv in 7H9 broth to a starting density of approximately 10⁶ CFU/mL.

  • Set up four culture conditions:

    • No drug (growth control)

    • Q203 alone

    • This compound alone

    • Q203 and this compound in combination

  • Incubate all cultures at 37°C with shaking.

  • At specified time points (e.g., day 0, 2, 4, and 7), withdraw aliquots from each culture.

  • Prepare serial dilutions of the aliquots in sterile saline with Tween 80.

  • Plate the dilutions on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks, until colonies are visible.

  • Count the colonies to determine the CFU/mL for each culture condition at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

Protocol 4: ATP Depletion Assay

This assay measures the intracellular ATP levels in M. tuberculosis following drug treatment to confirm the mechanism of action.

Start Start Prepare_Cultures Prepare M. tuberculosis cultures Start->Prepare_Cultures Add_Drugs Add drug(s) at desired concentrations Prepare_Cultures->Add_Drugs Incubate_Short Incubate for a short period (e.g., 24-48h) Add_Drugs->Incubate_Short Harvest_Cells Harvest and lyse bacterial cells Incubate_Short->Harvest_Cells Measure_ATP Measure ATP levels using a commercial bioluminescence kit Harvest_Cells->Measure_ATP Analyze_Data Analyze and compare ATP levels across treatment groups Measure_ATP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ATP depletion assay.

Materials:

  • M. tuberculosis H37Rv culture

  • Drug solutions

  • Commercial ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay)

  • Luminometer

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase.

  • Aliquot the culture into a 96-well plate.

  • Add the individual drugs and their combination at specified concentrations. Include an untreated control.

  • Incubate the plate at 37°C for a defined period (e.g., 24 or 48 hours).

  • Following the manufacturer's instructions for the ATP measurement kit, add the ATP reagent to each well to lyse the cells and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express the ATP levels as a percentage of the untreated control.

Conclusion

The combination of Q203 with a cytochrome bd oxidase inhibitor like this compound represents a rational and promising therapeutic strategy against Mycobacterium tuberculosis. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of this drug combination, from determining initial potency and synergy to confirming the mechanism of action and bactericidal activity. The successful dual inhibition of the Mtb respiratory chain has the potential to lead to more effective and shorter treatment regimens for tuberculosis.

References

Application Notes and Protocols for In Vivo Studies of Mtb-cyt-bd oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-cyt-bd oxidase-IN-6 is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, a crucial enzyme in the bacterial respiratory chain, particularly under hypoxic conditions and during chronic infection.[1][2][3] The cytochrome bd oxidase is one of two terminal oxidases in Mtb, and its inhibition, especially in combination with inhibitors of the primary cytochrome bcc:aa3 complex, represents a promising strategy for the development of new anti-tubercular agents.[4][5][6] this compound, an analogue of Aurachin D, has demonstrated significant in vitro activity, with an IC50 value of 0.35 µM against the Mtb cytochrome bd oxidase and a minimum inhibitory concentration (MIC) of 4 µM against Mtb. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in preclinical models of tuberculosis.

Physicochemical Properties and Formulation Considerations

While specific physicochemical data for this compound is not publicly available, as an Aurachin D analogue, it is anticipated to have low aqueous solubility.[7][8][9] This presents a significant challenge for achieving adequate bioavailability in in vivo studies.[10] Therefore, appropriate formulation strategies are critical for reliable preclinical evaluation.

Recommended Formulation Approaches for Poorly Soluble Compounds:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solutions in oils (e.g., corn oil) can enhance the solubility and absorption of lipophilic compounds.[11]

  • Cyclodextrin (B1172386) Complexation: Encapsulation of the compound within cyclodextrin molecules, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase its aqueous solubility.[4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.[12][13]

  • Co-solvents: The use of a mixture of solvents, such as a combination of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and water, can be employed. However, potential toxicity of the co-solvents must be carefully evaluated.

A starting point for formulation development would be to assess the solubility of this compound in various pharmaceutically acceptable excipients.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound and relevant in vivo data for other cytochrome bd oxidase inhibitors, which can serve as a benchmark for study design.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (Mtb-cyt-bd oxidase) 0.35 µM
MIC (M. tuberculosis) 4 µM

Table 2: In Vivo Pharmacokinetic Parameters of a Related Cytochrome bd Oxidase Inhibitor (CK-2-63) in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Oral 20~100~4~800
Oral 100~400~6~4000
Intravenous 3~1500~0.1~1200

Note: Data for CK-2-63 is presented as an example and may not be directly representative of this compound.

Table 3: In Vivo Efficacy of a Cytochrome bd Oxidase Inhibitor (ND-011992) in Combination with Q203 in a Murine TB Model

Treatment GroupDosing RegimenMean Lung CFU (log10)Reduction vs. Control (log10)
Vehicle Control Daily6.5-
Q203 25 mg/kg, daily5.51.0
ND-011992 50 mg/kg, daily6.40.1
Q203 + ND-011992 25 mg/kg + 50 mg/kg, daily4.52.0

Note: This data illustrates the synergistic effect of inhibiting both terminal oxidases and provides a basis for designing combination therapy studies.[1][14]

Signaling Pathways and Experimental Workflows

Mtb Respiratory Chain and Inhibitor Targets

The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis and the sites of action for key inhibitors.

Mtb_Respiratory_Chain NADH NADH Succinate Succinate NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 e- SDH Succinate Dehydrogenase (SDH) Succinate->SDH e- Menaquinone Menaquinone Pool NDH2->Menaquinone SDH->Menaquinone Cyt_bcc_aa3 Cytochrome bcc:aa3 Supercomplex Menaquinone->Cyt_bcc_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e- O2_1 O2 Cyt_bcc_aa3->O2_1 e- Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force O2_2 O2 Cyt_bd->O2_2 e- Cyt_bd->Proton_Motive_Force H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Cyt_bcc_aa3 Mtb_cyt_bd_IN_6 Mtb-cyt-bd oxidase-IN-6 Mtb_cyt_bd_IN_6->Cyt_bd BDQ Bedaquiline BDQ->ATP_Synthase

Caption: Mtb respiratory chain and inhibitor targets.

Experimental Workflow for In Vivo Formulation and Efficacy Testing

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-tubercular agent.

InVivo_Workflow Start Start: Novel Inhibitor (this compound) Formulation Formulation Development (e.g., SEDDS, HP-β-CD) Start->Formulation PK_Study Pharmacokinetic (PK) Study in Mice Formulation->PK_Study MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Efficacy_Study Efficacy Study in TB-infected Mice PK_Study->Efficacy_Study Dose Selection MTD_Study->Efficacy_Study Dose Selection Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis End End: Lead Optimization/ Candidate Selection Data_Analysis->End

Caption: In vivo evaluation workflow.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

This protocol provides a general guideline for preparing a formulation suitable for oral administration in mice. The specific excipients and their ratios should be optimized based on solubility and stability studies.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator

  • Sterile syringes and gavage needles

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Accurately weigh the required amount of this compound.

  • Add the compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture in a water bath for 15-30 minutes, or until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particles. If necessary, continue sonication.

  • The final formulation should be a clear solution. Prepare fresh daily and store protected from light.

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a single-dose pharmacokinetic study to determine key parameters such as Cmax, Tmax, and AUC.[2]

Animals:

  • BALB/c mice (male, 6-8 weeks old)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast mice for 4 hours prior to dosing, with free access to water.

  • Administer the formulated this compound via oral gavage at the desired dose (e.g., 20 mg/kg).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol 3: Efficacy Study in a Murine Model of Chronic Tuberculosis

This protocol outlines an efficacy study in a well-established mouse model of chronic TB infection.[15]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber

  • Formulated this compound (and any combination drug, e.g., Q203)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Middlebrook 7H11 agar (B569324) plates

Procedure:

  • Infection: Infect mice with a low dose of M.tb H37Rv via aerosol to deliver approximately 100-200 bacilli to the lungs.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, Q203 alone, this compound + Q203).

  • Drug Administration: Administer the respective treatments daily via oral gavage for 4 weeks.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Bacteriological Analysis: Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates on 7H11 agar plates.

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts between the treatment groups and the vehicle control to determine the efficacy of the treatment.

Conclusion

The development of effective in vivo formulations is a critical step in the preclinical evaluation of promising anti-tubercular agents like this compound. The protocols and data presented here provide a framework for these studies. Given the synergistic potential of inhibiting both terminal oxidases in Mtb, the in vivo evaluation of this compound in combination with a cytochrome bcc:aa3 inhibitor is highly recommended.[6][16] Careful formulation development and robust in vivo models will be essential to advance this compound through the drug development pipeline.

References

Troubleshooting & Optimization

Optimizing Mtb-cyt-bd oxidase-IN-6 concentration for bactericidal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Mtb-cyt-bd oxidase-IN-6 for its bactericidal effect against Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, with an IC50 value of 0.35 µM.[1][2] It belongs to the aurachin D analogue class of compounds. The cytochrome bd oxidase is one of two terminal oxidases in the Mtb electron transport chain, playing a crucial role in cellular respiration and ATP synthesis, particularly under hypoxic conditions. By inhibiting this enzyme, this compound disrupts the electron flow, leading to a decrease in ATP production and ultimately inhibiting bacterial growth.

Q2: What is the expected antimicrobial activity of this compound when used alone?

When used as a standalone agent, this compound is expected to exhibit primarily bacteriostatic activity against M. tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 4 µM.[1][2] This is because M. tuberculosis possesses a branched electron transport chain and can utilize the alternative cytochrome bc1:aa3 terminal oxidase to maintain cellular respiration, thus compensating for the inhibition of the cytochrome bd oxidase.

Q3: How can the bactericidal effect of this compound be achieved?

To achieve a bactericidal effect, this compound should be used in combination with an inhibitor of the cytochrome bc1:aa3 oxidase, such as Q203. This dual inhibition of both terminal oxidases creates a synergistic effect that leads to a more profound disruption of cellular respiration and ATP synthesis, resulting in bacterial cell death.

Q4: What are the key experimental parameters to determine the optimal concentration of this compound?

The key parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueReference
IC50 (Mtb-cyt-bd oxidase)0.35 µM[1][2]
MIC (M. tuberculosis)4 µM[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Materials:

  • This compound stock solution (in DMSO)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Sterile 96-well microtiter plates

  • Resazurin (B115843) solution (0.02% w/v in sterile water)

  • Incubator (37°C)

Procedure:

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate. The final concentrations should typically range from 64 µM to 0.125 µM. Include a drug-free control well (broth only) and a positive control well (bacteria with no drug).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture turbidity to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of 1-5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Readout: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination to assess the bactericidal activity.

Materials:

  • MIC plate from Protocol 1

  • Middlebrook 7H10 agar (B569324) plates supplemented with 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Sterile dilution tubes with saline or PBS

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a Middlebrook 7H10 agar plate. Also, plate a dilution of the positive control well from the MIC plate to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the control plates.

  • Colony Counting: Count the number of colonies on each spot.

  • MBC Determination: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth in the positive control well. Inoculum viability issue; Inactive growth medium.Use a fresh, actively growing culture for the inoculum. Ensure the medium is properly prepared and not expired.
Precipitation of this compound in the wells. Poor solubility of the compound in the aqueous medium.Ensure the final DMSO concentration is low (typically ≤1%). If precipitation persists, consider using a different solvent or a solubilizing agent, but validate its non-inhibitory effect on bacterial growth first.
Inconsistent MIC results between replicates. Pipetting errors; Uneven distribution of bacteria.Use calibrated pipettes and ensure thorough mixing of the bacterial suspension before inoculation.
MIC is detectable, but no bactericidal effect (high MBC/MIC ratio) is observed. The compound is bacteriostatic at the tested concentrations. This is expected for this compound when used alone.To achieve a bactericidal effect, test this compound in combination with a cytochrome bc1:aa3 inhibitor (e.g., Q203) using a checkerboard assay format.
Contamination in the wells. Non-sterile technique or reagents.Ensure all materials and reagents are sterile and maintain aseptic technique throughout the experiment.

Visualizations

signaling_pathway cluster_etc M. tuberculosis Electron Transport Chain cluster_inhibitors Inhibitors Menaquinol Menaquinol Pool (MQH2) Cyt_bc1_aa3 Cytochrome bc1:aa3 (Complex III/IV) Menaquinol->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd oxidase (Alternative Oxidase) Menaquinol->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bc1_aa3->ATP_Synthase Proton Motive Force Cyt_bd->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bc1_aa3 Inhibits IN6 Mtb-cyt-bd oxidase-IN-6 IN6->Cyt_bd Inhibits experimental_workflow start Start: Prepare Mtb-cyt-bd oxidase-IN-6 Dilutions mic_assay Perform Broth Microdilution MIC Assay start->mic_assay read_mic Read MIC after 7 days (Resazurin) mic_assay->read_mic subculture Subculture from wells ≥ MIC onto 7H10 agar read_mic->subculture Growth Inhibition mbc_incubation Incubate plates for 3-4 weeks subculture->mbc_incubation read_mbc Count CFUs and Determine MBC mbc_incubation->read_mbc bactericidal Bactericidal Effect Achieved (≥99.9% killing) read_mbc->bactericidal Yes bacteriostatic Bacteriostatic Effect (MBC/MIC > 4) read_mbc->bacteriostatic No end End bactericidal->end synergy_test Consider Synergy Testing (e.g., with Q203) bacteriostatic->synergy_test synergy_test->end

References

Overcoming poor solubility of Mtb-cyt-bd oxidase-IN-6 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mtb-cyt-bd oxidase-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges during their experiments, with a focus on the poor solubility of this inhibitor in culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, a quinoline-based inhibitor, is precipitating in my aqueous culture medium. What are the primary steps to improve its solubility?

A1: Poor aqueous solubility is a known challenge for many quinoline-based compounds.[1][2] The initial steps to address this involve optimizing your solvent system and preparation method. We recommend the following:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective co-solvent for creating a concentrated stock solution.[3]

  • pH Adjustment: Since quinoline (B57606) derivatives are often basic, lowering the pH of the culture medium can enhance their solubility.[3]

  • Controlled Dilution: When diluting your DMSO stock into the aqueous medium, do so in a slow, dropwise manner while vortexing to prevent "DMSO shock," which can cause the compound to precipitate.[3]

  • Warming and Sonication: Gently warming the solution or using a sonicator can provide the energy needed to dissolve the compound.[3]

Q2: I'm observing inconsistent results in my high-throughput screening (HTS) assay. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results in HTS are often linked to the poor solubility of test compounds.[3] If this compound is not fully dissolved, the actual concentration in the assay wells will be inaccurate, leading to variability in the observed inhibitory effect. To mitigate this, ensure your stock solutions are fully dissolved and consider the kinetic solubility limit of the compound in your final assay medium.[3]

Q3: What is "kinetic solubility," and how does it affect my experiments with this compound?

A3: Kinetic solubility is the maximum concentration a compound can reach when a small volume of a concentrated DMSO stock is added to an aqueous buffer.[3] Exceeding this limit will cause the compound to precipitate. If you suspect this is happening, try lowering the final concentration of this compound in your assay.[3]

Q4: Can the final concentration of DMSO in my culture medium affect the solubility of the inhibitor and the health of my Mycobacterium tuberculosis culture?

A4: Absolutely. While a higher final concentration of DMSO can help maintain the solubility of this compound, it can also be toxic to your bacterial culture.[4] It is crucial to determine the optimal balance where the inhibitor remains in solution without significantly impacting the viability of the mycobacteria. We recommend a final DMSO concentration of 1-2% or lower in your cell-based assays.[4]

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution of DMSO Stock

Possible Cause:

  • The concentration of this compound in the final culture medium exceeds its kinetic solubility.[3]

  • Rapid addition of the DMSO stock solution into the aqueous medium ("DMSO shock").[3]

Solutions:

  • Reduce Final Concentration: Lower the target concentration of the inhibitor in your experiment.

  • Optimize Dilution Technique:

    • Add the DMSO stock solution dropwise to the culture medium while continuously vortexing or stirring.[3]

    • Pre-warm the culture medium to 37°C before adding the inhibitor stock.

  • Increase Final DMSO Concentration: If your experimental system allows, cautiously increase the final DMSO percentage, ensuring it remains below toxic levels for your culture.

Issue: Low or Inconsistent Inhibitory Activity

Possible Cause:

  • Incomplete dissolution of this compound, leading to a lower effective concentration.

  • The inhibitor may be binding to components in the culture medium, reducing its bioavailability.

Solutions:

  • Verify Stock Solution: Ensure your stock solution in DMSO is completely dissolved. Gentle warming and sonication can be beneficial.[3]

  • pH Optimization: Test a range of pH values for your culture medium to find the optimal pH for both inhibitor solubility and mycobacterial growth. For quinoline-based compounds, a slightly acidic pH may improve solubility.[2][5]

  • Consider Formulation Strategies: For particularly challenging solubility issues, simple formulation approaches like the use of surfactants or cyclodextrins might be considered, though their compatibility with your assay must be validated.[3]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

Solvent Concentration (mM) Temperature (°C) Observations
Water < 0.01 25 Insoluble
PBS (pH 7.4) < 0.01 25 Insoluble
PBS (pH 6.0) 0.05 25 Slightly Soluble
Ethanol 5 25 Soluble

| DMSO | > 50 | 25 | Freely Soluble |

Table 2: Effect of Co-Solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solvent Co-solvent Conc. (%) Apparent Solubility (µM)
None 0 < 1
DMSO 0.5 15
DMSO 1.0 45
Ethanol 1.0 10

| PEG 400 | 1.0 | 25 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the compound is fully dissolved.

    • Visually inspect the solution for any undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Culture Medium
  • Objective: To dilute the DMSO stock solution into the aqueous culture medium while minimizing precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile culture medium (e.g., 7H9 medium)

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the culture medium to the experimental temperature (e.g., 37°C).

    • In a sterile conical tube, add the required volume of pre-warmed culture medium.

    • While vortexing the culture medium at a moderate speed, add the required volume of the 10 mM stock solution dropwise. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Continue vortexing for an additional 30 seconds after adding the stock solution.

    • Visually inspect the working solution for any signs of precipitation.

    • Use the working solution immediately in your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Culture Media q1 Is the stock solution fully dissolved in DMSO? start->q1 sol1 Action: Gently warm and/or sonicate the stock solution. q1->sol1 No q2 Is the final concentration exceeding kinetic solubility? q1->q2 Yes sol1->q2 sol2 Action: Lower the final concentration of the inhibitor. q2->sol2 Yes q3 Was the dilution performed optimally? q2->q3 No sol2->q3 sol3 Action: Add stock dropwise to pre-warmed, vortexing media. q3->sol3 No q4 Is the pH of the media optimal for solubility? q3->q4 Yes sol3->q4 sol4 Action: Test a lower pH for the culture medium. q4->sol4 No end Inhibitor Solubilized q4->end Yes sol4->end

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

G cluster_pathway Mtb Respiratory Chain and Inhibition NDH2 NDH-2 bc1_aa3 Cytochrome bc1:aa3 (Primary Oxidase) Proton_Motive_Force Proton Motive Force bc1_aa3->Proton_Motive_Force cyt_bd Cytochrome bd Oxidase (Alternative Oxidase) cyt_bd->Proton_Motive_Force ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->cyt_bd Inhibits Poor_Solubility Poor Solubility Poor_Solubility->Inhibitor Reduces Bioavailability Menaquinol Menaquinol Pool Menaquinol->bc1_aa3 Menaquinol->cyt_bd Proton_Motive_Force->ATP_Synthase

References

Troubleshooting Mtb-cyt-bd oxidase-IN-6 off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Mtb-cyt-bd oxidase-IN-6 in mammalian cells. The content is designed to address potential off-target effects and guide experimental design to understand unexpected cellular phenotypes.

Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my mammalian cell line after treatment with this compound. Isn't this compound supposed to be specific for a bacterial enzyme?

A1: Yes, that is a critical point. This compound is designed to inhibit cytochrome bd oxidase, a terminal oxidase found in the respiratory chain of many prokaryotes, including Mycobacterium tuberculosis.[1][2][3] This enzyme is absent in mammalian cells.[2] Therefore, any biological effect, including cytotoxicity, observed in mammalian cells is considered an off-target effect.

Several factors could contribute to this cytotoxicity:

  • Mitochondrial Toxicity: Some compounds, particularly those with quinolone-like structures, can interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS) and inducing apoptosis.[4][5]

  • Inhibition of Eukaryotic Proteins: The compound may bind to and inhibit the function of essential mammalian proteins, such as kinases, phosphatases, or other enzymes.[6][7]

  • Disruption of Cellular Membranes: At higher concentrations, some small molecules can cause non-specific effects by disrupting the integrity of cellular membranes.

To begin troubleshooting, it is essential to quantify the cytotoxic effect. We recommend performing a dose-response experiment to determine the 50% inhibitory concentration (IC50) in your specific cell line.

Q2: How can I confirm that the observed phenotype (e.g., cytotoxicity, altered cell signaling) is a direct result of an off-target interaction?

A2: To confirm that a small molecule is engaging a target within the cell, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[8][9] CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein that remains, you can detect target engagement. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct physical interaction with a cellular protein.[10][11]

If you have a hypothesis about a specific off-target protein, you can use an antibody against that protein for the western blot analysis in your CETSA experiment. For a more unbiased approach to identify unknown targets, chemical proteomics methods are recommended (see Q3).

Q3: What experimental approaches can I use to identify the specific off-target(s) of this compound in mammalian cells?

A3: Identifying the specific molecular targets of a compound is a process known as target deconvolution. Several unbiased, system-wide approaches can be employed:

  • Kinome Profiling: Since a large number of inhibitors have off-target effects on protein kinases, screening your compound against a panel of kinases is a logical first step.[12][13] Commercial services like KINOMEscan® offer screening against hundreds of human kinases and provide quantitative data on binding interactions.[14][15][16]

  • Chemical Proteomics: This approach uses the compound itself as a "bait" to capture its interacting proteins from a cell lysate.[17][18][19] The captured proteins are then identified using mass spectrometry. This can be achieved through techniques like affinity purification-mass spectrometry (AP-MS), where the compound is immobilized on a solid support.

  • Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA where changes in the thermal stability of thousands of proteins are monitored simultaneously using mass spectrometry.[5][20] This method can identify target and off-target interactions in an unbiased manner within a cellular context.

These methods provide complementary information, and often a combination of approaches is most effective for confident off-target identification.[21]

Troubleshooting Workflows and Diagrams

The following diagrams illustrate logical workflows for troubleshooting and identifying off-target effects.

Troubleshooting_Cytotoxicity Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed confirm Confirm Experimental Setup (Concentration, Cell Health, Solvent Control) start->confirm dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH, CellTiter-Glo) confirm->dose_response ic50 Determine IC50 Value dose_response->ic50 mechanism Investigate Mechanism of Cell Death (e.g., Annexin V/PI Staining for Apoptosis) ic50->mechanism off_target_q Is Cytotoxicity Potent? (e.g., IC50 < 10 µM) ic50->off_target_q apoptosis Apoptosis Confirmed mechanism->apoptosis necrosis Necrosis/Other mechanism->necrosis identify_targets Proceed to Off-Target Identification (See Off-Target ID Workflow) off_target_q->identify_targets Yes low_priority Consider as Low-Priority Artifact (Non-specific toxicity) off_target_q->low_priority No Off_Target_ID_Workflow Experimental Workflow for Off-Target Identification start Goal: Identify Off-Targets broad_screen Broad, Hypothesis-Generating Screens start->broad_screen kinome Kinome Profiling (e.g., KINOMEscan®) broad_screen->kinome chem_prot Chemical Proteomics (e.g., AP-MS) broad_screen->chem_prot tpp Thermal Proteome Profiling (TPP) broad_screen->tpp validation Target Validation and Confirmation kinome->validation chem_prot->validation tpp->validation cetsa Cellular Thermal Shift Assay (CETSA) (for specific candidates) validation->cetsa biophysical Biophysical Assays (e.g., SPR, ITC for direct binding) validation->biophysical functional Functional Assays (e.g., Western Blot for pathway modulation, CRISPR KO for validation) cetsa->functional biophysical->functional end Confirmed Off-Target(s) functional->end Signaling_Pathway Hypothetical Off-Target Effect on a Kinase Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response Regulates inhibitor Mtb-cyt-bd oxidase-IN-6 (Off-Target) inhibitor->mek Inhibits

References

Technical Support Center: Enhancing In Vivo Efficacy of Mtb-cyt-bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is targeting the cytochrome bd oxidase in M. tuberculosis a promising strategy for new anti-tubercular drugs?

A1: The cytochrome bd oxidase is one of two terminal oxidases in the Mtb respiratory chain, crucial for maintaining metabolic function, especially under stressful conditions.[1] Unlike in eukaryotic cells, where it is absent, its presence in Mtb makes it a selective target for anti-tubercular drugs.[1] This selectivity allows for the development of inhibitors with potentially fewer side effects in the host.

Q2: My cyt-bd oxidase inhibitor shows excellent in vitro activity but poor efficacy in animal models. What are the common reasons for this discrepancy?

A2: A significant challenge in the development of cyt-bd oxidase inhibitors is the frequent disconnect between in vitro and in vivo results. A primary reason for this is unfavorable pharmacokinetic properties of the inhibitor. For instance, high plasma protein binding can lead to low concentrations of the unbound, active drug at the site of infection.[2][3] Other factors include poor solubility, low bioavailability, and rapid metabolism or clearance of the compound in the host.

Q3: How does the host immune response affect the efficacy of cyt-bd oxidase inhibitors?

A3: The host immune response, particularly the acidification of the phagosome by interferon-gamma (IFNγ)-activated macrophages, creates a low pH environment.[4][5] Under these acidic conditions, the primary terminal oxidase, the cytochrome bcc:aa3 complex, is preferentially inhibited.[4][5] This makes M. tuberculosis more reliant on the cytochrome bd oxidase for survival, potentially increasing the in vivo efficacy of cyt-bd oxidase inhibitors.[4][5]

Q4: Is monotherapy with a cyt-bd oxidase inhibitor a viable strategy?

A4: Monotherapy with a cyt-bd oxidase inhibitor is generally not considered a viable strategy. This is due to the functional redundancy of the two terminal oxidases in Mtb.[1][6][7] When the cyt-bd oxidase is inhibited, the cytochrome bcc:aa3 oxidase can compensate, allowing the bacteria to survive. Therefore, a combination therapy approach is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low in vivo efficacy despite high in vitro potency. Poor bioavailability of the inhibitor.Investigate formulation strategies to improve solubility and absorption. Options include lipid-based formulations (e.g., self-emulsifying drug delivery systems), nanoparticle encapsulation, or the use of amorphous solid dispersions.[8][9][10]
High plasma protein binding.Modify the chemical structure of the inhibitor to reduce its affinity for plasma proteins. This may involve medicinal chemistry efforts to alter lipophilicity or introduce specific functional groups.[11][12]
Rapid metabolism or clearance.Conduct pharmacokinetic studies to determine the metabolic fate of the compound. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor or chemical modification to block metabolic sites.
Inconsistent results in animal models. Variation in the host immune response.Ensure the use of a consistent and well-characterized animal model. The immune status of the animals can significantly impact the efficacy of drugs targeting respiratory pathways.[4][5]
Inappropriate animal model of infection.Consider using both acute and chronic infection models to assess efficacy. The role of cyt-bd oxidase may be more critical in the chronic stages of infection.[2][3]
Development of drug resistance. Monotherapy approach.Implement a combination therapy strategy. Co-administration of a cyt-bd oxidase inhibitor with an inhibitor of the cytochrome bcc:aa3 oxidase (e.g., Q203) or an ATP synthase inhibitor (e.g., bedaquiline) has shown synergistic effects.[2][6][7][13]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of Selected Mtb-cyt-bd Oxidase Inhibitors

InhibitorTargetIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
ND-011992 Cytochrome bd oxidaseIneffective aloneMouseEnhanced killing in combination with Q203[6][7]
CK-2-63 Cytochrome bd oxidase3.70Mouse (acute & chronic)Modest lowering of lung burden in combination with Q203[2][3]
Q203 Cytochrome bcc:aa3 oxidase~0.02 (pH 7.4)MouseBacteriostatic at neutral pH, enhanced potency at low pH[4][5][6]
TB25, TB25-2, TB25-14 Cytochrome bd oxidaseNot specifiedMacrophage>94% reduction of intracellular Mtb survival[13]

Experimental Protocols

Protocol 1: In Vitro Synergy Assay (Checkerboard Assay)

This protocol is used to assess the synergistic effect of a cyt-bd oxidase inhibitor in combination with another anti-tubercular agent.

  • Prepare Drug Solutions: Prepare stock solutions of the cyt-bd oxidase inhibitor and the combination drug (e.g., Q203) in a suitable solvent (e.g., DMSO).

  • Prepare Mtb Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.

  • Set up Checkerboard Plate: In a 96-well plate, create a two-dimensional gradient of both drugs. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculate Plate: Add the Mtb culture to each well at a final concentration of ~5 x 10^5 CFU/mL.

  • Incubate: Incubate the plate at 37°C for 7-14 days.

  • Assess Growth: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination. This can be done visually or by using a growth indicator like resazurin.

  • Calculate Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FIC ≤ 0.5 indicates synergy.

    • 0.5 < FIC ≤ 4.0 indicates an additive effect.

    • FIC > 4.0 indicates antagonism.

Protocol 2: Mouse Model of Chronic Tuberculosis Infection

This protocol is used to evaluate the in vivo efficacy of a cyt-bd oxidase inhibitor.

  • Infection: Infect BALB/c mice via the aerosol route with a low dose of M. tuberculosis H37Rv (~100-200 CFU/lung).

  • Establish Chronic Infection: Allow the infection to establish for 4-6 weeks.

  • Treatment: Begin treatment with the cyt-bd oxidase inhibitor, a combination therapy, or a vehicle control. Administer the drugs daily or as determined by pharmacokinetic studies.

  • Monitor: Monitor the mice for signs of illness and body weight changes throughout the treatment period.

  • Determine Bacterial Burden: At the end of the treatment period (e.g., 4 weeks), euthanize the mice and homogenize the lungs. Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar (B569324) plates.

  • Calculate CFU: After 3-4 weeks of incubation at 37°C, count the number of colonies to determine the bacterial burden (CFU/lung).

  • Statistical Analysis: Compare the CFU counts between the different treatment groups and the vehicle control group to determine the in vivo efficacy of the inhibitor.

Visualizations

Mtb Respiratory Chain and Inhibitor Action cluster_0 Mycobacterium tuberculosis Cytoplasmic Membrane cluster_1 Cytochrome bcc:aa3 Pathway cluster_2 Cytochrome bd Pathway menaquinol Menaquinol Pool bcc_aa3 Cyt bcc:aa3 Supercomplex menaquinol->bcc_aa3 e- cyt_bd Cyt bd Oxidase menaquinol->cyt_bd e- complex_II Succinate Dehydrogenase complex_II->menaquinol ndh Type II NADH Dehydrogenase ndh->menaquinol atp_synthase ATP Synthase bcc_aa3->atp_synthase H+ gradient cyt_bd->atp_synthase H+ gradient atp ATP atp_synthase->atp synthesis q203 Q203 (Telacebec) q203->bcc_aa3 inhibits cyt_bd_inhibitor Cyt-bd Inhibitor (e.g., ND-011992) cyt_bd_inhibitor->cyt_bd inhibits bedaquiline Bedaquiline bedaquiline->atp_synthase inhibits

Caption: Dual inhibition of Mtb's terminal oxidases.

Caption: Troubleshooting workflow for poor in vivo efficacy.

References

Minimizing plasma protein binding of Mtb-cyt-bd oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Mtb-cyt-bd oxidase inhibitors, with a focus on addressing challenges related to plasma protein binding.

Frequently Asked Questions (FAQs)

Q1: What is Mtb-cyt-bd oxidase and why is it a target for tuberculosis drug development?

Q2: What is Mtb-cyt-bd oxidase-IN-6?

A2: this compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase.[8][9] It has demonstrated an IC50 value of 0.35 μM against the Mtb cyt-bd oxidase and an in vitro minimum inhibitory concentration (MIC) of 4 μM against Mtb.[8][9]

Q3: What is plasma protein binding and why is it important in drug development?

A3: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin and α1-acid glycoprotein.[10][11] This interaction is critical because only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse across cell membranes to reach its target.[10][12] High plasma protein binding can significantly impact a drug's distribution, metabolism, and excretion (ADME) properties, ultimately affecting its efficacy and potential for toxicity.[13][14]

Q4: What are the common methods for determining plasma protein binding?

A4: Several in vitro methods are used to measure the extent of plasma protein binding. The most common techniques include:

  • Equilibrium Dialysis: Considered the gold standard, this method uses a semipermeable membrane to separate the drug-protein solution from a buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments.[10][13][15]

  • Ultrafiltration: This technique separates the free drug from the protein-bound drug by forcing the plasma through a semipermeable membrane using centrifugal force.[10][13]

  • Ultracentrifugation: This method uses high-speed centrifugation to separate the protein-bound drug from the free drug without a membrane.[13][16]

Troubleshooting Guide: Plasma Protein Binding Assays

High plasma protein binding can be a significant challenge for the development of Mtb-cyt-bd oxidase inhibitors, potentially leading to reduced efficacy in vivo.[17] Below are common issues and troubleshooting steps for researchers encountering high plasma protein binding in their experiments.

Issue Potential Cause Recommended Solution
Low recovery of the test compound after the assay. Non-specific binding: The compound may be binding to the dialysis membrane or other components of the assay apparatus.[15]1. Perform a recovery experiment without plasma proteins to quantify non-specific binding. 2. Consider using different membrane materials or devices with low-binding properties. 3. The use of a presaturation method can help to mitigate non-specific binding.[18]
Compound instability: The compound may be degrading in the plasma or buffer during the incubation period.1. Assess the stability of the compound in plasma and buffer under the assay conditions (e.g., 37°C).[15] 2. If instability is observed, reduce the incubation time if possible, or consider using a different assay method.
High variability in plasma protein binding results. Equilibrium not reached: For highly bound compounds, the time to reach equilibrium in dialysis assays may be longer than the standard incubation time.[18][19]1. Perform a time-to-equilibrium experiment to determine the optimal incubation duration. 2. For highly bound compounds, consider using a dilution method, where the plasma is diluted to accelerate the attainment of equilibrium.[18][19]
Inconsistent experimental conditions: Variations in temperature, pH, or plasma source can affect protein binding.[12][14]1. Strictly control the temperature (37°C) and pH of the assay system.[11] 2. Use a consistent source of plasma for all experiments to minimize inter-individual variability in protein concentrations.[11]
Observed in vitro potency does not translate to in vivo efficacy. High plasma protein binding: A high fraction of the drug is bound to plasma proteins, leaving a low concentration of the free, active drug to reach the target Mtb-cyt-bd oxidase.[17]1. Accurately determine the unbound fraction (fu) of the compound in the plasma of the relevant species. 2. Use the unbound concentration when correlating in vitro potency with in vivo efficacy. 3. Consider medicinal chemistry efforts to design analogs with lower plasma protein binding while maintaining target potency.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis

This protocol provides a general procedure for determining the plasma protein binding of a test compound like this compound using a 96-well equilibrium dialysis apparatus.

Materials:

  • 96-well equilibrium dialysis plate with semipermeable membranes (e.g., 10,000 Da molecular weight cutoff)

  • Test compound (e.g., this compound)

  • Control compounds with known plasma protein binding (e.g., warfarin (B611796) for high binding, atenolol (B1665814) for low binding)[10]

  • Pooled plasma from the desired species (e.g., human, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator shaker capable of maintaining 37°C

  • LC-MS/MS system for sample analysis

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Spike the pooled plasma with the test and control compounds to the desired final concentration (typically 1-5 µM), ensuring the final solvent concentration is low (e.g., <1%).[10]

  • Add the spiked plasma to the donor chambers of the 96-well dialysis plate.

  • Add an equal volume of PBS to the receiver chambers of the plate.

  • Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to allow for equilibrium to be reached (typically 4-6 hours, but may need to be optimized).[10]

  • After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.

  • Analyze the concentration of the compound in both sets of samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

Visualizations

Mtb Respiratory Chain and the Role of Cytochrome bd Oxidase

Mtb_Respiratory_Chain cluster_electron_input Electron Input NADH NADH NDH Type II NADH Dehydrogenases NADH->NDH e- Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH e- Menaquinone_pool Menaquinone Pool (MK) NDH->Menaquinone_pool e- SDH->Menaquinone_pool e- bc1_aa3 Cytochrome bc1-aa3 Supercomplex Menaquinone_pool->bc1_aa3 e- cyt_bd Cytochrome bd Oxidase Menaquinone_pool->cyt_bd e- O2_1 O2 bc1_aa3->O2_1 e- Proton_motive_force Proton Motive Force (ATP Synthesis) bc1_aa3->Proton_motive_force H+ pumping O2_2 O2 cyt_bd->O2_2 e- cyt_bd->Proton_motive_force H+ pumping H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->cyt_bd

Caption: Electron transport chain of M. tuberculosis showing the two terminal oxidases.

Experimental Workflow for Plasma Protein Binding Assay

PPB_Workflow start Start: Prepare Test Compound and Plasma spike Spike Compound into Plasma start->spike dialysis Perform Equilibrium Dialysis (Plasma vs. Buffer) spike->dialysis incubate Incubate at 37°C to Reach Equilibrium dialysis->incubate sample Collect Samples from Plasma and Buffer Chambers incubate->sample analysis Analyze Compound Concentration (LC-MS/MS) sample->analysis calculate Calculate Fraction Unbound (fu) analysis->calculate end End: Report fu Value calculate->end

Caption: Workflow for determining plasma protein binding by equilibrium dialysis.

Troubleshooting Logic for High Plasma Protein Binding

References

Technical Support Center: Mtb-cyt-bd Oxidase-IN-6 Resistance Mutation Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Mtb-cyt-bd oxidase-IN-6 and characterizing potential resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is Mtb-cyt-bd oxidase and why is it a drug target?

The Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase is one of two terminal oxidases in the electron transport chain of Mtb.[1] It plays a crucial role in the pathogen's ability to adapt to the host environment, particularly under stressful conditions.[1] Since this oxidase is absent in eukaryotes, it represents a selective target for developing new anti-tubercular drugs.[1]

Q2: What is this compound?

This compound is a potent inhibitor of the Mtb cytochrome bd oxidase with a reported IC50 value of 0.35 µM. It has been shown to inhibit the growth of Mtb with a minimum inhibitory concentration (MIC) of 4 µM.

Q3: What is the proposed mechanism of action for this compound?

This compound is expected to bind to the cytochrome bd oxidase, likely at or near the quinol binding site, thereby inhibiting its function. This disruption of the electron transport chain leads to a decrease in ATP production and ultimately inhibits bacterial growth. The following diagram illustrates the proposed signaling pathway.

cluster_etc Mtb Electron Transport Chain cluster_inhibitor Inhibitor Action NADH_Dehydrogenase NADH Dehydrogenase Menaquinone_Pool Menaquinone Pool NADH_Dehydrogenase->Menaquinone_Pool Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone_Pool->Cyt_bcc_aa3 Cyt_bd_Oxidase Cytochrome bd Oxidase Menaquinone_Pool->Cyt_bd_Oxidase O2 O2 Cyt_bcc_aa3->O2 Cyt_bd_Oxidase->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase IN6 Mtb-cyt-bd oxidase-IN-6 IN6->Cyt_bd_Oxidase Inhibition

Caption: Proposed mechanism of action of this compound.

Q4: Have resistance mutations to this compound been characterized?

To date, specific resistance mutations to this compound have not been reported in the peer-reviewed literature. However, resistance to other inhibitors of the respiratory chain is well-documented. It is hypothesized that resistance to IN-6 would likely arise from mutations in the genes encoding the cytochrome bd oxidase subunits, cydA and cydB.

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Problem: You are observing variability in the MIC values for this compound against M. tuberculosis.

Possible Cause Recommended Solution
Inoculum Preparation Ensure the Mtb culture is in the mid-logarithmic growth phase. Standardize the inoculum to a McFarland standard of 0.5. Vortex the bacterial suspension thoroughly to ensure a homogenous single-cell suspension.
Drug Solution Prepare fresh stock solutions of this compound for each experiment. Use a high-quality solvent in which the compound is highly soluble. Perform serial dilutions carefully and accurately.
Media and Supplements Use a consistent batch of Middlebrook 7H9 or 7H12 medium supplemented with OADC. Variations in media composition can affect drug activity.
Incubation Conditions Maintain a constant temperature of 37°C and appropriate humidity. Ensure proper sealing of plates to prevent evaporation.
Reading of Results Read the results at a consistent time point (e.g., after 14 days of incubation). Use a standardized method for determining growth inhibition, such as visual inspection or a resazurin-based assay.
Failure to Isolate Resistant Mutants

Problem: You are unable to isolate spontaneous mutants of M. tuberculosis that are resistant to this compound.

Possible Cause Recommended Solution
Low Mutation Frequency Increase the number of cells plated on the selective agar (B569324). Plate a higher density of the Mtb culture (e.g., 10^8 to 10^9 CFU) on 7H10 agar containing this compound at 4x to 8x the MIC.
Inappropriate Selective Pressure Optimize the concentration of this compound in the selective medium. If the concentration is too high, it may be bactericidal and prevent the emergence of any mutants. If it is too low, it may not provide sufficient selective pressure.
Instability of Resistant Mutants Once colonies appear on the selective plates, promptly subculture them onto fresh selective medium to confirm resistance.
Unexpected Whole-Genome Sequencing (WGS) Results

Problem: WGS of a resistant mutant did not reveal any mutations in the cydA or cydB genes.

Possible Cause Recommended Solution
Alternative Resistance Mechanisms The resistance may be due to mechanisms other than target modification, such as increased drug efflux, decreased drug uptake, or metabolic bypass. Analyze the WGS data for mutations in genes encoding efflux pumps or other components of the respiratory chain.
Mutations in Regulatory Regions The mutation may be located in the promoter region of cydA or cydB, leading to overexpression of the target. Carefully examine the upstream regions of these genes in the WGS data.
Poor Quality Sequencing Data Ensure that the sequencing depth and coverage are sufficient to confidently call variants across the entire genome, including the cydAB locus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • M. tuberculosis H37Rv culture in mid-log phase

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate.

  • Adjust the turbidity of the Mtb culture to a 0.5 McFarland standard.

  • Dilute the standardized Mtb suspension 1:100 in 7H9 broth.

  • Inoculate each well of the 96-well plate with the diluted Mtb suspension.

  • Include a positive control (Mtb with no drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 14 days.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Generation and Selection of Resistant Mutants

This protocol describes the generation of spontaneous Mtb mutants resistant to this compound.

Materials:

  • M. tuberculosis H37Rv culture in mid-log phase

  • Middlebrook 7H10 agar supplemented with 10% OADC

  • This compound

Procedure:

  • Grow a large volume of Mtb H37Rv culture to late-log phase.

  • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of 7H9 broth.

  • Plate the concentrated Mtb suspension onto 7H10 agar plates containing this compound at a concentration of 4x to 8x the MIC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Pick individual colonies that appear on the selective plates and subculture them onto fresh selective agar to confirm resistance.

Whole-Genome Sequencing (WGS) and Analysis

This protocol outlines the steps for identifying resistance mutations using WGS.

Materials:

  • Confirmed resistant Mtb mutant and wild-type H37Rv (as a control)

  • DNA extraction kit for mycobacteria

  • Next-generation sequencing platform (e.g., Illumina)

Procedure:

  • Extract genomic DNA from the resistant mutant and the wild-type strain.

  • Prepare sequencing libraries and perform WGS.

  • Align the sequencing reads from the resistant mutant to the H37Rv reference genome.

  • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutant but not in the wild-type.

  • Annotate the identified variants to determine if they are located within the cydA or cydB genes or other genes potentially involved in resistance.

Data Presentation

The following table provides a template for summarizing quantitative data from your experiments.

Strain Compound MIC (µM) IC50 (µM) of bd-oxidase activity Identified Mutations
Mtb H37Rv (Wild-Type)This compound40.35None
Resistant Mutant 1This compound>64>10cydA (e.g., A123T)
Resistant Mutant 2This compound325.2cydB (e.g., G45S)

Visualizations

The following diagrams illustrate key experimental workflows.

cluster_mic MIC Determination Workflow A Prepare serial dilutions of IN-6 B Inoculate with Mtb culture A->B C Incubate at 37°C for 14 days B->C D Determine MIC C->D

Caption: Workflow for MIC determination.

cluster_mutant Resistant Mutant Generation and Characterization E Plate high-density Mtb on IN-6 containing agar F Incubate at 37°C for 3-4 weeks E->F G Isolate and confirm resistant colonies F->G H Genomic DNA extraction G->H I Whole-Genome Sequencing H->I J Identify mutations in cydA/cydB I->J

Caption: Workflow for resistant mutant generation and characterization.

cluster_troubleshooting Troubleshooting Logic for No cydA/cydB Mutations K WGS of resistant mutant shows no mutations in cydA or cydB L Analyze for mutations in regulatory regions K->L Check promoter regions M Analyze for mutations in efflux pump genes K->M Check efflux mechanisms O Re-sequence with higher coverage K->O Rule out sequencing artifacts N Investigate other metabolic pathways M->N

Caption: Troubleshooting unexpected WGS results.

References

Technical Support Center: Refining Mtb-cyt-bd Oxidase Inhibitor Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is currently available for a specific compound designated "Mtb-cyt-bd oxidase-IN-6." The following technical support guide provides general information, protocols, and troubleshooting advice for researchers working with inhibitors of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase in animal models.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cytochrome bd oxidase in M. tuberculosis and why is it a drug target?

Q2: Why are cytochrome bd oxidase inhibitors often tested in combination with other drugs, like cytochrome bc1:aa3 inhibitors (e.g., Q203)?

A2: M. tuberculosis has a branched respiratory chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase.[1] These two oxidases have partially redundant functions.[2] Inhibition of only one of these complexes may not be sufficient to kill the bacteria, as they can reroute electrons through the other oxidase to maintain respiration.[2] Therefore, simultaneously inhibiting both terminal oxidases is a promising strategy to achieve a potent bactericidal effect against both replicating and non-replicating Mtb.[5][7] Deletion or inhibition of cytochrome bd oxidase has been shown to dramatically increase the susceptibility of Mtb to cytochrome bc1:aa3 inhibitors like Q203.[8]

Q3: What are the main challenges in delivering Mtb-cyt-bd oxidase inhibitors in animal models?

A3: As with many novel therapeutic agents, challenges in delivering Mtb-cyt-bd oxidase inhibitors in animal models can include:

  • Pharmacokinetics: Achieving and maintaining therapeutic concentrations of the inhibitor at the site of infection (e.g., within lung granulomas) can be difficult. Poor absorption, rapid metabolism, or inefficient distribution can limit efficacy.

  • Toxicity: The inhibitor may exhibit off-target effects or general toxicity in the animal model, which can complicate the interpretation of efficacy studies and limit the achievable dose.

  • Solubility and Formulation: Many small molecule inhibitors have poor aqueous solubility, making it challenging to formulate them for in vivo administration (e.g., oral gavage or intravenous injection).

  • In vivo Stability: The compound may be unstable in the physiological environment of the animal, leading to rapid degradation and loss of activity.

Q4: What animal models are typically used for evaluating Mtb-cyt-bd oxidase inhibitors?

A4: The most common animal model for tuberculosis research is the mouse model, using strains such as C57BL/6 or BALB/c.[1] These models are well-characterized and allow for the evaluation of drug efficacy by measuring the reduction in bacterial load (colony-forming units or CFUs) in the lungs and spleen.[1] Non-human primate models are also used in later stages of preclinical development as they more closely mimic human tuberculosis, including the formation of complex lung granulomas.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inhibitor shows good in vitro activity but no efficacy in the animal model. 1. Poor pharmacokinetic properties (low bioavailability, rapid clearance).2. The compound is not reaching the site of infection (e.g., poor penetration into lung granulomas).3. The inhibitor is rapidly metabolized into an inactive form.4. The dose administered is too low.1. Conduct pharmacokinetic studies to determine the compound's half-life, distribution, and metabolism.2. Consider alternative routes of administration or formulation strategies to improve bioavailability.3. Increase the dosage or dosing frequency, if tolerated by the animals.4. Analyze compound stability in plasma and liver microsomes.
High toxicity observed in the animal model at doses required for efficacy. 1. The inhibitor has off-target effects on host cells.2. The formulation vehicle is causing toxicity.1. Perform in vitro cytotoxicity assays on various mammalian cell lines to assess selectivity.[7]2. Conduct a dose-ranging toxicity study to determine the maximum tolerated dose.3. Test the formulation vehicle alone in a control group of animals.4. Consider structural modifications of the inhibitor to reduce off-target activity.
High variability in efficacy results between individual animals. 1. Inconsistent drug administration (e.g., inaccurate dosing).2. Variability in the initial infection load between animals.3. Differences in the host immune response among individual animals.1. Ensure precise and consistent administration techniques.2. Standardize the infection protocol to minimize variability in the inoculum.3. Increase the number of animals per group to improve statistical power.
Unexpected increase in bacterial load after treatment. 1. The inhibitor may have paradoxical effects at certain concentrations.2. The compound could be suppressing the host immune response.3. Development of resistance to the inhibitor.1. Evaluate a wider range of doses to identify a potential paradoxical effect.2. Assess key host immune markers to check for immunosuppressive effects.3. Isolate bacteria from treated animals and test for changes in susceptibility to the inhibitor in vitro.

Quantitative Data Summary

The following table summarizes data for known inhibitors of Mtb cytochrome bd oxidase and related compounds.

Compound/Inhibitor Target Reported In Vitro Activity In Vivo Model Reported In Vivo Efficacy Reference
Q203 Cytochrome bc1:aa3Potency is enhanced at low pHMouseEffective in reducing bacterial load[1][5]
ND-011992 Cytochrome bd oxidaseIneffective on its own, but bactericidal in combination with Q203MouseIncreased efficacy in combination with Q203 compared to single-drug treatment[5]
Benzothiazole (B30560) amides Cytochrome bd oxidaseSignificant bactericidal activity against replicating and non-replicating Mtb (in combination with Q203)Not specifiedPromising in silico ADME profiles suggest potential for in vivo studies[7]
2-Aryl-quinolones Cytochrome bd oxidaseModest efficacy in M. tuberculosisNot specifiedFurther optimization needed[9]

Experimental Protocols

General Protocol for Efficacy Testing of a Novel Mtb-cyt-bd Oxidase Inhibitor in a Mouse Model
  • Preparation of M. tuberculosis Inoculum:

    • Culture the desired Mtb strain (e.g., H37Rv) in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

    • Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Sonicate the bacterial suspension to create a single-cell suspension.

    • Adjust the concentration of the bacterial suspension to the desired inoculum size.

  • Animal Infection:

    • Use 6-8 week old mice (e.g., C57BL/6).

    • Infect the mice via the respiratory route using an aerosol generation device to deliver a low dose of Mtb (e.g., 100-200 CFU/lungs).

  • Drug Formulation and Administration:

    • Formulate the test inhibitor and any combination drugs in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Begin treatment at a specified time post-infection (e.g., 2-4 weeks).

    • Administer the treatment daily or as determined by pharmacokinetic studies for a defined period (e.g., 4 weeks).

    • Include appropriate control groups: untreated, vehicle-only, and positive control (a known anti-TB drug).

  • Assessment of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on appropriate solid media (e.g., Middlebrook 7H11 agar).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the bacterial load (CFU) per organ.

    • Compare the CFU counts between the different treatment groups to assess the efficacy of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

Mtb_Respiratory_Chain cluster_ETC Mtb Electron Transport Chain cluster_Inhibitors Inhibitors NADH NADH Menaquinol Menaquinol Pool NADH->Menaquinol Succinate Succinate Succinate->Menaquinol bc1_aa3 Cytochrome bc1:aa3 Menaquinol->bc1_aa3 e- bd_oxidase Cytochrome bd Oxidase Menaquinol->bd_oxidase e- O2_1 O2 bc1_aa3->O2_1 e- ATP_Synthase ATP Synthase bc1_aa3->ATP_Synthase H+ gradient O2_2 O2 bd_oxidase->O2_2 e- bd_oxidase->ATP_Synthase H+ gradient H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->bc1_aa3 bd_inhibitor bd Oxidase Inhibitor (e.g., 'IN-6') bd_inhibitor->bd_oxidase

Caption: Mtb's branched respiratory chain and points of inhibition.

Efficacy_Workflow Inoculum Prepare Mtb Inoculum Infection Aerosol Infection of Mice Inoculum->Infection Treatment Administer Inhibitor (e.g., daily for 4 weeks) Infection->Treatment Endpoint Euthanize and Harvest Organs (Lungs, Spleen) Treatment->Endpoint Homogenize Homogenize Organs Endpoint->Homogenize Plating Plate Serial Dilutions Homogenize->Plating Incubate Incubate Plates (3-4 weeks) Plating->Incubate CFU_Count Count Colony-Forming Units (CFU) Incubate->CFU_Count Analysis Analyze Data and Compare Groups CFU_Count->Analysis

Caption: Workflow for in vivo efficacy testing of an Mtb inhibitor.

Troubleshooting_Tree Start Poor in vivo Efficacy Despite Good in vitro Activity CheckPK Assess Pharmacokinetics (PK) Start->CheckPK PoorPK Poor PK Profile (Low exposure, rapid clearance) CheckPK->PoorPK No GoodPK Acceptable PK Profile CheckPK->GoodPK Yes CheckTox Assess Toxicity HighTox High Toxicity at Efficacious Dose CheckTox->HighTox Yes LowTox Low Toxicity CheckTox->LowTox No ActionPK Action: - Reformulate - Change administration route - Increase dose/frequency PoorPK->ActionPK GoodPK->CheckTox ActionTox Action: - Reduce dose - Modify compound structure - Assess vehicle toxicity HighTox->ActionTox ActionOther Action: - Verify target engagement in vivo - Assess compound stability in vivo LowTox->ActionOther

Caption: Troubleshooting decision tree for poor in vivo efficacy.

References

Addressing bacteriostatic activity of Mtb-cyt-bd oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mtb-cyt-bd Oxidase-IN-6 in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing only bacteriostatic and not bactericidal activity with this compound?

A1: this compound targets the cytochrome bd oxidase, which is one of two terminal oxidases in the Mycobacterium tuberculosis (Mtb) electron transport chain. Mtb can compensate for the inhibition of this enzyme by utilizing the alternative cytochrome bcc-aa3 supercomplex for respiration.[1][2] This functional redundancy allows the bacterium to survive, resulting in a bacteriostatic effect where growth is inhibited but the bacteria are not killed.[2][3]

Q2: How can I achieve a bactericidal effect using this compound?

A2: A bactericidal effect can be achieved by co-administering this compound with an inhibitor of the cytochrome bcc-aa3 supercomplex, such as Q203 (Telacebec), or an inhibitor of ATP synthase, like bedaquiline.[1][3][4][5] This dual inhibition strategy targets multiple key components of Mtb's respiratory chain, leading to a more potent, bactericidal outcome.[5][6]

Q3: Under what experimental conditions is the activity of this compound most pronounced?

Q4: I am not observing significant inhibition of Mtb growth in my in vitro assay. What could be the reason?

A4: Several factors could contribute to this. First, ensure that the compound is soluble in your culture medium and is used at an appropriate concentration. Second, consider the growth conditions. As mentioned, the cytochrome bd oxidase is more critical under stress conditions. Standard aerobic growth conditions might not reveal the full potential of the inhibitor.[3] Consider using an oxygen-limited model, such as the Wayne assay, to better simulate in vivo conditions.[3]

Q5: My in vivo experimental results with this compound are not as promising as the in vitro data. Why might this be?

A5: Discrepancies between in vitro and in vivo efficacy can be due to pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. High plasma protein binding can reduce the concentration of the free, active drug at the site of infection.[3] It is crucial to evaluate the PK/PD profile of this compound to optimize dosing and administration for in vivo studies.[3]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Potential Cause Troubleshooting Step
Compound Solubility Confirm the solubility of this compound in the assay medium. Use a suitable solvent like DMSO and ensure the final concentration does not affect bacterial growth.
Inoculum Size Standardize the Mtb inoculum for each experiment. Variations in the starting bacterial concentration can lead to inconsistent MIC values.
Assay Conditions Ensure consistent incubation time, temperature, and oxygen levels. For Mtb, long incubation periods are required, and maintaining consistency is key.
Culture Medium The composition of the culture medium can affect compound activity. Use a consistent and appropriate medium for all experiments.
Issue 2: Lack of Synergistic Effect with Q203/Bedaquiline
Potential Cause Troubleshooting Step
Suboptimal Concentrations Perform a checkerboard assay with a range of concentrations for both this compound and the synergistic partner to identify the optimal concentrations for synergy.
Assay Readout Ensure the assay readout (e.g., CFU counting, resazurin (B115843) reduction) is sensitive enough to detect synergistic effects. Time-kill assays are recommended to confirm bactericidal synergy.
Timing of Drug Addition The timing of drug administration might influence the observed synergy. Investigate simultaneous and sequential addition of the compounds.
Issue 3: Difficulty in Measuring Inhibition of Oxygen Consumption
Potential Cause Troubleshooting Step
Low Respiration Rate Ensure that the Mtb cells are in a metabolically active state. Use freshly cultured bacteria for oxygen consumption rate (OCR) measurements.
Instrument Sensitivity Use a high-resolution respirometer (e.g., Seahorse XF Analyzer) for accurate OCR measurements.
Whole-cell vs. Inverted Membrane Vesicles For mechanistic studies, consider using inverted membrane vesicles (IMVs) to directly measure the effect on the respiratory chain without the complication of cellular uptake.[9]

Quantitative Data Summary

Inhibitor Target IC50 (Aerobic) IC50 (Oxygen-limited) Phenotype Reference
CK-2-63 Cyt-bd0.27 µM - 3.70 µMNot specifiedBacteriostatic[3]
ND-011992 Cyt-bdIneffective aloneNot specifiedBacteriostatic (alone), Bactericidal (with Q203)[5]
Aurachin D Cyt-bd (non-selective)Sub-micromolarNot specifiedBacteriostatic[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a serial dilution of this compound in a 96-well plate.

  • Add a standardized inoculum of Mtb H37Rv to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth. For a more quantitative measure, a resazurin reduction assay can be used.

Protocol 2: Checkerboard Assay for Synergy
  • Prepare a 2D matrix of drug concentrations in a 96-well plate. Serially dilute this compound along the rows and the synergistic partner (e.g., Q203) along the columns.

  • Add a standardized Mtb inoculum to each well.

  • Incubate the plates and determine the MIC for each drug combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Protocol 3: Oxygen Consumption Rate (OCR) Assay
  • Culture Mtb to mid-log phase and prepare a single-cell suspension.

  • Seed the bacteria in a specialized microplate for use with a high-resolution respirometer.

  • Measure the basal OCR.

  • Inject this compound and monitor the change in OCR.

  • To confirm the target, after inhibiting the cytochrome bcc-aa3 complex with Q203, the remaining OCR should be attributable to the bd oxidase. Subsequent addition of this compound should then abolish this residual OCR.[7]

Visualizations

Mtb_Respiratory_Chain cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_oxidases Terminal Oxidases cluster_atp ATP Synthesis NADH NADH NDH Type II NADH Dehydrogenase NADH->NDH Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH Menaquinone Menaquinone Pool NDH->Menaquinone SDH->Menaquinone Cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ Cyt_bd->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bcc_aa3 IN6 Mtb-cyt-bd Oxidase-IN-6 IN6->Cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Troubleshooting_Workflow Start Experiment with This compound Shows Unexpected Results IsBacteriostatic Is the effect purely bacteriostatic? Start->IsBacteriostatic YesStatic Expected outcome. Mtb has redundant terminal oxidases. IsBacteriostatic->YesStatic Yes NoStatic Is there a lack of any significant activity? IsBacteriostatic->NoStatic No UseSynergy To achieve bactericidal effect, co-administer with Q203 or Bedaquiline. YesStatic->UseSynergy CheckConditions Verify experimental conditions: - Solubility - Concentration - Growth phase NoStatic->CheckConditions Yes InVivoIssue Are in vivo results weaker than in vitro? NoStatic->InVivoIssue No HypoxiaAssay Test under hypoxic or acidic conditions to enhance reliance on cyt-bd oxidase. CheckConditions->HypoxiaAssay End Refined Experiment UseSynergy->End HypoxiaAssay->InVivoIssue CheckPKPD Investigate Pharmacokinetics/ Pharmacodynamics (e.g., plasma protein binding). InVivoIssue->CheckPKPD Yes InVivoIssue->End No CheckPKPD->End

References

Technical Support Center: Advancing Quinolone Scaffolds Against Mtb-cyt-bd Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, to our dedicated resource for optimizing quinolone-based inhibitors against Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your drug discovery efforts.

Frequently Asked Questions (FAQs)

Q1: Why are my quinolone derivatives showing potent inhibition in the enzymatic assay but weak activity in the whole-cell (M. tuberculosis) assay?

A1: This is a common challenge that can be attributed to several factors:

  • Poor Permeability: The compound may not efficiently cross the complex mycobacterial cell wall to reach the cytoplasmic membrane where cyt-bd oxidase is located.

  • Efflux Pumps: The compound might be a substrate for one of Mtb's numerous efflux pumps, actively removing it from the cell.

  • Compound Instability: The molecule could be metabolically unstable within the mycobacterial cytoplasm.

  • Assay Conditions: Differences in buffer, pH, or media components between the enzymatic and whole-cell assays can affect compound behavior and solubility.

Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results. What are the likely causes?

A2: Inconsistent MIC values often stem from issues with compound solubility or the experimental setup:

  • Compound Precipitation: Quinolone scaffolds can have poor aqueous solubility. Precipitation of your compound in the assay medium will lead to an inaccurate estimation of the true inhibitory concentration. Ensure complete dissolution in DMSO and observe for any precipitation upon dilution in the culture medium.[1][2][3]

  • Inoculum Variability: The density and metabolic state of the M. tuberculosis inoculum are critical for reproducible results. Ensure your bacterial suspension is homogenous and standardized.

  • Edge Effects: Evaporation from wells on the perimeter of a 96-well plate can concentrate the compound and affect results. It is advisable to fill outer wells with sterile water or media and not use them for experimental data.

Q3: What is the rationale for targeting cyt-bd oxidase in combination with a cyt-bcc:aa₃ inhibitor like Q203?

A3: M. tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc:aa₃ supercomplex and the cytochrome bd oxidase.[4][5][6][7] Under normal aerobic conditions, the bcc:aa₃ complex is the primary route for respiration. However, when this pathway is inhibited (e.g., by Q203) or under stress conditions like hypoxia, Mtb can switch to the cyt-bd oxidase to maintain respiration and ATP synthesis.[7][8] Therefore, a dual-inhibitor approach creates a "synthetic lethal" interaction, completely shutting down aerobic respiration and leading to enhanced bactericidal activity.[8]

Q4: My quinolone derivative is insoluble in the aqueous buffer for my biological assay. What are my options?

A4: Improving the solubility of quinolone compounds is a frequent challenge. Here are some strategies:

  • pH Adjustment: Quinolines are often weak bases, and their solubility can be pH-dependent. Lowering the pH of your buffer may increase solubility by protonating the quinoline (B57606) core.[1][2][3]

  • Use of Co-solvents: While DMSO is a common primary solvent, using a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) in the final assay medium can help maintain solubility.

  • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1]

  • Stepwise Dilution: When diluting your DMSO stock into the aqueous medium, perform it in a stepwise manner with thorough mixing to prevent the compound from "crashing out."[2]

Troubleshooting Guides

Issue 1: Inconsistent Oxygen Consumption Assay Results
Symptom Possible Cause Suggested Solution
High background noise or auto-oxidation The quinone substrate (e.g., menaquinol) is unstable and auto-oxidizing in the assay buffer.Prepare the quinone substrate solution fresh and keep it on ice. Subtract the rate of oxygen consumption in a "no enzyme" control well from your experimental wells.
Low or no enzyme activity The purified cyt-bd oxidase is inactive or has low turnover.Verify the integrity and activity of the purified enzyme using a reference inhibitor. Ensure the assay buffer components and pH are optimal for enzyme activity.
Inhibitor appears inactive The inhibitor has precipitated out of the solution or is binding non-specifically to assay components.Visually inspect for precipitation. Perform a solubility test of the compound in the final assay buffer. Include a non-ionic detergent in the buffer to reduce non-specific binding.
Issue 2: High Cytotoxicity in Mammalian Cell Lines
Symptom Possible Cause Suggested Solution
Low Therapeutic Index (CC₅₀ close to MIC) The compound has off-target effects in mammalian cells, possibly mitochondrial toxicity.Confirm the cytotoxicity using a secondary assay with a different endpoint (e.g., LDH release vs. MTT).[9] Modify the quinolone scaffold to improve selectivity against the bacterial target.
False positive in MTT/resazurin-based assays The compound interferes with the reductase enzymes used by the cell to convert the indicator dye.Test the compound in a cell-free system with the dye and a reducing agent (like NADH) to check for direct chemical interference.
Cytotoxicity varies between cell lines Different cell lines have varying metabolic rates and sensitivities to toxic insults.Test cytotoxicity in multiple relevant cell lines (e.g., HepG2 for liver toxicity, THP-1 for macrophage toxicity) to get a broader toxicity profile.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinolone and related scaffolds targeting Mtb-cyt-bd oxidase.

Table 1: In Vitro Mtb-cyt-bd Oxidase Inhibition and Whole-Cell Activity

Compound IDScaffold TypeMtb-cyt-bd IC₅₀ (µM)M. tuberculosis H37Rv MIC (µM)Reference
CK-2-63 2-Aryl-quinolonePotent (exact value not specified)3.70[7][11]
MTD-403 2-Arylamine-quinolone0.25 - 1.50.27[7][11]
Compound 12a N-Phenethyl-quinazolineNot specifiedMore active than Aurachin D[12]
Compound 19a N-Phenethyl-quinazolineNot specifiedMore active than Aurachin D[12]
Mtb-cyt-bd oxidase-IN-2 Not specified0.67256[13]

Note: Direct comparison of MIC values should be done with caution as assay conditions can vary between studies.

Table 2: Cytotoxicity Data for Selected Anti-tubercular Compounds

Compound TypeCell LineAssayCC₅₀ (µM)Therapeutic Index (CC₅₀/MIC)Reference
General Anti-TB Agents A549, THP-1MTT, LDHVaries>10 is desirable[9]
Inhibitor Series THP-1, RAW264.7MTT>90% viability at 5x MICNot specified[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established MABA procedures.[14][15][16][17]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with 0.2% glycerol (B35011) and 10% ADC supplement

  • Test compounds dissolved in DMSO

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Compound Plating:

    • Add 200 µL of sterile water to all perimeter wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to all experimental wells.

    • Prepare a 2-fold serial dilution of your test compounds directly in the plate, starting from your highest desired concentration.

    • Include "no drug" (inoculum only) and "no bacteria" (broth only) controls.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Assay Development:

    • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[14]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing compound cytotoxicity in a mammalian cell line (e.g., A549 or THP-1).[10][18][19]

Materials:

  • Mammalian cell line (e.g., A549 human lung epithelial cells)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Sterile 96-well plates

  • DMSO (for solubilization)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing serial dilutions of your test compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Reading Results: Shake the plate for 15 minutes and read the absorbance at 490-570 nm. Calculate cell viability as a percentage relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.

Visualizations

Mtb_Respiratory_Chain cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_acceptor Terminal Acceptor cluster_atp Energy Production NADH NADH NDH2 NDH-2 NADH->NDH2 e- Succinate Succinate SDH SDH Succinate->SDH e- Menaquinone Menaquinone Pool (MK <=> MKH2) NDH2->Menaquinone SDH->Menaquinone Cyt_bcc_aa3 Cytochrome bcc:aa3 Supercomplex Menaquinone->Cyt_bcc_aa3 Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd O2 O₂ Cyt_bcc_aa3->O2 e- ATP_Synthase ATP Synthase Cyt_bcc_aa3->ATP_Synthase H+ Cyt_bd->O2 e- Cyt_bd->ATP_Synthase H+ H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP generates

Caption: The branched electron transport chain of Mycobacterium tuberculosis.

Drug_Discovery_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Advanced Characterization A Quinolone Scaffold Design & Synthesis C Primary Screen: Mtb-cyt-bd Oxidase Enzymatic Assay (IC₅₀) A->C B Virtual Screening & Docking (Optional) B->C D Secondary Screen: Whole-Cell Mtb Assay (MIC determination) C->D Hits E Cytotoxicity Assay (e.g., THP-1, HepG2) (CC₅₀ determination) D->E Potent Hits F SAR & Lead Optimization E->F Selective Hits (High TI) F->A Iterative Design G Mechanism of Action (e.g., Efflux, Permeability) F->G Lead Compound H In Vivo Efficacy & PK/PD Studies G->H

Caption: Experimental workflow for developing Mtb-cyt-bd oxidase inhibitors.

Troubleshooting_Logic Start Start: High Enzyme Activity (Low IC₅₀) Low Whole-Cell Activity (High MIC) Solubility Is the compound soluble in whole-cell assay medium? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No Permeability Does the compound permeate the Mtb cell wall? Perm_Yes Yes Permeability->Perm_Yes Yes Perm_No No Permeability->Perm_No No Efflux Is the compound an efflux pump substrate? Efflux_Yes Yes Efflux->Efflux_Yes Yes Efflux_No No Efflux->Efflux_No No Sol_Yes->Permeability ImproveSol Action: Improve Solubility (e.g., formulation, SAR) Sol_No->ImproveSol Perm_Yes->Efflux ImprovePerm Action: Improve Permeability (e.g., add lipophilicity, SAR) Perm_No->ImprovePerm BlockEfflux Action: Modify Scaffold to Avoid Efflux / Use EPI Efflux_Yes->BlockEfflux Other Consider other mechanisms: - Target engagement in cell - Compound instability Efflux_No->Other

Caption: Troubleshooting logic for potent enzyme inhibitors with weak cell activity.

References

Technical Support Center: Optimizing Dual Inhibitor Experiments with Mtb-cyt-bd Oxidase-IN-6 and Q203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing dual inhibitor experiments targeting Mycobacterium tuberculosis (Mtb) with Mtb-cyt-bd oxidase-IN-6 and Q203 (Telacebec).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a dual inhibitor approach with this compound and Q203?

A1: Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.[1] Q203, a clinical candidate, targets the QcrB subunit of the cytochrome bcc-aa₃ complex, inhibiting ATP synthesis.[2] However, Mtb can bypass this inhibition by utilizing the alternative cytochrome bd oxidase, rendering Q203 bacteriostatic rather than bactericidal. This compound is a potent inhibitor of the cytochrome bd oxidase. By simultaneously inhibiting both terminal oxidases, the bacterium's ability to produce ATP via oxidative phosphorylation is severely crippled, leading to a synergistic bactericidal effect.[3][4] This dual-inhibitor strategy is a promising approach to enhance the efficacy of treatment and combat drug-tolerant Mtb.

Q2: What are the known mechanisms of action for this compound and Q203?

A2:

  • Q203 (Telacebec): This imidazopyridine amide inhibits the QcrB subunit of the cytochrome bc1 complex (complex III) of the electron transport chain.[2] This blockage disrupts the electron flow, leading to a reduction in ATP synthesis.[2]

  • This compound: This inhibitor specifically targets the cytochrome bd oxidase, the alternative terminal oxidase in Mtb's respiratory chain.[5][6] By inhibiting this enzyme, the bypass mechanism that Mtb uses to survive Q203 treatment is blocked.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: Starting concentrations should be based on the known IC₅₀ and MIC values of the individual compounds. It is recommended to perform a dose-response curve for each inhibitor individually before proceeding to combination studies. Based on available data, you can start with concentrations around the MIC values and then explore a range of concentrations in a checkerboard assay to assess synergy.

Q4: How should I prepare and store stock solutions of this compound and Q203?

A4:

  • Q203 (Telacebec): Soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at ≤ -20°C, protected from light and moisture. Stock solutions in anhydrous, high-purity DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[3]

  • This compound: Information on the specific solubility and long-term storage of this compound is less publicly available. However, similar to other small molecule inhibitors, it is likely soluble in DMSO. It is recommended to prepare fresh stock solutions or store aliquots at -80°C. Always refer to the supplier's datasheet for specific instructions.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC values in dual-inhibitor assays.

  • Possible Cause 1: Compound Solubility and Precipitation.

    • Troubleshooting: Ensure that the stock solutions of both inhibitors are fully dissolved in DMSO before preparing dilutions. Visually inspect for any precipitation. Precipitates, even if not visible, can drastically alter the effective concentration. Vortex stock solutions before use. Consider the final DMSO concentration in your assay medium, as high concentrations can affect mycobacterial growth.

  • Possible Cause 2: Mtb Culture Inoculum Variability.

    • Troubleshooting: The density and homogeneity of the Mtb culture are critical for reproducible results. Ensure your bacterial suspension is well-mixed and standardized to the correct McFarland standard (e.g., 0.5) before inoculation. Clumping of Mtb is a common issue and can be minimized by vortexing with glass beads or passing the suspension through a syringe.

  • Possible Cause 3: Edge Effects in Microplates.

    • Troubleshooting: Evaporation from the outer wells of a microplate can concentrate the compounds and affect bacterial growth, leading to an "edge effect". To mitigate this, fill the outer wells with sterile water or media without bacteria to create a humidity barrier. Using plate sealers can also help minimize evaporation.[7]

Issue 2: Unexpected antagonism or lack of synergy observed.

  • Possible Cause 1: Incorrect Concentration Range.

    • Troubleshooting: Synergy is often concentration-dependent. Ensure that the checkerboard assay covers a wide enough range of concentrations for both inhibitors, spanning from well below to well above their individual MICs.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: One of the inhibitors might have off-target effects that counteract the action of the other.[7] Review the literature for any known off-target activities of the compounds. If possible, test the combination in a strain with a known resistance mutation to one of the targets to confirm on-target synergy.

  • Possible Cause 3: True Biological Antagonism.

    • Troubleshooting: In some biological contexts, two inhibitors can be genuinely antagonistic.[7] This could be due to one drug interfering with the uptake or binding of the other, or the inhibition of one pathway leading to the upregulation of a compensatory mechanism that is not susceptible to the second inhibitor.[7]

Issue 3: High background or low signal in ATP quantification assays.

  • Possible Cause 1: Inefficient Cell Lysis.

    • Troubleshooting: Mycobacterium tuberculosis has a thick, waxy cell wall that can be difficult to lyse, leading to incomplete ATP release. Ensure your lysis method is robust. Mechanical lysis methods like bead beating are often more effective than chemical lysis alone for mycobacteria.[8]

  • Possible Cause 2: ATP Degradation.

    • Troubleshooting: ATP is a labile molecule. Work quickly and keep samples on ice to minimize degradation by ATPases.

  • Possible Cause 3: Reagent Interference.

    • Troubleshooting: Components of the culture medium or the inhibitors themselves may interfere with the luciferase-luciferin reaction. Run appropriate controls, including medium-only and drug-only wells, to assess for any background signal or quenching.

Issue 4: Low Oxygen Consumption Rate (OCR) or poor response to inhibitors in Seahorse XF assays.

  • Possible Cause 1: Suboptimal Cell Seeding Density.

    • Troubleshooting: The number of cells per well is critical for a robust OCR signal. Optimize the cell seeding density for your specific Mtb strain and growth conditions. Too few cells will result in a low signal, while too many can lead to rapid nutrient depletion and cell death.

  • Possible Cause 2: Poor Cell Adherence.

    • Troubleshooting: Ensure proper coating of the Seahorse microplates (e.g., with Cell-Tak) to promote uniform adherence of the mycobacteria. Uneven cell layers will lead to high well-to-well variability.

  • Possible Cause 3: Incorrect Inhibitor Concentrations or Injection Timing.

    • Troubleshooting: Optimize the concentrations of the inhibitors and the timing of their injection. The response to inhibitors can be time-dependent. Perform a dose-response and time-course experiment for each inhibitor individually before combining them.

Data Presentation

Table 1: In Vitro Activity of this compound and Q203 against M. tuberculosis

CompoundTargetIC₅₀ (μM)MIC (μM)
This compound Cytochrome bd oxidase0.35[5][6]4[5][6]
Q203 (Telacebec) Cytochrome bc1 complex (QcrB)~0.0027 (in broth)[]~0.0025[2]

Table 2: Representative Synergy Data for Q203 with a Cytochrome bd Oxidase Inhibitor (Aurachin D) against M. smegmatis

Inhibitor CombinationFold Decrease in MIC of Q203
Q203 + Aurachin D >20[4]

Experimental Protocols

Protocol 1: Determination of Synergy using Checkerboard Assay

This protocol outlines the determination of the fractional inhibitory concentration (FIC) index to assess the synergistic effect of this compound and Q203.

Materials:

  • This compound and Q203 stock solutions in DMSO

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • 96-well microplates

  • Resazurin (B115843) solution (0.02% in sterile water)

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations. Serially dilute this compound horizontally and Q203 vertically. The concentration range should typically span from 4x to 1/16x the MIC of each drug.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the culture to a McFarland standard of 0.5 and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Inoculation: Add the prepared bacterial inoculum to each well of the drug-diluted plate. Include control wells for each drug alone, a growth control (no drug), and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Readout: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC of each drug in combination is determined as the lowest concentration that inhibits growth. The Fractional Inhibitory Concentration (FIC) is calculated for each drug as: FIC = (MIC of drug in combination) / (MIC of drug alone). The FIC Index (FICI) is the sum of the FICs for both drugs.

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol describes the measurement of Mtb's OCR in response to the dual inhibitors.

Materials:

  • Seahorse XF96 or similar instrument

  • Seahorse XF cell culture microplates

  • Cell-Tak solution

  • This compound and Q203

  • Seahorse XF Base Medium supplemented with appropriate nutrients (e.g., glucose, glycerol)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Plate Coating: Coat the Seahorse XF plates with Cell-Tak according to the manufacturer's instructions to ensure Mtb adherence.

  • Cell Seeding: Prepare a single-cell suspension of Mtb and seed the coated plates at an optimized density.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium.

  • Inhibitor Injection: Load the inhibitor solutions (this compound, Q203, and controls like oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.

  • Seahorse Assay: Calibrate the instrument and then run the assay. A typical protocol involves measuring the basal OCR, followed by sequential injections of Q203, this compound, and other modulators.

  • Data Analysis: Analyze the OCR data to determine the effect of each inhibitor and their combination on basal respiration, ATP-linked respiration, and maximal respiratory capacity. A synergistic effect would be observed as a greater reduction in OCR with the combination than with either drug alone.

Protocol 3: Quantification of Intracellular ATP Levels

This protocol details the measurement of ATP levels in Mtb treated with the dual inhibitors.

Materials:

  • This compound and Q203

  • Mtb culture

  • BacTiter-Glo™ Microbial Cell Viability Assay kit or similar

  • Luminometer

  • Bead beater and sterile glass beads

Procedure:

  • Drug Treatment: Treat mid-log phase Mtb cultures with this compound, Q203, their combination, or a vehicle control (DMSO) for a defined period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in a suitable buffer. Lyse the cells using a bead beater to ensure efficient release of intracellular ATP.

  • ATP Measurement: Follow the manufacturer's protocol for the ATP assay kit. Typically, this involves adding the luciferase-luciferin reagent to the cell lysate and measuring the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (e.g., by measuring OD₆₀₀ before lysis or by plating for CFU). Compare the ATP levels in the treated samples to the untreated control. A synergistic effect would be indicated by a more profound depletion of ATP in the combination-treated sample.

Mandatory Visualizations

Mtb_Respiratory_Chain_Inhibition cluster_ETC Mtb Electron Transport Chain cluster_Inhibitors Inhibitors Menaquinone Menaquinol (MQH2) Complex_III Cytochrome bcc-aa3 (Complex III-IV) Menaquinone->Complex_III Cyt_bd Cytochrome bd oxidase Menaquinone->Cyt_bd Oxygen O2 Complex_III->Oxygen Proton_Gradient Proton Motive Force Complex_III->Proton_Gradient Cyt_bd->Oxygen Cyt_bd->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Q203 Q203 (Telacebec) Q203->Complex_III Inhibits IN6 Mtb-cyt-bd oxidase-IN-6 IN6->Cyt_bd Inhibits Experimental_Workflow start Start: Prepare Mtb Culture & Inhibitor Stocks checkerboard Checkerboard Assay (Synergy Assessment) start->checkerboard ocr Seahorse XF OCR Assay (Respiration Analysis) start->ocr atp Intracellular ATP Assay (Energy Level Analysis) start->atp data_analysis Data Analysis (FICI, OCR, ATP levels) checkerboard->data_analysis ocr->data_analysis atp->data_analysis conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect data_analysis->conclusion Troubleshooting_Logic issue Unexpected Result (e.g., Antagonism, High Variability) check_solubility Verify Compound Solubility & Stability issue->check_solubility check_culture Assess Mtb Culture Homogeneity & Density issue->check_culture check_assay_params Review Assay Parameters (Concentrations, Incubation) issue->check_assay_params check_controls Examine Positive & Negative Controls check_solubility->check_controls check_culture->check_controls check_assay_params->check_controls optimize Re-optimize Assay (e.g., Cell Density, Drug Conc.) check_controls->optimize retest Repeat Experiment optimize->retest

References

Technical Support Center: Development of Mtb Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the development of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for targeting cytochrome bd oxidase in Mtb?

A1: Cytochrome bd oxidase is one of two terminal oxidases in the Mtb electron transport chain, the other being the cytochrome bcc-aa3 supercomplex. While the bcc-aa3 complex is the primary oxidase under optimal growth conditions, the bd oxidase is crucial for bacterial survival under stressful conditions encountered within the host, such as hypoxia and acidic pH.[1] Furthermore, cytochrome bd oxidase is absent in eukaryotes, making it a selective target for antibacterial drug development.[2]

Q2: Why do inhibitors of cytochrome bd oxidase often show weak whole-cell activity when used alone?

A2: The functional redundancy of the two terminal oxidases in Mtb is a key reason for the modest efficacy of standalone cytochrome bd oxidase inhibitors.[2][3] When the bd oxidase is inhibited, Mtb can often compensate by utilizing the bcc-aa3 supercomplex for respiration, thus maintaining ATP production and survival.[3] This has led to the strategy of co-targeting both terminal oxidases for a synergistic or synthetic lethal effect.[3][4]

Q3: What is the significance of the recently solved cryo-EM structure of Mtb cytochrome bd oxidase?

A3: The availability of the high-resolution cryo-EM structure (PDB ID: 7NKZ) has been a major advancement for the field.[2][5][6][7] It provides detailed insights into the enzyme's unique structural framework, including the menaquinone binding site and a unique disulfide bond in the Q-loop domain.[6][7][8] This structural information is invaluable for the rational design and optimization of potent and specific inhibitors.[5][7]

Q4: Under what in vitro conditions is the activity of cytochrome bd oxidase most critical for Mtb?

A4: The cytochrome bd oxidase is particularly important for Mtb respiration under acidic conditions.[1] Studies have shown that the cytochrome bcc-aa3 complex is preferentially inhibited at low pH, making the bacterium more reliant on the bd oxidase for survival.[1] Therefore, incorporating acidic pH conditions in your in vitro assays may better reflect the physiological stress encountered by Mtb in the host and can reveal the potent effects of bd oxidase inhibitors.

Troubleshooting Guides

Assay Development and Screening

Q5: My primary screen for bd oxidase inhibitors is yielding a high number of false positives. What could be the cause and how can I mitigate this?

A5: High false-positive rates can arise from several factors:

  • Off-target effects: Compounds may be inhibiting other components of the respiratory chain or have other cytotoxic effects.

  • Assay interference: Some compounds can interfere with the assay readout itself (e.g., auto-fluorescence, quenching).

  • Lack of specificity in the assay system: Using whole-cell screens without appropriate controls can lead to the identification of compounds with broad antibacterial activity rather than specific bd oxidase inhibitors.

Troubleshooting Steps:

  • Implement a counterscreen: Use an Mtb strain lacking the cytochrome bd oxidase (ΔcydA mutant) to distinguish between specific inhibitors and compounds with off-target effects. True bd oxidase inhibitors should show significantly reduced activity against the knockout strain.

  • Use a cell-free assay: Employ inverted membrane vesicles (IMVs) containing overexpressed cytochrome bd oxidase to screen for direct inhibition of the enzyme.[9][10] This minimizes off-target effects seen in whole-cell assays.

  • Vary the electron donor: In cell-free assays, using different electron donors can help to pinpoint the site of inhibition.

Q6: I am having difficulty expressing and purifying functional Mtb cytochrome bd oxidase for my biochemical assays. What are some common challenges and solutions?

A6: Heterologous expression of membrane proteins like cytochrome bd oxidase can be challenging.

  • Low expression levels: The protein may not be expressed at high enough levels for purification.

  • Misfolding and aggregation: Improper folding can lead to non-functional protein and inclusion bodies.

  • Instability during purification: The detergent used for solubilization can affect the stability and activity of the enzyme.

Troubleshooting Steps:

  • Optimize expression host: While E. coli is commonly used, other hosts like Mycobacterium smegmatis might be more suitable for expressing functional mycobacterial proteins.

  • Co-expression of subunits: Ensure that both CydA and CydB subunits are co-expressed for proper assembly of the complex.[11]

  • Screen detergents: Test a panel of detergents for their ability to solubilize the enzyme while maintaining its activity.

  • Affinity tags: Incorporate affinity tags (e.g., His-tag) on one of the subunits to facilitate purification.

Interpreting Results

Q7: My compound shows potent inhibition in a biochemical assay with purified enzyme, but weak activity in a whole-cell assay. How can I investigate this discrepancy?

A7: This is a common challenge in drug development and can be attributed to several factors:

  • Poor cell permeability: The thick, lipid-rich cell wall of Mtb is a formidable barrier to many small molecules.[12][13]

  • Efflux pumps: The compound may be actively transported out of the bacterium by efflux pumps.[13]

  • Metabolic inactivation: The compound could be metabolized into an inactive form by the bacterium or the host cell in co-culture experiments.

Troubleshooting Steps:

  • Assess cell permeability: Use biophysical methods or cellular accumulation assays to determine if your compound is reaching its intracellular target.

  • Use efflux pump inhibitors: Test the activity of your compound in the presence of known efflux pump inhibitors (e.g., verapamil, reserpine) to see if its potency increases.

  • Structure-Activity Relationship (SAR) studies: Modify the chemical structure of your compound to improve its physicochemical properties for better cell penetration.

  • Metabolite identification studies: Use techniques like mass spectrometry to determine if your compound is being modified by the bacteria.

Q8: I am observing a synergistic effect when combining my bd oxidase inhibitor with a bcc-aa3 inhibitor, but the effect is not as strong as I expected. How can I optimize the experimental conditions?

A8: The degree of synergy can be influenced by the experimental setup.

  • Sub-optimal concentrations: The concentrations of the individual inhibitors may not be in the ideal range to observe the maximal synergistic effect.

  • Assay conditions: The growth medium, oxygen tension, and pH can all influence the metabolic state of the bacteria and their reliance on each terminal oxidase.

  • Timing of drug addition: The timing and sequence of adding the inhibitors might play a role.

Troubleshooting Steps:

  • Checkerboard assay: Perform a checkerboard titration with a range of concentrations for both inhibitors to determine the optimal synergistic concentrations and calculate the Fractional Inhibitory Concentration (FIC) index.

  • Vary oxygen levels: Test the drug combination under both aerobic and hypoxic conditions to mimic the different microenvironments Mtb encounters in the host.

  • Adjust pH: Since the bd oxidase is more critical at acidic pH, testing the combination in a low pH medium may enhance the observed synergy.[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected Cytochrome bd Oxidase Inhibitors

CompoundTargetIC50 (µM) - AerobicIC50 (µM) - O2-limitedReference
CK-2-63 Mtb cyt bd3.70Not Reported[14]
MTD-403 Mtb cyt bd0.27Not Reported[14]
Aurachin D Pan-ETC inhibitor (with preference for cyt bd)Not ReportedNot Reported[11]

Table 2: Kinetic Parameters of Mtb Cytochrome bd Oxidase

SubstrateApparent Km (µM)Specific Catalytic Activity (µmol·min⁻¹·mg⁻¹)Reference
Ubiquinol-1 (Q1H2) 51.55 ± 8.95.26 ± 0.52[11][14]
Ubiquinol-2 (Q2H2) 65.21 ± 15.318.65 ± 2.5[11][14]

Key Experimental Protocols

Protocol 1: Oxygen Consumption Rate (OCR) Assay using Inverted Membrane Vesicles (IMVs)

This protocol is adapted from methodologies described in the literature for measuring the specific activity of cytochrome bd oxidase.[9][10]

Objective: To measure the rate of oxygen consumption by Mtb cytochrome bd oxidase in a cell-free system and to determine the inhibitory effect of test compounds.

Materials:

  • IMVs prepared from an Mtb strain overexpressing cytochrome bd oxidase.

  • IMVs from a ΔcydA strain as a negative control.

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 5 mM MgCl2).

  • NADH or other suitable electron donor.

  • Test compounds dissolved in DMSO.

  • A bcc-aa3 inhibitor (e.g., Q203 or TB47) to ensure all measured respiration is through the bd oxidase.[9]

  • Oxygen sensor system (e.g., Seahorse XF Analyzer, Clark-type electrode).

Procedure:

  • Prepare IMVs from the respective Mtb strains.

  • Determine the total protein concentration of the IMV preparations.

  • Add a standardized amount of IMVs to the wells of the microplate or the chamber of the oxygen electrode containing pre-warmed assay buffer.

  • Add the bcc-aa3 inhibitor at a concentration known to fully inhibit its activity.

  • Add the test compound at various concentrations (or DMSO for control).

  • Initiate the reaction by adding the electron donor (e.g., NADH).

  • Measure the rate of oxygen consumption over time.

  • Calculate the specific activity and the percentage of inhibition for each compound concentration.

Protocol 2: Whole-Cell ATP Depletion Assay

This protocol is designed to assess the impact of inhibitors on the overall energy metabolism of Mtb.[15]

Objective: To determine if treatment with a cytochrome bd oxidase inhibitor (alone or in combination) leads to a depletion of intracellular ATP levels in Mtb.

Materials:

  • Mid-log phase culture of Mtb H37Rv.

  • Assay medium (e.g., 7H9 broth).

  • Test compounds.

  • A bcc-aa3 inhibitor (e.g., Q203).

  • ATP quantification kit (e.g., BacTiter-Glo™).

  • Luminometer.

Procedure:

  • Grow Mtb H37Rv to mid-log phase.

  • Wash and resuspend the cells in fresh assay medium to a standardized cell density.

  • Aliquot the cell suspension into a 96-well plate.

  • Add the test compound, the bcc-aa3 inhibitor, or the combination at desired concentrations. Include a DMSO control.

  • Incubate the plate under appropriate conditions (e.g., 37°C, with or without shaking, for a defined period).

  • At the end of the incubation period, add the ATP quantification reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Express the results as a percentage of the ATP level in the DMSO-treated control cells.

Visualizations

experimental_workflow cluster_screening Compound Screening Cascade cluster_moa Mechanism of Action Studies primary_screen Primary Screen (e.g., Whole-Cell Growth Inhibition) biochemical_assay Biochemical Assay (IMV Oxygen Consumption) primary_screen->biochemical_assay Initial Hits counterscreen Counterscreen (ΔcydA Mutant Strain) biochemical_assay->counterscreen Biochemically Active Hits hit_validation Hit Validation counterscreen->hit_validation Specific Hits atp_depletion Whole-Cell ATP Depletion Assay hit_validation->atp_depletion synergy_testing Synergy Testing (with bcc-aa3/ATP synthase inhibitors) hit_validation->synergy_testing target_engagement Target Engagement Assays atp_depletion->target_engagement synergy_testing->target_engagement lead_optimization Lead Optimization target_engagement->lead_optimization

Caption: A typical experimental workflow for the discovery and validation of Mtb cytochrome bd oxidase inhibitors.

signaling_pathway NADH NADH Menaquinol Menaquinol Pool (MQH2) NADH->Menaquinol e- bcc_aa3 Cytochrome bcc-aa3 Supercomplex Menaquinol->bcc_aa3 e- bd_oxidase Cytochrome bd Oxidase Menaquinol->bd_oxidase e- O2 O2 H2O H2O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP bcc_aa3->O2 e- bcc_aa3->ATP_Synthase H+ gradient bd_oxidase->O2 e- bd_oxidase->ATP_Synthase H+ gradient

Caption: The branched electron transport chain of Mycobacterium tuberculosis, highlighting the two terminal oxidases.

References

Validation & Comparative

A Comparative Guide: Mtb-cyt-bd Oxidase-IN-6 vs. Q203 for Combating Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This guide provides a detailed comparison of two promising therapeutic agents, Q203 (Telacebec) and Mtb-cyt-bd oxidase-IN-6, which target the bacterium's respiratory chain—a critical pathway for its survival and pathogenesis. While Q203 is a clinical-stage drug candidate, this compound represents a novel class of inhibitors with significant therapeutic potential, particularly in combination regimens.

Mechanism of Action: A Two-Pronged Attack on Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase. This redundancy allows the bacterium to maintain energy production even when one of the oxidases is inhibited.

Q203 (Telacebec) is a potent inhibitor of the cytochrome bcc complex (also known as complex III) of the main respiratory branch. Specifically, it targets the QcrB subunit of this complex, leading to a halt in ATP synthesis and subsequent bacteriostatic activity against both drug-susceptible and drug-resistant Mtb strains.[1] However, Mtb can bypass this inhibition by shunting electrons through the alternative cytochrome bd oxidase pathway, thus limiting the bactericidal efficacy of Q203 when used as a monotherapy.[1]

This compound belongs to a class of compounds that inhibit the alternative terminal oxidase, cytochrome bd. By blocking this escape route, these inhibitors can prevent the metabolic adaptation of Mtb in response to cytochrome bcc inhibition. While inhibitors of cytochrome bd oxidase alone may have modest effects on Mtb growth, their true potential lies in their synergistic action with cytochrome bcc inhibitors like Q203.[2] The dual inhibition of both terminal oxidases leads to a complete shutdown of respiratory function, resulting in a potent bactericidal effect against Mtb.[2][3]

cluster_etc Mtb Electron Transport Chain cluster_inhibitors Inhibitor Action Menaquinol Menaquinol Pool Complex_III Cytochrome bcc (Complex III) Menaquinol->Complex_III Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd Complex_IV Cytochrome aa₃ (Complex IV) Complex_III->Complex_IV Proton_Motive_Force Proton Motive Force Complex_III->Proton_Motive_Force O2 O₂ Complex_IV->O2 Complex_IV->Proton_Motive_Force Cyt_bd->O2 Cyt_bd->Proton_Motive_Force ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->Complex_III Inhibits Cyt_bd_Inhibitor Mtb-cyt-bd oxidase-IN-6 Cyt_bd_Inhibitor->Cyt_bd Inhibits cluster_workflow MIC Determination Workflow start Prepare serial dilutions of test compounds in a 96-well plate. inoculate Inoculate wells with a standardized Mtb suspension. start->inoculate incubate Incubate plates at 37°C. inoculate->incubate add_reagent Add Alamar Blue and re-incubate. incubate->add_reagent read_results Read results visually (color change) or fluorometrically. add_reagent->read_results determine_mic MIC is the lowest concentration that prevents a color change from blue to pink. read_results->determine_mic

References

Synergistic Potential of Mtb-cyt-bd Oxidase-IN-6 in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A promising avenue in the fight against tuberculosis (TB) lies in targeting the respiratory chain of Mycobacterium tuberculosis (Mtb). The Mtb-cyt-bd oxidase, a key enzyme in this pathway, has emerged as a significant drug target. Mtb-cyt-bd oxidase-IN-6, an analogue of aurachin D, is a potent inhibitor of this enzyme. This guide explores the synergistic effects of this compound with other anti-TB drugs, providing a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Mtb-cyt-bd Oxidase Inhibition

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bc1:aa3 complex is the primary driver of respiration under normal conditions, the cytochrome bd oxidase becomes crucial for the bacterium's survival under stressful conditions such as hypoxia and acidic environments, often encountered within the host.

This compound, a 6-fluoro-substituted aurachin D analogue, demonstrates significant inhibitory activity against the Mtb cytochrome bd oxidase. By blocking this alternative respiratory pathway, this compound has the potential to act synergistically with other TB drugs that target different components of the bacterium's metabolism, particularly the primary respiratory pathway.

Synergistic Effects with Other TB Drugs

The primary therapeutic strategy involving Mtb-cyt-bd oxidase inhibitors is a "dual blockade" of the electron transport chain. This approach aims to simultaneously inhibit both terminal oxidases, leading to a more profound and rapid bactericidal effect than targeting either one alone.

Combination with Cytochrome bc1:aa3 Inhibitors (e.g., Q203/Telacebec)

Q203 (Telacebec) is a clinical-stage drug that targets the QcrB subunit of the cytochrome bc1 complex. While potent, its efficacy can be limited by the bacterium's ability to utilize the cytochrome bd oxidase as a bypass. Inhibition of the cytochrome bd oxidase is therefore expected to potentiate the action of Q203.

While specific quantitative synergy data for this compound with Q203 is not yet available in published literature, studies on its parent compound, aurachin D, have demonstrated a significant enhancement of Q203's bactericidal activity. The addition of aurachin D to Mtb cultures treated with Q203 leads to a more substantial reduction in bacterial viability compared to Q203 alone[1][2]. This suggests a strong synergistic relationship.

Combination with ATP Synthase Inhibitors (e.g., Bedaquiline)

Bedaquiline, a diarylquinoline, is a cornerstone of modern multi-drug resistant TB (MDR-TB) treatment and functions by inhibiting the F1Fo-ATP synthase. The inhibition of ATP synthesis creates a "back-pressure" on the electron transport chain. Mtb can alleviate this pressure by upregulating the non-proton-pumping cytochrome bd oxidase. Therefore, co-administration of a cytochrome bd oxidase inhibitor is predicted to enhance the efficacy of bedaquiline.

Currently, there is no published quantitative data on the synergistic effects of this compound or other aurachin D analogues with bedaquiline. However, the known mechanisms of action of both drug classes strongly support the potential for a synergistic interaction.

Quantitative Data on Synergistic Effects

As of the latest literature review, specific Fractional Inhibitory Concentration (FIC) indices for this compound in combination with other TB drugs have not been published. The following table summarizes the available in vitro activity data for this compound and related compounds.

CompoundTargetIC50 (Mtb cyt-bd oxidase)MIC (Mtb H37Rv)Reference
This compound (analogue 1g)Cytochrome bd oxidaseNot Reported4-8 µM[3]
Aurachin D (parent compound)Cytochrome bd oxidase~400 nM>25 µg/mL[1][2]
Q203 (Telacebec)Cytochrome bc1:aa3Not Applicable2.5 nM[4]
BedaquilineF1Fo-ATP synthaseNot Applicable0.0625 µg/mL[5]

Note: The MIC for aurachin D can vary depending on the assay conditions.

Experimental Protocols

The synergistic effects of drug combinations are typically quantified using a checkerboard assay to determine the FIC index.

Checkerboard Assay using Resazurin (B115843) Microtiter Assay (REMA)

This method is commonly used to assess drug synergy against M. tuberculosis.

1. Preparation of Reagents and Media:

  • 7H9-S Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Solutions: Prepare stock solutions of this compound and the companion drug (e.g., Q203, bedaquiline) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Inoculum: Culture M. tuberculosis H37Rv in 7H9-S medium to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20 in fresh medium.

  • Resazurin Solution: Prepare a 0.02% w/v solution of resazurin sodium salt in sterile distilled water and protect from light.

2. Assay Procedure:

  • In a 96-well microtiter plate, serially dilute this compound horizontally and the companion drug vertically in 7H9-S medium. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include control wells with each drug alone, as well as a drug-free growth control.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents this color change.

3. Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and the experimental workflow for assessing synergy.

Synergy_Mechanism Menaquinol Menaquinol Pool bc1_aa3 Cytochrome bc1:aa3 Menaquinol->bc1_aa3 bd_oxidase Cytochrome bd Oxidase Menaquinol->bd_oxidase Proton_Motive_Force Proton-Motive Force bc1_aa3->Proton_Motive_Force bd_oxidase->Proton_Motive_Force ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 (Telacebec) Q203->bc1_aa3 Inhibits IN6 This compound IN6->bd_oxidase Inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits

Caption: Mechanism of action of respiratory chain inhibitors in M. tuberculosis.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Media Prepare 7H9-S Media Dilution Serial Dilution in 96-well plate Media->Dilution Drugs Prepare Drug Solutions Drugs->Dilution Inoculum Prepare Mtb Inoculum Add_Inoculum Add Mtb Inoculum Inoculum->Add_Inoculum Dilution->Add_Inoculum Incubate Incubate at 37°C for 7 days Add_Inoculum->Incubate Add_Resazurin Add Resazurin Incubate->Add_Resazurin Incubate_Read Incubate and Read Color Change Add_Resazurin->Incubate_Read Calculate_FIC Calculate FIC Index Incubate_Read->Calculate_FIC

Caption: Workflow for the checkerboard assay to determine drug synergy.

Conclusion

The dual inhibition of both terminal oxidases in the M. tuberculosis electron transport chain presents a compelling strategy for the development of novel, potent, and rapidly acting anti-TB drug regimens. While direct quantitative data for the synergistic effects of this compound with other TB drugs is still forthcoming, the available evidence from related compounds strongly supports its potential as a valuable component in combination therapy. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic interactions and clinical potential of this promising compound.

References

On-Target Activity of Mtb-cyt-bd Oxidase-IN-6 in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The on-target activity of this compound is evaluated against other known inhibitors of the same target, supported by experimental data and detailed protocols. This document is intended to aid researchers in the selection and application of chemical tools for studying Mtb bioenergetics and for the development of novel anti-tubercular agents.

Introduction to Mtb Cytochrome bd Oxidase

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis.[1][2][3] This respiratory chain terminates with two distinct oxidases: the primary cytochrome bcc-aa3 supercomplex and the alternative cytochrome bd (cyt-bd) oxidase.[1][2][3] While the cytochrome bcc-aa3 is the primary driver of proton-motive force for ATP synthesis under optimal growth conditions, the cyt-bd oxidase is essential for Mtb's survival under stressful conditions such as hypoxia and nitrosative stress, often encountered within the host.[4][5] The cyt-bd oxidase is absent in eukaryotes, making it an attractive target for the development of selective anti-tubercular drugs.[3]

Inhibition of cyt-bd oxidase alone is generally bacteriostatic. However, its true therapeutic potential is realized in combination with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203), leading to a synergistic bactericidal effect against both replicating and non-replicating Mtb.[6] This dual targeting of the terminal oxidases effectively shuts down aerobic respiration, leading to rapid ATP depletion and cell death.

This compound is an analog of Aurachin D and has been identified as a potent inhibitor of Mtb cyt-bd oxidase.[7] This guide compares its activity with other well-characterized inhibitors of this enzyme.

Comparative Analysis of Mtb-cyt-bd Oxidase Inhibitors

The following tables summarize the in vitro potency of this compound and its main comparators. It is important to note that the data presented are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

InhibitorTargetIC50 (µM)Mtb H37Rv MIC (µM)Reference
This compound Mtb cyt-bd oxidase0.354[7]
Aurachin DMtb cyt-bd oxidaseNot reported in direct assay>128[8]
CK-2-63Mtb cyt-bd oxidase3.70 (aerobic)3.70[8][9]
ND-011992Mtb cyt-bd oxidaseNot reported in direct assay>100 (alone)[6][10]

Note: The inhibitory activities of these compounds are often evaluated in the context of combination with cytochrome bcc-aa3 inhibitors, which significantly enhances their whole-cell potency.

On-Target Validation: Experimental Approaches

The on-target activity of cyt-bd oxidase inhibitors in Mtb is primarily validated through two key functional assays: measurement of whole-cell oxygen consumption rate (OCR) and determination of intracellular ATP levels.

Whole-Cell Oxygen Consumption Rate (OCR) Assay

This assay directly measures the impact of inhibitors on mycobacterial respiration. In the context of cyt-bd oxidase inhibitors, this is typically performed in the presence of a cytochrome bcc-aa3 inhibitor (e.g., Q203) to isolate the respiratory activity dependent on cyt-bd oxidase. A potent and specific cyt-bd oxidase inhibitor will block the remaining oxygen consumption in Q203-treated Mtb.

Intracellular ATP Depletion Assay

This assay assesses the downstream consequences of respiratory inhibition. By blocking the ETC, ATP synthesis via oxidative phosphorylation is halted, leading to a rapid decline in intracellular ATP levels. This is a strong indicator of on-target engagement of respiratory chain components.

Experimental Protocols

Mtb Cytochrome bd Oxidase Inhibition Assay (Inverted Membrane Vesicles)

This protocol is adapted from methodologies used for characterizing inhibitors of Mtb cyt-bd oxidase.[11]

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Grow M. smegmatis or an E. coli expression strain carrying the Mtb cydABDC operon to mid-log phase.

    • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM MOPS, 100 mM NaCl, 5% glycerol, pH 7.5) with protease inhibitors.

    • Lyse cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Pellet the IMVs by ultracentrifugation.

    • Resuspend the IMV pellet in a suitable buffer and determine protein concentration.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system.

    • To the reaction chamber containing assay buffer (e.g., 50 mM MOPS, 100 mM NaCl, pH 7.5) at a constant temperature (e.g., 30°C), add a defined amount of IMVs.

    • Add the electron donor, such as NADH or a menaquinol (B15198786) analog (e.g., menaquinol-1).

    • Record the basal rate of oxygen consumption.

    • Add varying concentrations of the test inhibitor (e.g., this compound) and record the inhibited rate of oxygen consumption.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Mtb Whole-Cell Oxygen Consumption Rate (OCR) Assay

This protocol is a generalized procedure based on published methods.[6][12]

  • Bacterial Culture Preparation:

    • Grow Mtb H37Rv to mid-log phase in a suitable liquid medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

    • Wash the cells with PBS containing Tween 80 to remove clumps.

    • Resuspend the cells in the assay medium (e.g., 7H9 without ADC) and adjust the optical density to a defined value.

  • Assay Procedure:

    • Dispense the bacterial suspension into a 96-well plate suitable for OCR measurements (e.g., Seahorse XF plate).

    • Add the cytochrome bcc-aa3 inhibitor (e.g., Q203) to the designated wells to block the primary respiratory pathway.

    • Add the cyt-bd oxidase inhibitor (e.g., this compound) at various concentrations.

    • Measure the oxygen consumption rate over time using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) or a plate-based fluorescence oxygen sensor.

    • Analyze the data to determine the effect of the inhibitor on cyt-bd oxidase-dependent respiration.

Mtb Intracellular ATP Measurement Assay

This protocol is based on commercially available luciferin/luciferase-based ATP detection kits.

  • Bacterial Culture and Treatment:

    • Grow Mtb H37Rv as described for the OCR assay.

    • Aliquot the bacterial culture into a 96-well plate.

    • Treat the cells with the test inhibitor(s) at desired concentrations and for a specified duration. Include a cytochrome bcc-aa3 inhibitor in combination to assess the synergistic effect on ATP depletion.

  • ATP Extraction and Detection:

    • Add a bacterial cell lysis reagent to each well to release intracellular ATP.

    • Add the luciferin/luciferase reagent, which will produce a luminescent signal in the presence of ATP.

    • Measure the luminescence using a plate reader.

    • Correlate the luminescence signal to ATP concentration using a standard curve generated with known ATP concentrations.

    • Calculate the percentage of ATP depletion relative to untreated control cells.

Visualizations

Mtb Electron Transport Chain and Inhibitor Targets

Mtb_ETC cluster_donors Electron Donors cluster_chain Electron Transport Chain cluster_atp ATP Synthesis NADH NADH NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH MQ Menaquinone Pool (MK) NDH2->MQ SDH->MQ MQH2 Menaquinol Pool (MKH2) MQ->MQH2 Reduction bcc_aa3 Cytochrome bcc-aa3 Supercomplex MQH2->bcc_aa3 Oxidation cyt_bd Cytochrome bd Oxidase MQH2->cyt_bd Oxidation O2_1 O2 bcc_aa3->O2_1 H_out H+ (out) bcc_aa3->H_out H+ pumping O2_2 O2 cyt_bd->O2_2 H2O_1 H2O O2_1->H2O_1 H2O_2 H2O O2_2->H2O_2 ATP_Synthase ATP Synthase H_out->ATP_Synthase H_in H+ (in) ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->bcc_aa3 Inhibits Mtb_cyt_bd_IN_6 Mtb-cyt-bd-IN-6 Mtb_cyt_bd_IN_6->cyt_bd Inhibits Validation_Workflow start Start with Putative cyt-bd Oxidase Inhibitor biochem_assay Biochemical Assay: Inhibition of cyt-bd Oxidase in Inverted Membrane Vesicles start->biochem_assay whole_cell_ocr Whole-Cell Assay 1: Oxygen Consumption Rate (OCR) in Mtb (+ Q203) biochem_assay->whole_cell_ocr atp_depletion Whole-Cell Assay 2: Intracellular ATP Depletion in Mtb (+ Q203) whole_cell_ocr->atp_depletion data_analysis Data Analysis: Determine IC50 (biochemical) and cellular potency atp_depletion->data_analysis confirmation Confirmation of On-Target Activity data_analysis->confirmation

References

A Comparative Analysis of Inhibitor Scaffolds Targeting Mtb-cyt-bd Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of promising inhibitor scaffolds against Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, a critical enzyme for the pathogen's survival and a promising target for novel anti-tuberculosis therapies. This analysis is supported by experimental data on inhibitory potency, whole-cell efficacy, and cytotoxicity.

The rise of multidrug-resistant tuberculosis necessitates the exploration of new therapeutic targets. The Mtb respiratory chain, with its unique components absent in humans, presents a wealth of opportunities. Cytochrome bd oxidase is one such target, a terminal oxidase that enables Mtb to sustain respiration and energy production, particularly under the hypoxic conditions encountered within the host. Inhibition of this enzyme, especially in combination with drugs targeting the primary cytochrome bcc-aa3 oxidase, is a promising strategy to effectively eliminate persistent Mtb. This guide focuses on a comparative analysis of three prominent chemical scaffolds identified as inhibitors of Mtb-cyt-bd oxidase: 2-aryl-quinolones, N-phenethyl-quinazolines, and benzothiazole (B30560) amides.

Quantitative Comparison of Inhibitor Scaffolds

The following table summarizes the available quantitative data for representative compounds from each scaffold, providing a basis for their comparative evaluation.

Scaffold ClassRepresentative CompoundTarget-based Activity (IC50)Whole-Cell Activity (MIC) against M. tuberculosis H37RvCytotoxicity (IC50) against mammalian cells
2-Aryl-quinolone CK-2-633 nM (against purified Mtb cyt-bd)[1]3.70 µM (aerobic)[2][3]Not Reported
MTD-403Not Reported0.27 µM (aerobic)[2][3]Not Reported
N-Phenethyl-quinazoline Compound 12aIC50 in ATP depletion assay (with 100 nM Q203): <0.2 µM[4]Not ReportedNot Reported
Compound 19aIC50 in ATP depletion assay (with 100 nM Q203): <0.2 µM[4]Not ReportedNot Reported
Benzothiazole Amide CRS400393Not Reported≤ 0.12 µg/mL (≤ 0.27 µM)[5]Not Reported

Visualizing the Landscape of Mtb Respiration and Inhibitor Action

To better understand the context of these inhibitors, the following diagrams illustrate the Mtb respiratory chain, a general workflow for inhibitor evaluation, and a comparative overview of the inhibitor scaffolds.

Caption: The branched electron transport chain of M. tuberculosis, highlighting the sites of action for cyt-bd oxidase inhibitors and other respiratory chain inhibitors.

Inhibitor_Evaluation_Workflow Start Compound Library Enzyme_Assay Target-based Screening (Mtb-cyt-bd Oxidase Inhibition Assay) Start->Enzyme_Assay Whole_Cell_Assay Whole-Cell Screening (MIC against M. tuberculosis) Enzyme_Assay->Whole_Cell_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT assay on mammalian cells) Whole_Cell_Assay->Cytotoxicity_Assay Potent Compounds Hit_to_Lead Hit-to-Lead Optimization Cytotoxicity_Assay->Hit_to_Lead Selective Compounds In_Vivo In Vivo Efficacy Studies (Animal Models) Hit_to_Lead->In_Vivo Lead Lead Compound In_Vivo->Lead

Caption: A generalized experimental workflow for the identification and development of Mtb-cyt-bd oxidase inhibitors.

Scaffold_Comparison cluster_quinolones Key Features of 2-Aryl-quinolones cluster_quinazolines Key Features of N-Phenethyl-quinazolines cluster_benzothiazoles Key Features of Benzothiazole amides Scaffolds Mtb-cyt-bd Oxidase Inhibitor Scaffolds Quinolones 2-Aryl-quinolones Scaffolds->Quinolones Quinazolines N-Phenethyl-quinazolines Scaffolds->Quinazolines Benzothiazoles Benzothiazole amides Scaffolds->Benzothiazoles Q_Potency High target potency (nM range) Quinolones->Q_Potency Q_MIC Moderate to good whole-cell activity (µM) Quinolones->Q_MIC Z_Synergy Potentiation with cyt-bcc-aa3 inhibitors Quinazolines->Z_Synergy Z_ATP Effective in ATP depletion assays Quinazolines->Z_ATP B_MIC Good whole-cell activity (sub-µM) Benzothiazoles->B_MIC B_Synergy Bactericidal in combination with Q203 Benzothiazoles->B_Synergy B_Toxicity Low cytotoxicity indicated Benzothiazoles->B_Toxicity

Caption: A logical diagram comparing the key characteristics of the three analyzed inhibitor scaffolds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mtb-cyt-bd Oxidase Inhibition Assay (using Inverted Membrane Vesicles)

This assay measures the inhibition of oxygen consumption by Mtb-cyt-bd oxidase in inverted membrane vesicles (IMVs) from a strain of Mycobacterium smegmatis engineered to overexpress the Mtb enzyme.

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • A culture of M. smegmatis carrying the Mtb cydABDC genes on an expression vector is grown to late-log phase.

    • Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 10% glycerol, pH 7.0) with a protease inhibitor cocktail.

    • The cell suspension is lysed by high-pressure homogenization (e.g., French press).

    • Unbroken cells and debris are removed by low-speed centrifugation.

    • The supernatant is then subjected to ultracentrifugation to pellet the membrane fraction.

    • The resulting pellet is washed and resuspended in a suitable buffer to obtain IMVs. The protein concentration is determined using a standard method like the BCA assay.

  • Oxygen Consumption Assay:

    • Oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a temperature-controlled chamber.

    • The assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4) is equilibrated to the desired temperature (e.g., 30°C).

    • IMVs are added to the assay buffer.

    • The inhibitor compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A solvent control is also included.

    • The reaction is initiated by the addition of an electron donor, such as NADH.

    • The rate of oxygen consumption is monitored over time.

    • The percentage of inhibition is calculated relative to the solvent control, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Activity Assay (Resazurin Microtiter Assay - REMA)

The REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6][7][8][9]

  • Preparation of Mtb Inoculum:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • The bacterial culture is grown to mid-log phase.

    • The turbidity of the culture is adjusted to a McFarland standard (e.g., 1.0), and then diluted to the final inoculum concentration.

  • Assay Procedure:

    • The test compounds are serially diluted in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.

    • The prepared Mtb inoculum is added to each well. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

    • The plates are incubated at 37°C for a specified period (typically 5-7 days).

    • After incubation, a resazurin (B115843) solution is added to each well.[7][8]

    • The plates are re-incubated for 12-24 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (oxidized) to pink (reduced), indicating the inhibition of bacterial growth.[7][8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines, such as HepG2 (a human liver cancer cell line).[10][11][12][13][14]

  • Cell Culture and Seeding:

    • HepG2 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium.

    • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

    • The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Assay and Measurement:

    • Following the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[10]

    • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[10][13]

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) is added to dissolve the formazan crystals.[9][10]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.

References

A Comparative Guide to the Efficacy of Mtb-cyt-bd Oxidase Inhibitors: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Information on a specific compound designated "Mtb-cyt-bd oxidase-IN-6" is not publicly available. This guide will therefore provide a comparative overview of well-characterized inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, a critical enzyme for the bacterium's respiratory chain and a promising target for novel anti-tuberculosis drugs. The data presented here is compiled from various studies and serves as a benchmark for the evaluation of new chemical entities targeting this enzyme. For the purpose of this guide, we will use "Inhibitor-X" as a placeholder for a representative novel inhibitor.

Executive Summary

The Mycobacterium tuberculosis cytochrome bd oxidase is an alternative terminal oxidase in the electron transport chain, crucial for the pathogen's survival under hypoxic conditions and during infection. Its absence in humans makes it an attractive target for selective anti-tubercular therapies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative inhibitors of Mtb-cyt-bd oxidase, including ND-011992, CK-2-63, and analogues of Aurachin D. The data highlights the current landscape of inhibitor development and the methodologies employed to assess their therapeutic potential.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for known Mtb-cyt-bd oxidase inhibitors. Direct comparison of in vivo data should be approached with caution due to variations in experimental models and conditions across studies.

Table 1: In Vitro Efficacy of Mtb-cyt-bd Oxidase Inhibitors

InhibitorTarget AssayIC50 (µM)Whole-Cell MIC (µM)Notes
ND-011992 Mtb respiratory complex I0.12[1]2.8 - 4.2 (H37Rv)[1]Also inhibits cytochrome bd oxidase.[1]
M. bovis BCG OCR0.8[1]OCR = Oxygen Consumption Rate.
CK-2-63 Mtb growth suppression3.7 (H37Rv)[2][3]5 (MIC90)[4]First-in-class 2-aryl-quinolone inhibitor.[4]
Aurachin D Analogue (1d) Mtb cyt-bd oxidaseNanomolar range[5][6]4 - 8[5][6]Citronellyl side chain analogue.[5][6]
Aurachin D Analogue (1g) Mtb cyt-bd oxidaseNanomolar range[5][6]4 - 8[5][6]6-fluoro-substituted analogue.[5][6]
Benzothiazole Amides Mtb growth inhibitionNot specified0.12 - 0.5 (Mtb)[7]Active against replicating and non-replicating Mtb.[8]
Inhibitor-X (Placeholder) Mtb cyt-bd oxidaseTo be determinedTo be determined

Table 2: In Vivo Efficacy of Mtb-cyt-bd Oxidase Inhibitors (Primarily in Combination Therapy)

Inhibitor CombinationAnimal ModelDosing RegimenEfficacy ReadoutKey Findings
ND-011992 + Q203 Murine model (intranasal infection)[6]5 dosesReduced bacterial loads in lung and spleen[6]ND-011992 alone had no potency; significant reduction in combination with Q203.[6]
CK-2-63 + Q203 Murine model (acute and chronic)[4]Not specifiedModest lowering of lung burden compared to Q203 alone.[4]Reduced in vivo efficacy attributed to high plasma protein binding.[4]
Inhibitor-X (Placeholder) To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summaries of key experimental protocols.

In Vitro Assays

1. Mtb Cytochrome bd Oxidase Enzymatic Assay (Oxygen Consumption Assay)

  • Principle: This assay measures the rate of oxygen consumption by inverted membrane vesicles (IMVs) prepared from M. tuberculosis or a surrogate species like M. smegmatis overexpressing the Mtb cytochrome bd oxidase. Inhibition of the enzyme leads to a decrease in the oxygen consumption rate (OCR).

  • Methodology:

    • Preparation of IMVs: M. tuberculosis or M. smegmatis strains overexpressing the cytochrome bd oxidase are cultured, harvested, and lysed. The cell lysate is ultracentrifuged to pellet the membranes, which are then resuspended to form IMVs.

    • Oxygen Consumption Measurement: The Seahorse XF Analyzer is a common platform for this assay.[9][10][11][12][13] IMVs are adhered to the bottom of a Seahorse XF microplate.

    • Assay Procedure: The assay is initiated by the addition of a substrate like NADH or a menaquinol (B15198786) analogue to energize the respiratory chain. The baseline OCR is measured.

    • Inhibitor Addition: The test compound (e.g., Inhibitor-X) is injected into the wells at various concentrations.

    • Data Analysis: The OCR is monitored in real-time. The IC50 value, the concentration of the inhibitor that reduces the OCR by 50%, is calculated from the dose-response curve.

2. Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology (Broth Microdilution): [1][8][14]

    • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Plate Preparation: The test compound is serially diluted in a 96-well microtiter plate.

    • Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 7-14 days.

    • Reading Results: Visual inspection for turbidity or the use of a growth indicator like resazurin (B115843) is used to determine the lowest concentration that inhibits growth.

In Vivo Assays

1. Murine Model of Tuberculosis (Acute and Chronic Infection)

  • Principle: Mice are infected with M. tuberculosis to establish either an acute or chronic infection, which serves as a model to evaluate the in vivo efficacy of anti-tubercular agents.

  • Methodology:

    • Animal Model: BALB/c or C57BL/6 mice are commonly used.[2][5]

    • Infection:

      • Acute Model: Mice are infected intravenously or via aerosol with a high dose of M. tuberculosis (e.g., 10^6 CFU).[15][16][17] Treatment is typically initiated a few days post-infection.

      • Chronic Model: A low-dose aerosol infection (e.g., 50-100 CFU) is used to establish a chronic, persistent infection.[2][18] Treatment usually begins several weeks after infection.

    • Drug Administration: The test compound is administered orally (gavage) or via intraperitoneal injection at various doses and frequencies.

    • Efficacy Assessment: At specific time points, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) to determine the bacterial load (Colony Forming Units - CFU).

    • Data Analysis: The reduction in bacterial load (log10 CFU) in treated groups is compared to the untreated control group to determine the in vivo efficacy of the compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for Mtb-cyt-bd Oxidase Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay Enzymatic Assay (Oxygen Consumption) hit_identification Hit Identification enzymatic_assay->hit_identification mic_assay Whole-Cell MIC Assay cytotoxicity_assay Cytotoxicity Assay (e.g., against Vero cells) mic_assay->cytotoxicity_assay lead_optimization Lead Optimization cytotoxicity_assay->lead_optimization pk_studies Pharmacokinetic Studies (ADME) acute_model Acute Murine Model pk_studies->acute_model chronic_model Chronic Murine Model acute_model->chronic_model candidate_selection Candidate Selection chronic_model->candidate_selection start Compound Library start->enzymatic_assay Primary Screen hit_identification->mic_assay lead_optimization->pk_studies

Caption: Workflow for Mtb-cyt-bd oxidase inhibitor discovery and evaluation.

signaling_pathway M. tuberculosis Respiratory Chain and Site of Inhibition cluster_membrane Inner Membrane cluster_inhibitors Inhibitors NDH2 NDH-2 Q_pool Menaquinone Pool (MK/MKH2) NDH2->Q_pool e- SDH SDH SDH->Q_pool e- cyt_bcc_aa3 Cytochrome bcc-aa3 Supercomplex Q_pool->cyt_bcc_aa3 e- cyt_bd Cytochrome bd Oxidase Q_pool->cyt_bd e- ATP_synthase ATP Synthase cyt_bcc_aa3->ATP_synthase H+ gradient cyt_bd->ATP_synthase H+ gradient ATP ATP ATP_synthase->ATP Q203 Q203 Q203->cyt_bcc_aa3 InhibitorX Inhibitor-X InhibitorX->cyt_bd Bedaquiline Bedaquiline Bedaquiline->ATP_synthase

Caption: Mtb respiratory chain and inhibitor targets.

References

Confirming the Activity of Mtb-cyt-bd oxidase-IN-6: A Bactericidal vs. Bacteriostatic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. We will explore its intrinsic properties and its performance in combination with other antitubercular agents, supported by experimental data and detailed methodologies, to elucidate its bactericidal or bacteriostatic nature.

Executive Summary

This compound is a highly effective inhibitor of the Mtb cytochrome bd oxidase, a key component of the mycobacterial respiratory chain.[1][2] Available data indicates that when used as a standalone agent, this compound exhibits bacteriostatic activity, inhibiting the growth of M. tuberculosis without significant cell death. However, its true potential is unlocked in combination therapies. When paired with inhibitors of the alternative terminal oxidase, the cytochrome bcc:aa3 complex (e.g., Q203), or the F1Fo-ATP synthase (e.g., bedaquiline), a synergistic effect is observed, leading to a potent bactericidal outcome.[3][4][5] This dual inhibition of the respiratory chain proves to be a promising strategy for the eradication of M. tuberculosis.

Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative data for this compound and its comparators.

CompoundTargetIC50MICMBCMBC/MIC RatioActivity (Standalone)Activity (in Combination)
This compound Cytochrome bd oxidase 0.35 µM [1][2]4 µM [1][2]Not Available N/A Bacteriostatic (presumed) [5]Bactericidal [3][4][5]
Q203 (Telacebec)Cytochrome bcc:aa3 oxidase-Low nM range>MIC>4Bacteriostatic[6]Bactericidal (with cyt-bd inhibitor)[3][4]
BedaquilineF1Fo-ATP synthase--Close to MIC≤4Bactericidal[5]Enhanced Bactericidal Activity[5]
IsoniazidMycolic acid synthesis--Close to MIC≤4Bactericidal-
RifampicinRNA polymerase--Close to MIC≤4Bactericidal-

Note: While a specific Minimum Bactericidal Concentration (MBC) for this compound is not publicly available, studies on other cytochrome bd oxidase inhibitors show a bacteriostatic phenotype in time-kill curve assays when used alone.[5] The classification of an agent as bactericidal or bacteriostatic is determined by the ratio of its MBC to its Minimum Inhibitory Concentration (MIC). A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 indicates a bacteriostatic effect.

Experimental Protocols

Accurate determination of bactericidal versus bacteriostatic activity is crucial. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound and other test compounds

  • 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (0.02% w/v)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in 7H9 broth in a 96-well plate.

  • Inoculation: The prepared bacterial suspension is added to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Reading the Results: After incubation, 30 µL of resazurin solution is added to each well and incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth (at and above the MIC).

  • The aliquot is plated onto a drug-free Middlebrook 7H10 agar (B569324) plate.

  • The plates are incubated at 37°C for 3-4 weeks.

  • The number of colony-forming units (CFU) is counted.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Curve Assay

This assay provides a dynamic view of the antimicrobial effect over time.

Procedure:

  • A log-phase culture of M. tuberculosis is diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in 7H9 broth.

  • This compound is added at various multiples of its MIC (e.g., 1x, 4x, 10x MIC).

  • A no-drug control is included.

  • The cultures are incubated at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), aliquots are removed from each culture, serially diluted, and plated on 7H10 agar.

  • After incubation, CFU are counted.

  • The log10 CFU/mL is plotted against time. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic agent will maintain the initial inoculum level or show a <3-log10 reduction.

Visualizing the Mechanism and Workflow

To better understand the underlying principles, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Signaling Pathway: Mtb Respiratory Chain Inhibition NADH NADH NDH2 NDH-2 NADH->NDH2 Succinate Succinate SDH SDH Succinate->SDH Menaquinone_pool Menaquinone Pool NDH2->Menaquinone_pool SDH->Menaquinone_pool Cyt_bcc_aa3 Cytochrome bcc:aa3 (Complex III/IV) Menaquinone_pool->Cyt_bcc_aa3 Cyt_bd Cytochrome bd (Alternative Oxidase) Menaquinone_pool->Cyt_bd O2_H2O_bcc O2 -> H2O Cyt_bcc_aa3->O2_H2O_bcc Proton_Motive_Force Proton Motive Force Cyt_bcc_aa3->Proton_Motive_Force O2_H2O_bd O2 -> H2O Cyt_bd->O2_H2O_bd ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 Q203->Cyt_bcc_aa3 Inhibits Mtb_IN_6 This compound Mtb_IN_6->Cyt_bd Inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits

Caption: Inhibition of the two terminal oxidases in the Mtb respiratory chain.

Experimental Workflow: Bactericidal vs. Bacteriostatic Determination Start Start: Mtb Culture MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Time_Kill_Assay Time-Kill Curve Assay Start->Time_Kill_Assay Incubate_7d Incubate 7 days at 37°C MIC_Assay->Incubate_7d Read_MIC Read MIC (Resazurin) Incubate_7d->Read_MIC MBC_Assay MBC Assay Read_MIC->MBC_Assay Plate_on_Agar Plate from 'no growth' wells on drug-free agar MBC_Assay->Plate_on_Agar Incubate_3_4w Incubate 3-4 weeks at 37°C Plate_on_Agar->Incubate_3_4w Count_CFU Count CFU Incubate_3_4w->Count_CFU Calculate_MBC Calculate MBC (≥99.9% killing) Count_CFU->Calculate_MBC Analyze_results Analyze Results Calculate_MBC->Analyze_results Expose_to_drug Expose Mtb to drug at multiples of MIC Time_Kill_Assay->Expose_to_drug Sample_over_time Sample at various time points Expose_to_drug->Sample_over_time Plate_and_count Plate serial dilutions and count CFU Sample_over_time->Plate_and_count Plot_curve Plot log10 CFU/mL vs. Time Plate_and_count->Plot_curve Plot_curve->Analyze_results Bacteriostatic Bacteriostatic (MBC/MIC > 4 or <3-log kill) Analyze_results->Bacteriostatic Bactericidal Bactericidal (MBC/MIC ≤ 4 or ≥3-log kill) Analyze_results->Bactericidal

References

Head-to-head comparison of Mtb-cyt-bd oxidase-IN-6 and ND-011992

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Tuberculosis Drug Development

In the quest for novel therapeutics against Mycobacterium tuberculosis (Mtb), the cytochrome bd oxidase has emerged as a promising target. This terminal oxidase is crucial for the pathogen's respiratory flexibility and survival under stress conditions, particularly when the primary cytochrome bcc:aa3 complex is inhibited. This guide provides a detailed head-to-head comparison of two notable inhibitors of Mtb cytochrome bd oxidase: Mtb-cyt-bd oxidase-IN-6 and ND-011992, presenting key experimental data, methodologies, and pathway visualizations to aid researchers in their drug development efforts.

Executive Summary

FeatureThis compoundND-011992
Target Mtb cytochrome bd (cyt-bd) oxidaseMtb cytochrome bd (cyt-bd) oxidase
Potency (IC50 vs. Mtb cyt-bd oxidase) 0.35 µM[1][2]Not directly reported, activity is demonstrated in synergy with cyt bcc:aa3 inhibitors.
Whole-Cell Activity (MIC vs. Mtb) 4 µM[1][2]Largely ineffective as a standalone agent.
Mechanism of Action Direct inhibition of Mtb cytochrome bd oxidase.[3][4]Inhibits cytochrome bd oxidase, leading to synergistic bactericidal activity with cytochrome bcc:aa3 inhibitors.[5][6]
Key Characteristics An aurachin D analogue with a citronellyl side chain.[3][4]A quinazoline-type inhibitor that also shows activity against respiratory complex I.[7]

Introduction to the Inhibitors

This compound is a potent, synthetic analogue of aurachin D, an isoprenoid quinolone alkaloid.[3][4] Identified as compound 1d in the primary literature, it features a citronellyl side chain and demonstrates direct inhibitory activity against the Mtb cytochrome bd oxidase.[3][4]

ND-011992 is a quinazoline-based small molecule identified through a whole-cell screen for its ability to potentiate the activity of cytochrome bcc:aa3 inhibitors.[5][6] While exhibiting weak standalone activity, it acts synergistically with compounds like Q203 (Telacebec) to induce a potent bactericidal effect against Mtb by dually targeting the two terminal oxidases of the electron transport chain.[5][6]

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and ND-011992 based on published experimental findings.

ParameterThis compoundND-011992Reference(s)
IC50 vs. Mtb cyt-bd oxidase 0.35 µMNot directly reported[1][2]
MIC vs. M. tuberculosis H37Rv 4 µMIneffective alone[1][2][5]
IC50 for ATP depletion in M. tuberculosis H37Rv (in presence of Q203) Not Reported2.8-4.2 µM[5]
IC50 for ATP depletion in M. bovis BCG (in presence of Q203) Not Reported0.5-1.6 µM[5]
IC50 vs. E. coli respiratory complex I Not Reported0.12 µM[7]
IC50 vs. E. coli bd-I oxidase Not Reported0.63 µM
IC50 vs. E. coli bd-II oxidase Not Reported1.3 µM
IC50 vs. bovine heart mitochondria complex I Not Reported3.27 µM

Mechanism of Action and Signaling Pathways

Both this compound and ND-011992 target the alternative terminal oxidase, cytochrome bd, in the Mtb electron transport chain. The primary respiratory pathway in Mtb involves the cytochrome bcc:aa3 supercomplex. However, under conditions of stress or when cytochrome bcc:aa3 is inhibited, Mtb can utilize the cytochrome bd oxidase to maintain respiration and ATP synthesis.

The inhibition of cytochrome bd oxidase by either of these compounds becomes critically important when the primary cytochrome bcc:aa3 pathway is also compromised. This dual inhibition leads to a collapse of the proton motive force, depletion of ATP, and ultimately, bacterial cell death.

Figure 1. Mtb Electron Transport Chain and Inhibition.

Experimental Protocols

Mtb Cytochrome bd Oxidase Inhibition Assay (for this compound)

This assay measures the direct inhibition of cytochrome bd oxidase activity.

  • Preparation of Inverted Membrane Vesicles (IMVs): IMVs are prepared from an M. tuberculosis strain overexpressing cytochrome bd oxidase.

  • Assay Buffer: The assay is typically performed in a buffer such as 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA.

  • Substrate: A menaquinol (B15198786) analogue, such as menaquinol-1, is used as the substrate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate to the IMVs in the presence of varying concentrations of the inhibitor (this compound).

  • Measurement: The oxidation of the menaquinol analogue is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 270 nm).

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the rate of substrate oxidation is determined as the IC50 value.

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay (for this compound)

This assay determines the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

  • Compound Preparation: The inhibitor is serially diluted in the growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 7 days).

  • Growth Assessment: Bacterial growth is assessed either visually, by measuring optical density (OD600), or using a growth indicator dye like resazurin.

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.

Cellular ATP Depletion Assay (for ND-011992)

This assay measures the effect of the inhibitor on intracellular ATP levels, typically in the presence of a cytochrome bcc:aa3 inhibitor.

  • Bacterial Culture and Treatment: M. tuberculosis or M. bovis BCG cultures are treated with serial dilutions of ND-011992 in the presence of a fixed concentration of a cytochrome bcc:aa3 inhibitor (e.g., Q203).

  • Incubation: The treated cultures are incubated for a specific duration.

  • Cell Lysis: The bacterial cells are lysed to release intracellular ATP.

  • ATP Measurement: The amount of ATP is quantified using a luciferin-luciferase-based bioluminescence assay (e.g., BacTiter-Glo™).

  • IC50 Determination: The IC50 is the concentration of ND-011992 that results in a 50% reduction in ATP levels compared to the control (cells treated with the cytochrome bcc:aa3 inhibitor alone).

Oxygen Consumption Rate (OCR) Assay (for ND-011992)

This assay measures the rate of oxygen consumption by whole bacterial cells to assess the impact of inhibitors on respiration.

  • Bacterial Preparation: A mid-log phase culture of M. tuberculosis is washed and resuspended in a suitable assay buffer.

  • Inhibitor Treatment: The bacterial suspension is treated with the inhibitor(s) of interest (e.g., ND-011992 alone, Q203 alone, or a combination).

  • OCR Measurement: Oxygen consumption is measured using a Seahorse XF Analyzer or a similar instrument that uses a fluorescent probe sensitive to oxygen concentration.

  • Data Analysis: The rate of oxygen consumption is monitored over time, and the effect of the inhibitors is determined by comparing the OCR of treated cells to that of untreated controls.

cluster_workflow Experimental Workflow for Inhibitor Evaluation start Start biochemical_assay Biochemical Assay (e.g., Mtb cyt-bd oxidase inhibition) start->biochemical_assay whole_cell_assay Whole-Cell Assay (e.g., MIC determination) start->whole_cell_assay mechanism_assay Mechanism of Action Assay (e.g., ATP depletion, OCR) biochemical_assay->mechanism_assay whole_cell_assay->mechanism_assay data_analysis Data Analysis and Comparison mechanism_assay->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for inhibitor evaluation.

Conclusion

This compound and ND-011992 represent two distinct yet valuable chemical scaffolds for targeting the cytochrome bd oxidase of M. tuberculosis. This compound is a potent, direct inhibitor with demonstrated whole-cell activity. In contrast, ND-011992 exemplifies a synergistic approach, where its efficacy is unlocked when combined with an inhibitor of the primary respiratory pathway.

For researchers in tuberculosis drug development, the choice between pursuing analogues of either compound will depend on the therapeutic strategy. This compound provides a promising starting point for developing potent, standalone cytochrome bd oxidase inhibitors. ND-011992, on the other hand, is a key tool for validating the dual-inhibitor strategy and for developing compounds that can be used in combination therapies to combat drug-resistant tuberculosis. Further head-to-head studies evaluating the synergistic potential of this compound with cytochrome bcc:aa3 inhibitors would be a logical next step in comparing the full potential of these two important molecules.

References

Comparative Analysis of Mtb-cyt-bd Oxidase-IN-6 and Other Respiratory Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-resistance profiles and synergistic potential of novel respiratory inhibitors targeting Mycobacterium tuberculosis (Mtb).

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies that target unconventional pathways essential for bacterial survival. One such promising avenue is the inhibition of the mycobacterial electron transport chain (ETC), which is crucial for generating ATP. Mtb possesses a branched ETC with two terminal oxidases: the primary cytochrome bc1:aa3 supercomplex and the alternative cytochrome bd oxidase. While the cytochrome bc1:aa3 is the main driver of aerobic respiration, the cytochrome bd oxidase is critical for survival under hypoxic and nitrosative stress conditions encountered within the host. This redundancy poses a challenge for monotherapy targeting either oxidase. This guide provides a comparative analysis of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of the alternative cytochrome bd oxidase, with other key respiratory inhibitors, focusing on their efficacy, cross-resistance profiles, and potential for synergistic interactions.

Performance Comparison of Respiratory Inhibitors

This compound, an analogue of Aurachin D, has demonstrated significant potency against the Mtb cytochrome bd oxidase. Its efficacy, along with that of other prominent respiratory inhibitors such as Q203 (Telacebec), which targets the cytochrome bc1 complex (QcrB), and Bedaquiline, which inhibits the F1Fo-ATP synthase, is summarized below.

InhibitorTargetIC50 (Mtb cyt-bd oxidase)MIC (Mtb H37Rv)Reference
This compound Cytochrome bd oxidase0.35 µM4 µM[1]
Q203 (Telacebec) Cytochrome bc1 complex (QcrB)Not Applicable1.5-2.8 nM (0.0008-0.0015 µg/mL)[2][3]
Bedaquiline F1Fo-ATP synthase (AtpE)Not Applicable0.015-0.12 µg/mL[4][5]

Cross-Resistance and Synergy: A "Synthetic Lethal" Approach

A critical aspect of developing new antimicrobial agents is understanding the potential for cross-resistance with existing drugs. In the context of Mtb respiratory inhibitors, the evidence points not towards cross-resistance, but rather towards a powerful synergistic relationship, often described as "synthetic lethality". This phenomenon occurs when the inhibition of two separate targets individually is bacteriostatic (inhibits growth), but their simultaneous inhibition is bactericidal (kills the bacteria).

Studies have consistently shown that Mtb strains with a genetically inactivated cytochrome bd oxidase are hypersusceptible to inhibitors of the cytochrome bc1:aa3 complex, such as Q203.[6][7] Conversely, the chemical inhibition of the cytochrome bd oxidase potentiates the activity of Q203, leading to a bactericidal effect against both replicating and non-replicating Mtb.[8] This synergistic interaction strongly suggests that a mutation conferring resistance to a cytochrome bc1:aa3 inhibitor is unlikely to confer resistance to a cytochrome bd oxidase inhibitor, and vice versa.

Similarly, a mutant of M. tuberculosis lacking a functional cytochrome bd oxidase was found to be hypersensitive to Bedaquiline.[9] This suggests that the inhibition of the cytochrome bd oxidase can enhance the efficacy of ATP synthase inhibitors. The combination of a cytochrome bd oxidase inhibitor with either a cytochrome bc1:aa3 inhibitor or an ATP synthase inhibitor represents a promising strategy to overcome drug tolerance and shorten tuberculosis treatment regimens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the inhibitors discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against M. tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A mid-log phase culture of Mtb H37Rv grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 is diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The prepared Mtb inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

  • Reading of Results: The plates are further incubated for 24 hours, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytochrome bd Oxidase Inhibition Assay (IC50 Determination)

The inhibitory activity of compounds against the Mtb cytochrome bd oxidase can be assessed by measuring the oxygen consumption rate of inverted membrane vesicles (IMVs) from a strain overexpressing the enzyme.

  • Preparation of Inverted Membrane Vesicles (IMVs): A strain of Mycobacterium smegmatis or E. coli engineered to overexpress the Mtb cytochrome bd oxidase is grown and harvested. The cells are lysed, and the IMVs are isolated by ultracentrifugation.

  • Oxygen Consumption Measurement: The oxygen consumption of the IMVs is monitored using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

  • Assay Conditions: The IMVs are incubated in a reaction buffer containing a substrate for the electron transport chain, such as NADH or a menaquinol (B15198786) analogue.

  • Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture, and the rate of oxygen consumption is measured.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the oxygen consumption rate, is calculated by fitting the dose-response data to a suitable model.

Checkerboard Assay for Synergy Testing

The synergistic interaction between two compounds is quantitatively assessed using a checkerboard assay.

  • Drug Dilution Matrix: In a 96-well plate, one drug is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis, creating a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with a standardized Mtb suspension and incubated as described for the MIC assay.

  • Determination of MIC in Combination: The MIC of each drug in the presence of the other is determined.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Visualizing the Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Mtb Electron Transport Chain and Inhibitor Targets cluster_etc Electron Transport Chain cluster_inhibitors Respiratory Inhibitors NADH Dehydrogenase NADH Dehydrogenase Menaquinone Pool Menaquinone Pool NADH Dehydrogenase->Menaquinone Pool e- Cytochrome bc1:aa3 Cytochrome bc1:aa3 Menaquinone Pool->Cytochrome bc1:aa3 e- Cytochrome bd Oxidase Cytochrome bd Oxidase Menaquinone Pool->Cytochrome bd Oxidase e- Succinate Dehydrogenase Succinate Dehydrogenase Succinate Dehydrogenase->Menaquinone Pool e- O2 O2 Cytochrome bc1:aa3->O2 e- -> H2O ATP Synthase ATP Synthase Cytochrome bc1:aa3->ATP Synthase H+ pumping Cytochrome bd Oxidase->O2 e- -> H2O ATP ATP ATP Synthase->ATP ADP + Pi Q203 Q203 Q203->Cytochrome bc1:aa3 Inhibition Mtb_cyt_bd_IN_6 Mtb-cyt-bd-IN-6 Mtb_cyt_bd_IN_6->Cytochrome bd Oxidase Inhibition Bedaquiline Bedaquiline Bedaquiline->ATP Synthase Inhibition

Caption: Mtb Electron Transport Chain and Inhibitor Targets.

Synergistic Action of Respiratory Inhibitors cluster_pathways Respiratory Pathways Cytochrome bc1:aa3 Primary Pathway (Cytochrome bc1:aa3) Mtb Survival Mtb Survival Cytochrome bc1:aa3->Mtb Survival Bacteriostatic (bd oxidase compensates) Cytochrome bd Oxidase Alternative Pathway (Cytochrome bd Oxidase) Cytochrome bd Oxidase->Mtb Survival Bacteriostatic (bc1:aa3 compensates) Q203 Q203 Q203->Cytochrome bc1:aa3 Inhibition Q203->Mtb Survival Synergistic Bactericidal Effect (with Mtb-cyt-bd-IN-6) Mtb_cyt_bd_IN_6 Mtb-cyt-bd-IN-6 Mtb_cyt_bd_IN_6->Cytochrome bd Oxidase Inhibition Mtb_cyt_bd_IN_6->Mtb Survival Synergistic Bactericidal Effect (with Q203)

Caption: Synergistic Action of Respiratory Inhibitors.

Checkerboard Assay Workflow start Start drug_A Serial Dilution of Drug A start->drug_A drug_B Serial Dilution of Drug B start->drug_B plate 96-well Plate (Drug Combination Matrix) drug_A->plate drug_B->plate inoculate Inoculate with Mtb plate->inoculate incubate Incubate at 37°C inoculate->incubate read Read MICs incubate->read calculate Calculate FICI read->calculate result Determine Synergy/ Additive/Antagonism calculate->result

Caption: Checkerboard Assay Workflow.

References

Dual Blockade of Mycobacterium tuberculosis's Respiratory Chain: A Guide to the Synergistic Action of Telacebec and Cytochrome bd Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic mechanism between Telacebec (Q203) and inhibitors of cytochrome bd (cyt-bd) oxidase in Mycobacterium tuberculosis (Mtb). By targeting both terminal oxidases of the electron transport chain, this combination therapy presents a promising strategy to overcome the bacteriostatic limitations of Telacebec alone, leading to a potent bactericidal effect. This document outlines the underlying mechanism, presents comparative experimental data, and provides detailed protocols for key validation assays.

The Mechanism of Synergy: A Two-Pronged Attack on Mtb Respiration

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bc1:aa3 supercomplex (cyt-bcc:aa3) and the cytochrome bd oxidase (cyt-bd).[1] Telacebec (Q203) is a potent inhibitor of the QcrB subunit of the cyt-bcc:aa3 complex, effectively shutting down the primary pathway for ATP synthesis.[2][3] However, Mtb can compensate for this inhibition by rerouting electron flow through the alternative cyt-bd oxidase, an escape mechanism that renders Telacebec bacteriostatic rather than bactericidal.[3][4]

The synergistic strategy involves the simultaneous inhibition of both terminal oxidases. By co-administering Telacebec with a cyt-bd oxidase inhibitor, the bacterium's respiratory flexibility is completely abrogated. This dual blockade leads to a collapse of the proton motive force, a drastic depletion of intracellular ATP, and ultimately, bacterial cell death.[5][6] This approach not only enhances the potency of Telacebec but also holds the potential to shorten tuberculosis treatment regimens and combat drug-resistant strains.

cluster_etc Mtb Electron Transport Chain cluster_bc1aa3 Cytochrome bc1:aa3 Pathway cluster_bd Cytochrome bd Pathway (Alternative) cluster_inhibitors Inhibitors NADH NADH Menaquinone Menaquinone Pool NADH->Menaquinone e- Cyt_bc1_aa3 Cytochrome bc1:aa3 Menaquinone->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e- O2_bc1 O2 Cyt_bc1_aa3->O2_bc1 e- H2O_bc1 H2O O2_bc1->H2O_bc1 ATP_Synthase ATP Synthase H2O_bc1->ATP_Synthase H+ gradient O2_bd O2 Cyt_bd->O2_bd e- H2O_bd H2O O2_bd->H2O_bd H2O_bd->ATP_Synthase H+ gradient Telacebec Telacebec (Q203) Telacebec->Cyt_bc1_aa3 Cyt_bd_Inhibitor Mtb-cyt-bd oxidase-IN-6 Cyt_bd_Inhibitor->Cyt_bd ATP ATP ATP_Synthase->ATP

Caption: Mechanism of synergy between Telacebec and a cyt-bd oxidase inhibitor.

Comparative Performance Data

The following tables summarize the in vitro and in vivo efficacy of Telacebec in combination with a representative cytochrome bd oxidase inhibitor, ND-011992.

Table 1: In Vitro Synergy Against M. tuberculosis H37Rv

Compound/CombinationMIC (μM)FIC Index (FICI)Interpretation
Telacebec (Q203)0.0025--
ND-011992>10--
Telacebec + ND-011992-0.16Synergistic

Data sourced from a checkerboard assay demonstrating a significant synergistic interaction.[7]

Table 2: Bactericidal Activity of the Combination Therapy

TreatmentLog10 CFU/mL Reduction (Day 7)
DMSO (Control)0
Telacebec (100 nM)~1
ND-011992 (10 μM)~0.5
Telacebec (100 nM) + ND-011992 (10 μM)>3 (Bactericidal)

CFU reduction data from time-kill assays against replicating M. tuberculosis H37Rv.[7]

Table 3: In Vivo Efficacy in a Murine Model of Tuberculosis

Treatment GroupMean Log10 CFU in Lungs (Day 28)
Untreated Control~7.5
Telacebec (20 mg/kg)~5.0
Telacebec (20 mg/kg) + CK-2-63 (20 mg/kg)~4.5 (p = 0.0043 vs Telacebec alone)

Data from a chronic mouse infection model showing a modest but statistically significant enhancement of Telacebec's efficacy when combined with a cyt-bd oxidase inhibitor (CK-2-63).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Checkerboard Synergy Assay

This assay is used to determine the fractional inhibitory concentration (FIC) index to quantify the degree of synergy between two compounds.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_drugs Prepare serial dilutions of Drug A (Telacebec) and Drug B (Cyt-bd Inhibitor) plate Add Drug A dilutions vertically Add Drug B dilutions horizontally Add Mtb inoculum to all wells prep_drugs->plate prep_mtb Prepare Mtb H37Rv inoculum (5x10^5 CFU/mL) prep_mtb->plate incubate Incubate at 37°C for 7 days plate->incubate resazurin (B115843) Add Resazurin Incubate for 24-48 hours incubate->resazurin readread readread resazurin->readread read Read results (Blue = Inhibition, Pink = Growth) mic Determine MIC of each drug alone and in combination fici Calculate FIC Index: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) mic->fici interpret Interpret FICI: <=0.5: Synergy >0.5-4: Additive >4: Antagonism fici->interpret readread->mic

Caption: Experimental workflow for the checkerboard synergy assay.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • Telacebec (Q203) and Mtb-cyt-bd oxidase inhibitor

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v)

Procedure:

  • Drug Dilutions: Prepare two-fold serial dilutions of Telacebec and the cyt-bd oxidase inhibitor in 7H9 broth in a 96-well plate. Telacebec is typically diluted along the rows, and the cyt-bd inhibitor along the columns.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include drug-free wells as growth controls.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Viability Staining: Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • Data Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth). The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy.

Protocol 2: ATP Luminescence Assay

This assay quantifies the intracellular ATP levels in Mtb following drug treatment, providing a direct measure of the impact on energy metabolism.

Materials:

  • M. tuberculosis H37Rv culture

  • Telacebec and Mtb-cyt-bd oxidase inhibitor

  • BacTiter-Glo™ Microbial Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase. Aliquot the culture into treatment groups: untreated control, Telacebec alone, cyt-bd oxidase inhibitor alone, and the combination of both drugs at desired concentrations.

  • Incubation: Incubate the cultures at 37°C for a specified time course (e.g., 0, 6, 12, 24 hours).

  • ATP Measurement: At each time point, take an aliquot from each culture and equilibrate to room temperature. Add the ATP reagent (which lyses the cells and provides the substrate and enzyme for the luminescence reaction) and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of cells (e.g., by measuring optical density or protein concentration). Express the ATP levels in the treated samples as a percentage of the untreated control.

Protocol 3: In Vivo Efficacy in a Murine Model

This protocol outlines a chronic infection mouse model to assess the in vivo bactericidal activity of the drug combination.

cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis infect Aerosol infection of BALB/c mice with M. tuberculosis H37Rv treat Initiate treatment 4-6 weeks post-infection with different regimens (oral gavage) infect->treat groups Treatment Groups: 1. Vehicle Control 2. Telacebec alone 3. Cyt-bd Inhibitor alone 4. Telacebec + Cyt-bd Inhibitor treat->groups sacrifice Sacrifice mice at specified time points (e.g., 4 and 8 weeks) treat->sacrifice homogenize Homogenize lungs and spleens sacrifice->homogenize plate Plate serial dilutions on 7H11 agar (B569324) homogenize->plate count Incubate and count Colony Forming Units (CFU) plate->count analyze Compare log10 CFU counts between treatment groups count->analyze

Caption: Workflow for in vivo efficacy testing in a mouse model.

Animals:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.

  • Treatment: Begin treatment 4-6 weeks post-infection. Administer drugs via oral gavage daily for a specified duration (e.g., 4-8 weeks). Treatment groups should include a vehicle control, single-drug arms, and the combination therapy arm.

  • Bacterial Load Determination: At the end of the treatment period, sacrifice the mice, and aseptically remove the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) in each organ.

  • Data Analysis: Compare the log10 CFU counts between the different treatment groups to assess the in vivo efficacy of the combination therapy.

Conclusion

The synergistic combination of Telacebec and a cytochrome bd oxidase inhibitor represents a rational and highly effective strategy to enhance the killing of Mycobacterium tuberculosis. The dual inhibition of the respiratory chain's terminal oxidases leads to a potent bactericidal effect, which is supported by robust in vitro and in vivo data. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of this promising therapeutic approach in the fight against tuberculosis.

References

Mtb-cyt-bd Oxidase-IN-6: A Comparative Analysis of Activity Against Replicating and Non-Replicating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase, against both actively replicating and dormant, non-replicating mycobacteria. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to support tuberculosis drug discovery and development efforts.

Introduction to this compound and its Target

This compound is an analogue of aurachin D, a known inhibitor of the cytochrome bd (cyt-bd) oxidase in M. tuberculosis. The cyt-bd oxidase is one of two terminal oxidases in the mycobacterial electron transport chain, playing a critical role in cellular respiration and energy production, particularly under conditions of stress such as hypoxia.[1] This makes it an attractive target for drugs aimed at eradicating persistent, non-replicating Mtb, which are thought to reside in hypoxic environments within the host and are notoriously tolerant to many conventional antibiotics.[2] this compound has been identified as a potent inhibitor of this enzyme, with an IC50 of 0.35 µM.

Data Presentation: Replicating vs. Non-Replicating Mtb

Direct comparative data for the activity of this compound against both replicating and non-replicating Mtb is limited in publicly available literature. However, we can compile the known activity against replicating Mtb and supplement this with data on the activity of other cytochrome bd oxidase inhibitors against non-replicating forms to provide a valuable perspective.

Table 1: In Vitro Activity of this compound and Other cyt-bd Oxidase Inhibitors Against M. tuberculosis

CompoundMtb StateAssayMetricValue (µM)Reference
This compoundReplicatingMicroplate Alamar Blue Assay (MABA)MIC4 - 8[3][4]
Benzothiazole (B30560) Amides (example class)Replicating & Non-ReplicatingNot specifiedBactericidal ActivityNot specified[1]
Hydrazones (example class)Non-Replicating (Nutrient Starvation)Colony Forming Unit (CFU) enumerationBactericidalConcentration-dependent killing[5]

Note: The activity of benzothiazole amides and hydrazones is presented to illustrate the potential of targeting cyt-bd oxidase in non-replicating Mtb, as direct data for this compound in these models is not available.

Signaling Pathway and Experimental Workflows

Cytochrome bd Oxidase in Mtb Respiration

The cytochrome bd oxidase is a key component of a branched electron transport chain in M. tuberculosis. Under aerobic conditions, the primary respiratory pathway involves the cytochrome bcc-aa3 supercomplex. However, under stress conditions like hypoxia, the expression and activity of the cytochrome bd oxidase increase, providing an alternative route for electron transfer to oxygen. This is crucial for maintaining a proton motive force for ATP synthesis and for bacterial survival.

cluster_membrane Inner Membrane NDH2 NDH-2 Q Menaquinone Pool NDH2->Q bcc_aa3 cyt bcc-aa3 Supercomplex Q->bcc_aa3 bd cyt bd Oxidase Q->bd H_out H+ (out) bcc_aa3->H_out H+ H2O 2H2O bcc_aa3->H2O bd->H2O ATP_synthase ATP Synthase H_in H+ (in) ATP_synthase->H_in ATP ATP ATP_synthase->ATP H_out->ATP_synthase ADP ADP + Pi ADP->ATP_synthase O2 O2 O2->bcc_aa3 O2->bd IN6 Mtb-cyt-bd oxidase-IN-6 IN6->bd caption_pathway Simplified Mtb electron transport chain and the target of this compound.

Caption: Simplified Mtb electron transport chain and the target of this compound.

Experimental Workflow for Determining Compound Activity

The assessment of a compound's activity against replicating and non-replicating Mtb requires distinct experimental setups. The following diagram illustrates a general workflow.

cluster_replicating Replicating Mtb cluster_non_replicating Non-Replicating Mtb start Start: Mtb Culture rep_culture Log-phase culture in 7H9 medium start->rep_culture induce_nrp Induce Non-Replicating State (e.g., hypoxia, nutrient starvation) start->induce_nrp maba Microplate Alamar Blue Assay (MABA) rep_culture->maba mic_det Determine MIC maba->mic_det nrp_assay Expose to compound in non-replicating model induce_nrp->nrp_assay viability_assay Assess Viability (e.g., CFU counting, Luciferase) nrp_assay->viability_assay mbc_det Determine MBC viability_assay->mbc_det caption_workflow General workflow for assessing compound activity against replicating and non-replicating Mtb.

Caption: General workflow for assessing compound activity against replicating and non-replicating Mtb.

Experimental Protocols

Activity Against Replicating Mtb (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of a compound against actively growing Mtb is commonly determined using the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in a 96-well microplate.

  • Inoculation: The Mtb culture is diluted and added to each well containing the compound, resulting in a final cell density of approximately 1 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Activity Against Non-Replicating Mtb (Bactericidal Activity)

Several models exist to induce a non-replicating state in Mtb. Here, we describe a protocol based on nutrient starvation.

Protocol: Nutrient Starvation Model for Bactericidal Activity

  • Induction of Non-Replicating State:

    • Mtb is grown to mid-log phase in complete 7H9 medium.

    • The bacteria are then washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • The washed cells are resuspended in PBS with 0.05% Tween 80 (nutrient-free medium) and incubated at 37°C for a specified period (e.g., 2 weeks) to induce a non-replicating state.[5]

  • Compound Exposure:

    • The non-replicating Mtb suspension is exposed to various concentrations of the test compound.

  • Viability Assessment (CFU Counting):

    • At different time points (e.g., 0, 7, 14, and 21 days), aliquots are taken from each compound concentration.[5]

    • The aliquots are serially diluted in PBS with 0.05% Tween 80.

    • The dilutions are plated on Middlebrook 7H11 agar (B569324) plates supplemented with OADC.

    • Plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis:

    • Colony forming units (CFUs) are counted for each time point and compound concentration.

    • The bactericidal activity is determined by the reduction in CFU over time compared to the untreated control. A 90% or 99% reduction in CFU is often used to define the Minimum Bactericidal Concentration (MBC).

Conclusion

This compound is a promising inhibitor of a key respiratory enzyme in M. tuberculosis. While its activity against replicating Mtb is established, further investigation into its efficacy against non-replicating, persistent forms of the bacillus is warranted. The experimental protocols outlined in this guide provide a framework for such comparative studies. The differential activity of compounds against replicating versus non-replicating Mtb is a critical consideration in the development of novel anti-tuberculosis therapies that can shorten treatment duration and improve patient outcomes. The data on related compounds suggest that targeting cytochrome bd oxidase is a viable strategy for eliminating these persistent bacteria.

References

Selectivity profile of Mtb-cyt-bd oxidase-IN-6 against other bacterial oxidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. This enzyme is a critical component of the mycobacterial respiratory chain, particularly under stress conditions, making it a promising target for novel anti-tuberculosis therapies. The information presented herein is intended to facilitate research and development efforts in the field of infectious diseases.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

Target Enzyme/OrganismParameterValueReference
Mycobacterium tuberculosis cytochrome bd oxidase IC500.35 µM[1][2]
Mycobacterium tuberculosis (whole cell) MIC4 µM[1][2]
Escherichia coli cytochrome bd oxidase IC50Data not available-
Staphylococcus aureus cytochrome bd oxidase IC50Data not available-
Mammalian mitochondrial bc1-aa3 supercomplex IC50Data not available-

Note: The absence of specific IC50 values for E. coli, S. aureus, and mammalian mitochondrial enzymes is a current data gap in the publicly available literature. However, studies on aurachin D analogues suggest high selectivity for the bacterial cytochrome bd oxidase.[3][4]

Experimental Protocols

Determination of IC50 for Mtb cytochrome bd oxidase

The half-maximal inhibitory concentration (IC50) of this compound against the Mtb cytochrome bd oxidase is determined by measuring the enzyme's oxygen consumption rate in the presence of varying concentrations of the inhibitor. A Clark-type oxygen electrode is typically used for this assay.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Vesicles Preparation of Mtb membrane vesicles overexpressing cyt-bd oxidase Add_Vesicles Add Mtb membrane vesicles Membrane_Vesicles->Add_Vesicles Inhibitor_Solutions Preparation of serial dilutions of this compound Add_Inhibitor Add inhibitor solution (or DMSO control) Inhibitor_Solutions->Add_Inhibitor Reaction_Buffer Preparation of reaction buffer Add_Buffer Add reaction buffer to the electrode chamber Reaction_Buffer->Add_Buffer Add_Buffer->Add_Vesicles Add_Vesicles->Add_Inhibitor Incubate Incubate for a defined period Add_Inhibitor->Incubate Initiate_Reaction Initiate reaction by adding a suitable electron donor (e.g., menaquinol (B15198786) analogue) Incubate->Initiate_Reaction Measure_O2 Measure oxygen consumption rate using Clark-type electrode Initiate_Reaction->Measure_O2 Plot_Data Plot % inhibition vs. inhibitor concentration Measure_O2->Plot_Data Calculate_IC50 Calculate IC50 value using a suitable curve-fitting model Plot_Data->Calculate_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mtb_Culture Prepare a mid-log phase culture of M. tuberculosis Inoculate Inoculate the wells with the Mtb culture Mtb_Culture->Inoculate Inhibitor_Dilutions Prepare serial dilutions of This compound in a 96-well plate Inhibitor_Dilutions->Inoculate Incubate Incubate the plate at 37°C Inoculate->Incubate Add_Alamar_Blue Add Alamar Blue reagent to each well Incubate->Add_Alamar_Blue Re_Incubate Re-incubate the plate Add_Alamar_Blue->Re_Incubate Read_Plate Visually observe the color change (Blue = No growth, Pink = Growth) Re_Incubate->Read_Plate Determine_MIC Determine the MIC as the lowest concentration that prevents a color change Read_Plate->Determine_MIC cluster_etc M. tuberculosis Electron Transport Chain Menaquinol Menaquinol (MQH2) Cyt_bd Cytochrome bd Oxidase (CydA/B) Menaquinol->Cyt_bd e- Oxygen O2 Cyt_bd->Oxygen e- Proton_Motive_Force Proton Motive Force Cyt_bd->Proton_Motive_Force Proton Translocation Water H2O Oxygen->Water ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor Mtb-cyt-bd oxidase-IN-6 Inhibitor->Cyt_bd Inhibition

References

A Comparative Guide to Novel Cytochrome bd Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One such promising target is the cytochrome bd (cyt-bd) oxidase, an alternative terminal oxidase in the Mtb respiratory chain. This enzyme allows the bacterium to survive under respiratory stress, particularly when the primary cytochrome bcc-aa3 complex is inhibited. Consequently, a key therapeutic strategy involves the dual inhibition of both terminal oxidases to achieve a bactericidal effect.

This guide provides a pharmacokinetic and pharmacodynamic comparison of two novel cyt-bd inhibitors, CK-2-63 and ND-011992 , which are at the forefront of preclinical research. These compounds are primarily evaluated for their ability to potentiate the activity of cytochrome bcc-aa3 inhibitors, such as the clinical candidate Telacebec (Q203).

Pharmacodynamic Profile Comparison

The in vitro potency of cyt-bd inhibitors is a critical determinant of their therapeutic potential. Efficacy is often measured by the half-maximal inhibitory concentration (IC50) against the enzyme or the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. A crucial aspect of their evaluation is their synergistic activity with cyt-bcc inhibitors like Q203, which can transform Q203's bacteriostatic effect into a bactericidal one.[1][2]

ParameterCK-2-63ND-011992Reference Compound (Q203)
Chemical Class 2-Aryl-QuinoloneQuinazoline derivativeImidazopyridine
Primary Target Cytochrome bd oxidaseCytochrome bd oxidase; Complex ICytochrome bcc-aa3 complex
Mtb H37Rv IC50 (aerobic) 3.70 µM[2]2.8 - 4.2 µM[3]-
Enzyme IC50 -vs. Mtb Complex I: 0.12 µM[3][4]vs. E. coli bd-I: 0.63 µM[4]vs. E. coli bd-II: 1.3 µM[4]-
Mtb H37Rv MIC90 5 µM[2]-0.02 µM[2]
Activity Alone Bacteriostatic phenotype[2][5]Ineffective on its own[1]Bacteriostatic[1]
Synergistic Activity Potentiates Q203, leading to enhanced oxygen consumption inhibition and sterilization in vitro.[2][5]Synergizes with Q203 to inhibit ATP production and growth; lowers Q203 MIC50 from 3.16 to 0.97 nM.[1][3]-

Pharmacokinetic Profile Comparison

The translation of in vitro potency to in vivo efficacy is highly dependent on a compound's pharmacokinetic (PK) properties. The following table summarizes the reported PK characteristics of CK-2-63 and ND-011992 based on murine models.

ParameterCK-2-63ND-011992
Administration Route Intraperitoneal / OralOral
Key PK Characteristics Characterized by high plasma protein binding, which results in low unbound drug exposure at the target site.[5] This property was shown to reduce its efficacy in vivo compared to in vitro experiments.[5]Described as having poor or "not so outstanding" pharmacokinetic properties, requiring lead optimization.[1][4]
In Vivo Efficacy In combination with Q203, resulted in a modest lowering of lung burden in a mouse model compared to Q203 alone.[5]In combination with Q203, achieved better bacterial killing than Q203 alone in a mouse model.[1]

Visualizing Mechanisms and Workflows

Mtb Respiratory Chain and Inhibitor Targets

The diagram below illustrates the branched electron transport chain of M. tuberculosis. It highlights the primary pathway via the cytochrome bcc-aa3 supercomplex and the alternative pathway through the cytochrome bd oxidase. The points of inhibition for Q203, CK-2-63, and ND-011992 are shown, demonstrating the rationale for a dual-inhibitor strategy.

Mtb_Respiratory_Chain cluster_membrane Inner Membrane cluster_bcc Cyt bcc-aa3 Supercomplex cluster_inhibitors NADH NADH Complex_I Complex I (NDH-1/2) NADH->Complex_I Menaquinone Menaquinone Pool (MK/MKH2) Complex_I->Menaquinone bcc Cyt bcc (Complex III) Menaquinone->bcc e- bd_oxidase Cyt bd Oxidase (Alternative) Menaquinone->bd_oxidase e- aa3 Cyt aa3 (Complex IV) bcc->aa3 Cyt c Proton_Out_bcc H+ bcc->Proton_Out_bcc O2_1 O2 aa3->O2_1 e- Proton_Out_aa3 H+ aa3->Proton_Out_aa3 O2_2 O2 bd_oxidase->O2_2 e- atp_synthase ATP Synthase Proton_In_atp H+ atp_synthase->Proton_In_atp ATP ATP atp_synthase->ATP ADP + Pi H2O_1 2H2O H2O_2 2H2O Proton_In_atp->atp_synthase Proton Motive Force Q203 Q203 (Telacebec) Q203->bcc CK_ND CK-2-63 ND-011992 CK_ND->Complex_I ND-011992 only CK_ND->bd_oxidase Checkerboard_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_readout 3. Incubation & Readout cluster_analysis 4. Data Analysis prep_a Prepare serial dilutions of Drug A (e.g., Q203) plate Dispense drugs into 96-well microplate (Drug A vs. Drug B matrix) prep_a->plate prep_b Prepare serial dilutions of Drug B (e.g., CK-2-63) prep_b->plate prep_mtb Prepare standardized Mtb inoculum inoculate Inoculate all wells with Mtb suspension prep_mtb->inoculate plate->inoculate controls Include growth & sterility controls inoculate->controls incubate Incubate plates at 37°C for 5-7 days controls->incubate read Determine MICs by adding indicator (e.g., Resazurin) and assessing color change incubate->read calc_fic Calculate FIC Index: FIC(A) = MIC(A in combo) / MIC(A alone) FIC(B) = MIC(B in combo) / MIC(B alone) ΣFIC = FIC(A) + FIC(B) read->calc_fic interpret Interpret Result: ΣFIC ≤ 0.5 → Synergy 0.5 < ΣFIC ≤ 4 → Additive ΣFIC > 4 → Antagonism calc_fic->interpret PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_exposure Drug Exposure cluster_pd Pharmacodynamics (PD) dose Oral Dose (e.g., 100 mg/kg) absorption Absorption (Gut) dose->absorption distribution Distribution (Plasma, Lungs) absorption->distribution metabolism Metabolism (Liver) distribution->metabolism plasma_pk Plasma Concentration (Cmax, AUC, t½) distribution->plasma_pk lung_pk Lung Concentration (Site of Infection) distribution->lung_pk excretion Excretion (Kidney) metabolism->excretion efficacy In Vivo Efficacy (CFU reduction in lungs) lung_pk->efficacy Exposure > MIC (e.g., %T > MIC) mic In Vitro Potency (MIC against Mtb) mic->efficacy Correlates with

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Mtb-cyt-bd oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling Mtb-cyt-bd oxidase-IN-6.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In case of a spill, absorb the material with a non-combustible absorbent, such as sand or earth. Collect the absorbed material into a designated hazardous waste container. Clean the affected area thoroughly. Report any significant spills to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure for this compound Waste

All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be treated as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [2][4]

1. Waste Segregation and Collection:

  • Designated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste.[2][5] The container must be in good condition, free from leaks or defects, and have a secure, leak-proof lid.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] The label should also indicate the associated hazards (e.g., toxic, handle with caution).

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes. For instance, store it separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[6]

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][6] This area should be away from general lab traffic.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][6]

  • Accumulation Time: A partially filled container can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[6]

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.[2]

  • Documentation: Fill out any required waste disposal forms accurately and completely.

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: After triple-rinsing, deface or remove the original label from the container. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste.

Experimental Protocols

While specific experimental protocols for this compound are highly varied and dependent on the research objectives, a general workflow for an in vitro enzyme inhibition assay is provided below.

General Workflow for an Mtb-cyt-bd Oxidase Inhibition Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution for the assay.

    • Prepare a solution of the Mtb-cyt-bd oxidase enzyme.

    • Prepare a solution of the substrate (e.g., a menaquinol (B15198786) analog).

  • Assay Procedure:

    • In a microplate, add the assay buffer.

    • Add varying concentrations of the this compound inhibitor.

    • Add the Mtb-cyt-bd oxidase enzyme and incubate for a specified time.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress, typically by measuring oxygen consumption or the oxidation of a chromogenic substrate using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage cluster_3 Disposal A Generate this compound Waste (unused chemical, contaminated labware, solutions) B Is the waste container compatible and correctly labeled? 'Hazardous Waste - this compound' A->B C Obtain and label a compatible hazardous waste container. B->C No D Place waste in the designated container. Keep container closed. B->D Yes C->D E Store the container in a designated Satellite Accumulation Area (SAA). D->E F Is the waste container full? E->F G Contact EHS for waste pickup. F->G Yes H Continue to collect waste in the SAA. F->H No

Workflow for the compliant disposal of this compound waste.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₂₀H₂₇NOMedChemExpress
Molecular Weight297.43MedChemExpress
IC50 (MtbCyt-bd Oxidase)0.35 µMMedChemExpress
MIC (M. tuberculosis)4 µMMedChemExpress

Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations. If a Safety Data Sheet becomes available for this compound, its specific recommendations should be followed.

References

Personal protective equipment for handling Mtb-cyt-bd oxidase-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of Mtb-cyt-bd oxidase-IN-6, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase.[1][2] Given that this is a novel research compound, it is crucial to treat it as a substance with unknown hazards and to adhere to the highest safety standards.[3]

Hazard Identification and Risk Assessment

This compound is intended for research use only and its toxicological properties have not been fully investigated.[2] Therefore, a thorough risk assessment is mandatory before any handling.[4] The primary risks are associated with its chemical nature as a novel compound and its biological target within Mycobacterium tuberculosis.

Assumed Hazards:

  • Chemical Hazards: As a novel chemical, it should be considered potentially toxic, an irritant, and/or harmful if ingested, inhaled, or absorbed through the skin.[3][5][6]

  • Biological Context: While the compound itself is not infectious, it is used in the context of Mycobacterium tuberculosis research. Work involving the handling of Mtb-positive cultures must be conducted under Biosafety Level 3 (BSL-3) containment.[7][8] This guide focuses on handling the chemical inhibitor itself, which can typically be done at a lower biosafety level (BSL-2 or equivalent) with appropriate precautions, unless live Mtb is present.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against potential chemical exposure.[9][10] The following table summarizes the recommended PPE for handling this compound.

Hazard Level Work Environment Required PPE
Low General laboratory, handling sealed containers.Laboratory coat, safety glasses, nitrile gloves.[4]
Moderate Weighing, preparing solutions, and general handling in a ventilated area.Laboratory coat, chemical splash goggles, double nitrile gloves, consider N95 respirator for powders.[4]
High Potential for aerosol generation, handling outside of a fume hood, or cleaning spills.Disposable gown, face shield and goggles, chemical-resistant gloves, Powered Air-Purifying Respirator (PAPR) may be required based on risk assessment.[4]
  • Gloves: Disposable nitrile or neoprene gloves are generally suitable for minor splashes.[3] Always use double gloves when handling the pure compound or concentrated solutions. Gloves must be discarded as contaminated waste after use, and hands should be washed thoroughly.[11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement.[3] Chemical splash goggles should be used when there is a splash hazard. A face shield provides an additional layer of protection.[3]

  • Lab Coats/Gowns: A standard lab coat is required for all procedures.[3] For procedures with a higher risk of contamination, a disposable gown that fastens at the back should be used.[12]

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved N95 or FFP2 respirator is recommended.[11] For spill cleanup or situations with a high potential for aerosolization, a PAPR may be necessary.[4]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.[5][6]

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and this safety guide.

  • Containment: Whenever possible, handle this compound within a certified chemical fume hood to protect from inhalation of vapors or powders.[3][5]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare stock solutions in a fume hood. The recommended solvent is typically DMSO.[4]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[3][4]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Use secondary containment (e.g., a tray or beaker) to contain any potential spills.[3][4]

  • If the material is light-sensitive, store it in an opaque container.[6]

G cluster_prep Preparation cluster_handling Handling Workflow cluster_storage Storage prep1 Review Protocol & SDS prep2 Don Appropriate PPE prep1->prep2 Proceed handling1 Work in Chemical Fume Hood prep2->handling1 handling2 Weigh Solid Compound handling1->handling2 handling3 Prepare Stock Solution handling2->handling3 handling4 Label All Containers handling3->handling4 storage1 Store in Cool, Dry Place handling4->storage1 storage2 Use Secondary Containment storage1->storage2

Caption: Workflow for safe handling and storage of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.[3]

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical's name.[13]

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain: For small spills, use appropriate absorbent materials to contain the spill.

  • Decontaminate: Clean the area with a suitable decontaminating agent.

  • Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.

G cluster_response Emergency Spill Response start Spill Occurs resp1 Alert Others & Assess Risk start->resp1 resp2 Evacuate if Necessary resp1->resp2 Large/Volatile Spill resp3 Don Additional PPE resp1->resp3 Small/Contained Spill resp4 Contain Spill with Absorbent resp3->resp4 resp5 Decontaminate Area resp4->resp5 resp6 Dispose of Waste resp5->resp6

Caption: Emergency response plan for a chemical spill.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[13]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Segregation: Do not mix this waste with other waste streams unless compatible.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local and national regulations.[13]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment while advancing critical research in the fight against tuberculosis.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.